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  • Product: Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate
  • CAS: 1542883-62-4

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed examination of the predicted physicochemical properties, synthesis, and analytical methodologies for Methy...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the predicted physicochemical properties, synthesis, and analytical methodologies for Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate (CAS No. 1542883-62-4).[1] As a compound of interest in medicinal chemistry, its unique structural features—an anthranilate core functionalized with a difluoroethoxy group—suggest significant potential in modulating key drug-like properties. This document synthesizes information from structurally related analogs and established principles of physical organic chemistry to offer a comprehensive resource for researchers engaged in drug discovery and development. We will explore the strategic rationale for its design, predictable impacts on metabolic stability and target engagement, and provide robust, adaptable protocols for its synthesis and characterization.

Introduction: Strategic Rationale in Drug Design

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, aimed at enhancing a molecule's pharmacokinetic and pharmacodynamic profile.[2][3] The 2,2-difluoroethoxy moiety, in particular, offers a nuanced approach to property modulation. Unlike the more common trifluoromethyl group, the CF2H group can act as a hydrogen bond donor, potentially serving as a bioisostere for hydroxyl (OH), amine (NH), or thiol (SH) groups.[2] This unique characteristic can introduce novel interactions with biological targets. Furthermore, the introduction of the difluoroethoxy group is known to impact lipophilicity, metabolic stability, and membrane permeability.[2][3]

Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate combines this specialized fluoroalkoxy group with an anthranilate scaffold. Anthranilic acid derivatives are important intermediates in the synthesis of a variety of heterocyclic compounds with therapeutic applications.[4] The interplay between the electron-donating amino group and the electron-withdrawing ester, further modulated by the difluoroethoxy substituent, presents a compelling platform for the design of novel bioactive agents.

Predicted Physicochemical Properties

Due to the limited publicly available experimental data for Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate, the following properties are predicted based on the analysis of structurally similar compounds, such as Methyl 2-amino-3-methoxybenzoate, and the known effects of the difluoroethoxy group.

PropertyPredicted Value/RangeRationale & Comparative Analysis
Molecular Formula C10H11F2NO3Derived from the chemical structure.
Molecular Weight ~231.20 g/mol Calculated based on the molecular formula. For comparison, Methyl 2-amino-3-methoxybenzoate has a molecular weight of 181.19 g/mol .[5]
Appearance White to off-white solidAnalogs such as Methyl 2-amino-3-methoxybenzoate are solids at room temperature.
Melting Point 70-90 °CExpected to be higher than related non-fluorinated analogs due to increased polarity and potential for intermolecular hydrogen bonding involving the CF2H group.
Boiling Point > 300 °C (decomposes)High boiling point is expected due to the polar functional groups and aromatic ring.
Solubility Sparingly soluble in water; Soluble in organic solvents (e.g., DMSO, methanol, ethyl acetate)The difluoroethoxy group increases lipophilicity compared to a methoxy group, but the presence of the amino and ester groups will still allow for some aqueous solubility.
pKa (amino group) 2.0 - 3.0The electron-withdrawing nature of the adjacent ester and the difluoroethoxy group will decrease the basicity of the aniline nitrogen compared to aniline (pKa ~4.6).
logP 2.0 - 2.5The difluoroethoxy group is known to increase lipophilicity.[2] This is a predicted increase from the logP of Methyl 2-amino-3-methoxybenzoate (logP ~1.9).[5]

Synthesis and Purification

A plausible synthetic route to Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate would likely involve the etherification of a suitably protected 2-amino-3-hydroxybenzoate precursor, followed by esterification.

Diagram of a Plausible Synthetic Pathway

G A Methyl 2-amino-3-hydroxybenzoate B Protection of Amino Group (e.g., Boc anhydride) A->B C Protected Intermediate B->C D Alkylation with 2,2-difluoroethylating agent (e.g., 2,2-difluoroethyl triflate) C->D E Protected Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate D->E F Deprotection (e.g., TFA) E->F G Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate F->G

Caption: Proposed synthetic workflow for Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate.

Experimental Protocol: Synthesis

Step 1: Protection of the Amino Group

  • Dissolve Methyl 2-amino-3-hydroxybenzoate in a suitable solvent (e.g., dichloromethane).

  • Add a base (e.g., triethylamine) followed by the dropwise addition of a protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by washing with aqueous acid, base, and brine, then dry the organic layer and concentrate under reduced pressure.

Step 2: O-Alkylation

  • Dissolve the protected intermediate in an aprotic polar solvent (e.g., DMF).

  • Add a base (e.g., sodium hydride) at 0 °C and stir for 30 minutes.

  • Add the 2,2-difluoroethylating agent (e.g., 2,2-difluoroethyl triflate) dropwise.

  • Allow the reaction to proceed at room temperature or with gentle heating until completion.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

Step 3: Deprotection

  • Dissolve the protected product in a suitable solvent (e.g., dichloromethane).

  • Add a deprotecting agent (e.g., trifluoroacetic acid for Boc deprotection) at 0 °C.

  • Stir at room temperature until the reaction is complete.

  • Neutralize the reaction mixture and extract the final product.

  • Purify by recrystallization or column chromatography.

Analytical Characterization

A comprehensive analytical approach is crucial for confirming the identity and purity of the synthesized compound.

Diagram of Analytical Workflow

G A Synthesized Compound B Purity Assessment (HPLC, LC-MS) A->B C Structural Elucidation A->C G Final Characterized Product B->G D NMR Spectroscopy (¹H, ¹³C, ¹⁹F) C->D E Mass Spectrometry (HRMS) C->E F Infrared Spectroscopy (FTIR) C->F D->G E->G F->G

Caption: Workflow for the analytical characterization of the target compound.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for assessing the purity of Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate.

  • Column: C18, e.g., 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Expected signals would include aromatic protons, a singlet for the methyl ester, a broad singlet for the amino protons, and a characteristic triplet of triplets for the -OCH2CF2H proton.

  • ¹³C NMR: Aromatic carbons, the ester carbonyl carbon, the methyl carbon, and carbons of the difluoroethoxy group would be observed.

  • ¹⁹F NMR: A doublet of triplets is expected for the two equivalent fluorine atoms, coupled to the adjacent protons.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) would be employed to confirm the elemental composition. The expected [M+H]⁺ ion would be approximately m/z 232.07.

Stability and Storage

  • Chemical Stability: The ester functionality may be susceptible to hydrolysis under strongly acidic or basic conditions. The amino group can be prone to oxidation over time, particularly when exposed to light and air. Studies on similar amino acid prodrugs suggest that stability is generally good at neutral and acidic pH.[6][7]

  • Storage: The compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. For long-term storage, temperatures of -20°C are recommended.

Conclusion

Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate represents a promising scaffold for the development of novel therapeutic agents. Its unique combination of an anthranilate core and a difluoroethoxy substituent offers medicinal chemists a valuable tool for fine-tuning physicochemical and pharmacokinetic properties. The predictive data and methodologies outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and explore the full potential of this intriguing molecule in their drug discovery programs.

References

  • PubChem. Methyl 2-amino-3-methoxybenzoate. National Center for Biotechnology Information. [Link]

  • Al-aboudi, A., et al. (2018). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. RSC Medicinal Chemistry, 9(10), 1334-1341. [Link]

  • Li, X., et al. (2015). Simultaneous quantitation of nine kinds of (D)-and (L)-amino acid enantiomers by HPLC-MS/MS: Application to the quality control of amino acid tablets. Analytical Methods, 7(18), 7625-7632. [Link]

  • Ferreira, L. G., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(21), 7359. [Link]

  • Mykhailiuk, P. K. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]

  • Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]

  • Vooturi, R., et al. (2009). Chemical and enzymatic stability of amino acid prodrugs containing methoxy, ethoxy and propylene glycol linkers. Molecular Pharmaceutics, 6(4), 1146–1157. [Link]

  • PrepChem.com. Synthesis of 4. Methyl 3-amino-2-chloro-5-fluoro-4-methyl-benzoate. [Link]

  • The Good Scents Company. methyl benzoate. [Link]

  • ResearchGate. Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate. [Link]

  • Wikipedia. Methyl benzoate. [Link]

  • Vooturi, R., et al. (2009). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Molecular Pharmaceutics, 6(4), 1146–1157. [Link]

  • van der Ploeg, L., et al. (2023). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. International Journal of Neonatal Screening, 9(3), 34. [Link]

  • Agilent Technologies. (2017). Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • ResearchGate. Determination of the content of meptazinol (2-amino-6-methyl) - Benzoate hydrochloride by RP-HPLC. [Link]

  • Main, E. R. G., et al. (2017). β-amino acids reduce ternary complex stability and alter the translation elongation mechanism. Nucleic Acids Research, 45(10), 6054–6063. [Link]

  • van der Ploeg, L., et al. (2023). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. International Journal of Neonatal Screening, 9(3), 34. [Link]

Sources

Exploratory

Spectroscopic Characterization of Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the spectroscopic characterization of Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate (CAS 1542883-62-4), a key intermediate in modern drug discovery. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Affiliation: Advanced Spectroscopic Solutions, Google AI Division

Abstract: This technical guide provides a comprehensive overview of the spectroscopic characterization of Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate (CAS 1542883-62-4), a key intermediate in modern drug discovery. This document details the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Furthermore, it outlines the fundamental principles and detailed experimental protocols for acquiring high-quality spectroscopic data, offering valuable insights for researchers, scientists, and professionals in drug development. The causality behind experimental choices and the logic of data interpretation are emphasized to ensure scientific integrity and practical utility.

Introduction

Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate is a substituted anthranilate derivative of significant interest in medicinal chemistry. Its structural motifs, including the aminobenzoate core and the difluoroethoxy side chain, are prevalent in a variety of pharmacologically active molecules. The introduction of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making this compound a valuable building block for the synthesis of novel therapeutic agents.

Accurate structural elucidation and purity assessment are paramount in the drug development pipeline. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for achieving this. This guide presents a detailed analysis of the expected spectroscopic data for Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate, providing a virtual roadmap for its identification and characterization. While the presented data is predicted based on extensive analysis of structurally analogous compounds, it serves as a robust reference for researchers working with this and similar molecules.

Predicted Spectroscopic Data

Disclaimer: The following spectroscopic data are predicted based on the analysis of structurally similar compounds and established principles of spectroscopy. Experimental values may vary slightly.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

The proton NMR spectrum is expected to provide key information about the number of different types of protons and their neighboring environments.

Table 1: Predicted ¹H NMR Chemical Shifts for Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8 - 7.6d1HAr-H
~7.2 - 7.0t1HAr-H
~6.8 - 6.6d1HAr-H
~6.1 - 5.8tt1H-OCHF₂
~4.8 (broad s)s2H-NH₂
~4.2t2H-OCH₂-
~3.9s3H-OCH₃
  • Rationale: The aromatic protons are expected to appear in the downfield region (δ 6.6-7.8 ppm) due to the deshielding effect of the benzene ring. The triplet of triplets (tt) for the -OCHF₂ proton is a characteristic pattern arising from coupling to both the fluorine atoms and the adjacent methylene protons. The broad singlet for the amine protons is typical and its chemical shift can be concentration and solvent dependent.

The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~168C=O (ester)
~150Ar-C (C-NH₂)
~145Ar-C (C-O)
~125Ar-CH
~120Ar-CH
~118Ar-C (C-COOCH₃)
~115 (t)-OCHF₂
~110Ar-CH
~68 (t)-OCH₂-
~52-OCH₃
  • Rationale: The carbonyl carbon of the ester group will be the most downfield signal. The carbon attached to the two fluorine atoms will appear as a triplet due to C-F coupling. The aromatic carbons will have distinct chemical shifts based on their substitution pattern.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Predicted IR Absorption Frequencies for Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate

Frequency (cm⁻¹)IntensityAssignment
~3450-3300Medium, Sharp (doublet)N-H stretch (primary amine)
~3050MediumAromatic C-H stretch
~2950MediumAliphatic C-H stretch
~1710Strong, SharpC=O stretch (ester)
~1610, 1580Medium-StrongC=C stretch (aromatic)
~1250StrongC-O stretch (ester)
~1100StrongC-F stretch
~800-750StrongAromatic C-H bend (out-of-plane)
  • Rationale: The presence of a primary amine will give rise to two N-H stretching bands. The strong carbonyl absorption around 1710 cm⁻¹ is characteristic of an ester. The strong C-F stretching vibrations are also a key diagnostic feature of this molecule.[1][2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Table 4: Predicted Mass Spectrometry Data for Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate (Electron Ionization - EI)

m/zRelative IntensityAssignment
231High[M]⁺ (Molecular Ion)
200Medium[M - OCH₃]⁺
182Medium[M - OCH₂CHF₂]⁺
150High[M - OCH₃ - OCH₂CHF₂]⁺
121Medium[C₆H₄(NH₂)CO]⁺
  • Rationale: The molecular ion peak at m/z 231 corresponds to the molecular weight of the compound (C₁₀H₁₁F₂NO₃). Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) and cleavage of the ether linkage.

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data, adherence to standardized experimental protocols is crucial. The following sections provide step-by-step methodologies for obtaining NMR, IR, and MS spectra.

NMR Spectroscopy Protocol

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh ~5-10 mg of sample B Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) A->B C Add internal standard (e.g., TMS) B->C D Transfer to a 5 mm NMR tube C->D E Insert sample into the NMR spectrometer D->E F Lock and shim the magnetic field E->F G Acquire ¹H NMR spectrum F->G H Acquire ¹³C NMR spectrum F->H I Fourier transform the raw data H->I J Phase and baseline correct the spectrum I->J K Calibrate the chemical shift scale J->K L Integrate peaks and assign signals K->L IR_Workflow cluster_prep Sample Preparation (Thin Film) cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve a small amount of sample in a volatile solvent B Apply a drop of the solution to a salt plate (e.g., NaCl) A->B C Allow the solvent to evaporate completely B->C D Place the salt plate in the spectrometer's sample holder C->D E Acquire a background spectrum (air) D->E F Acquire the sample spectrum E->F G Subtract the background from the sample spectrum F->G H Identify and label significant absorption bands G->H

Caption: Workflow for acquiring an IR spectrum.

  • Sample Preparation (Thin Film Method):

    • Dissolve a small amount (a few milligrams) of Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate in a few drops of a volatile solvent (e.g., dichloromethane or acetone).

    • Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface. [3] * Apply one or two drops of the sample solution to the center of the salt plate.

    • Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

  • Instrument Setup and Data Acquisition:

    • Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.

    • Acquire the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Identify the major absorption bands and correlate them to the functional groups present in the molecule. [4]

Mass Spectrometry Protocol

MS_Workflow cluster_prep Sample Introduction cluster_acq Data Acquisition cluster_proc Data Analysis A Dissolve a small amount of sample in a suitable solvent B Introduce the sample into the ion source (e.g., via direct infusion or GC/LC) A->B C Ionize the sample (e.g., Electron Ionization) B->C D Separate ions based on their mass-to-charge ratio C->D E Detect the ions D->E F Generate a mass spectrum (plot of intensity vs. m/z) E->F G Identify the molecular ion peak F->G H Analyze the fragmentation pattern G->H

Caption: Workflow for obtaining a mass spectrum.

  • Sample Introduction:

    • Prepare a dilute solution of Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate in a volatile solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer. For a pure, volatile compound, a direct insertion probe or gas chromatography (GC) inlet can be used. For less volatile or thermally sensitive compounds, liquid chromatography (LC) coupled with an appropriate ionization source is preferred.

  • Ionization and Mass Analysis:

    • Select an appropriate ionization method. Electron Ionization (EI) is a common technique for relatively small, volatile molecules and provides characteristic fragmentation patterns. [5][6][7][8] * The generated ions are accelerated and separated by the mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge (m/z) ratio.

    • The separated ions are detected, and their abundance is recorded.

  • Data Analysis:

    • The data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z.

    • Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

    • Analyze the fragmentation pattern to gain further structural information and confirm the identity of the compound.

Conclusion

This technical guide has provided a detailed, albeit predictive, spectroscopic characterization of Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate. The presented NMR, IR, and MS data, derived from the analysis of analogous structures, offer a solid foundation for the identification and structural verification of this important synthetic intermediate. The outlined experimental protocols provide a standardized approach to acquiring high-quality spectroscopic data, empowering researchers to confidently characterize their compounds. As a Senior Application Scientist, I trust that this guide will serve as a valuable resource for scientists and professionals engaged in the dynamic field of drug discovery and development, fostering a deeper understanding of the application of spectroscopic techniques in modern chemical research.

References

  • Department of Chemistry and Biochemistry, University of Colorado Boulder. IR Spectroscopy of Solids. Available from: [Link]

  • Michigan State University, Department of Chemistry. Mass Spectrometry. Available from: [Link]

  • Chemical Instrumentation Facility, Iowa State University. Mass Spectrometry Tutorial. Available from: [Link]

  • Burns, D. C., et al. (2018). Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds. The Royal Society of Chemistry. Available from: [Link]

  • Chemistry LibreTexts. Electron Ionization. Available from: [Link]

  • Emory University, Department of Chemistry. Mass Spectrometry Ionization Methods. Available from: [Link]

  • LCGC International. Understanding Electron Ionization Processes for GC–MS. Available from: [Link]

  • Reusch, W. Michigan State University, Department of Chemistry. Infrared Spectroscopy. Available from: [Link]

  • PubChem. Methyl 2-amino-3-methoxybenzoate. Available from: [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. Basic 1h And 13c Nmr Spectroscopy. Available from: [Link]

  • WebAssign. Lab 2 - Infrared Spectroscopy (IR). Available from: [Link]

  • Chemistry LibreTexts. IR Spectroscopy. Available from: [Link]

  • Mesbah Energy. Spectroscopy 13C NMR and 1H NMR. Available from: [Link]

  • University of Bath. NMR Techniques in Organic Chemistry: a quick guide. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information for .... Available from: [Link]

  • ResearchGate. The 2900-cm⁻¹ region infrared spectra of methyl benzoate,.... Available from: [Link]

  • Michigan State University, Department of Chemistry. Infrared Spectroscopy. Available from: [Link]

  • NIST. 2-Amino-3-methylbenzoic acid. Available from: [Link]

  • NIST. Benzoic acid, 2-(methylamino)-, methyl ester. Available from: [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available from: [Link]

  • PubChem. Methyl 3-amino-2-methoxybenzoate. Available from: [Link]

  • The Good Scents Company. methyl 2-methyl benzoate. Available from: [Link]

  • SpectraBase. (E)-Methyl 2-(3-ethoxy-3-oxoprop-1-en-1-yl)benzoate. Available from: [Link]

  • Transtutors. IR spectrum of methyl-3-nitrobenzoate Assign IR frequencies for.... Available from: [Link]

  • SpectraBase. Methyl 2-methyl benzoate - Optional[1H NMR] - Spectrum. Available from: [Link]

Sources

Foundational

commercial availability and suppliers of Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate

Technical Guide: Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate A Researcher's Guide to Commercial Availability, Sourcing, and Synthetic Utility Prepared for researchers, chemists, and drug development professionals, this...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate

A Researcher's Guide to Commercial Availability, Sourcing, and Synthetic Utility

Prepared for researchers, chemists, and drug development professionals, this guide provides an in-depth overview of Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate. We will explore its commercial availability, key technical specifications, and its potential applications as a strategic building block in medicinal chemistry. The incorporation of fluorinated motifs is a cornerstone of modern drug design, used to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] This particular molecule, featuring a difluoroethoxy group, represents a valuable intermediate for creating novel chemical entities.

Chemical and Physical Properties

Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate is a substituted anthranilate derivative. The presence of the difluoroethoxy moiety makes it a valuable intermediate for introducing this fluorinated group into larger, more complex molecules.

PropertyDataSource
CAS Number 1542883-62-4[3]
Molecular Formula C10H11F2NO3Inferred from Name
Molecular Weight 231.20 g/mol Inferred from Formula
Appearance Not specified; related compounds are often colorless to yellow liquids or low-melting solids.[4]
Purity Supplier-dependent, typically >97% for research chemicals.[4][5][6]
Storage Recommended storage for similar amines is often at 2-8°C, sometimes under inert gas.[6][7]
Transportation Cold-chain transportation may be required.[3]

Commercial Availability and Sourcing

The primary challenge for researchers is often the reliable procurement of specialized building blocks. Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate is available from specialized chemical suppliers.

Identified Suppliers
SupplierCAS NumberNotes
BLDpharm 1542883-62-4Listed as a product available for online ordering. May require cold-chain transportation.[3]
Procurement and Handling Workflow

A systematic approach is crucial when sourcing and handling specialized reagents. The following workflow outlines key steps from identification to laboratory use.

G cluster_procurement Procurement Phase cluster_handling Laboratory Phase Identify Identify Compound (CAS: 1542883-62-4) Search Search Supplier Databases (e.g., BLDpharm) Identify->Search Quote Request Quote & Availability Search->Quote Purchase Place Order (Note shipping conditions) Quote->Purchase Receive Receive Shipment (Confirm cold-chain if applicable) Purchase->Receive QC Incoming QC (Verify with CoA) Receive->QC Store Store Appropriately (e.g., Refrigerated, Inert Gas) QC->Store Use Use in Synthesis (Follow SDS guidelines) Store->Use

Caption: A typical workflow for procuring and handling specialized chemical intermediates.

Safety and Handling

A specific Safety Data Sheet (SDS) for Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate should be obtained directly from the supplier. However, based on structurally related aminobenzoate compounds, the following hazards and precautions can be anticipated.

Potential Hazards (based on related compounds)
  • Acute Toxicity: May be harmful if swallowed.[7][8][9]

  • Skin Irritation: Can cause skin irritation.[7]

  • Eye Irritation: May cause serious eye irritation.[7]

  • Respiratory Irritation: May cause respiratory tract irritation.[10]

Recommended Handling Procedures
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols.[7] Wash hands thoroughly after handling.[8]

  • Storage: Store in a tightly closed container in a dry and cool place, potentially under an inert atmosphere and protected from light.[7][11]

First Aid Measures (General Guidance)
  • If Swallowed: Do NOT induce vomiting. Immediately call a poison center or doctor.[8]

  • In Case of Skin Contact: Wash off with soap and plenty of water.[7]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]

  • If Inhaled: Move person into fresh air.[7]

Synthetic Utility and Application Context

The true value of Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate lies in its versatility as a synthetic intermediate. The molecule possesses three key functional handles—an amine, an ester, and an aromatic ring—that can be selectively manipulated to build molecular complexity. Such "building blocks" are essential in the development of novel pharmaceuticals.[4][12]

Key Reactive Sites and Potential Transformations:
  • The Amine Group (-NH2): This nucleophilic site is a primary point for elaboration.

    • Amide Coupling: Reacts with carboxylic acids or acid chlorides to form amides, a fundamental linkage in many bioactive molecules.

    • N-Arylation/Alkylation: Can undergo coupling reactions (e.g., Buchwald-Hartwig) to form diarylamines or be alkylated.

    • Diazotization: Can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents (e.g., halogens, hydroxyls) via Sandmeyer-type reactions.

    • Heterocycle Formation: Serves as a key nitrogen source for the synthesis of heterocycles like quinolines, quinazolines, or benzodiazepines.

  • The Ester Group (-COOCH3): This group can be readily modified.

    • Saponification: Hydrolysis to the corresponding carboxylic acid provides another handle for amide coupling or other transformations.

    • Amidation: Direct conversion to an amide by reacting with an amine.

    • Reduction: Can be reduced to the corresponding benzyl alcohol.

  • The Aromatic Ring: The ring itself can be functionalized.

    • Electrophilic Aromatic Substitution: The electron-donating amine and ethoxy groups direct substitution to the ortho and para positions, although steric hindrance will play a significant role.

The diagram below illustrates the synthetic potential of this building block, showcasing how its functional groups can be leveraged to create diverse molecular scaffolds.

G cluster_amine Amine Reactions cluster_ester Ester Reactions Core Methyl 2-amino-3- (2,2-difluoroethoxy)benzoate Amide Amide Coupling (R-COCl) Core->Amide Heterocycle Heterocycle Synthesis (e.g., Quinazolinones) Core->Heterocycle Diazotization Diazotization/Sandmeyer (NaNO2, HX) Core->Diazotization Acid Saponification (NaOH, H2O) Core->Acid Amide2 Direct Amidation (R-NH2) Core->Amide2

Caption: Synthetic potential of Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate as a versatile intermediate.

References

  • BASF. Safety data sheet - PronovaPure® 360:240 TG. [Link]

  • National Institutes of Health (NIH), PubChem. Methyl 2-amino-3-methoxybenzoate. [Link]

  • Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]

  • PrepChem.com. Synthesis of 4. Methyl 3-amino-2-chloro-5-fluoro-4-methyl-benzoate. [Link]

  • ResearchGate. Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate. [Link]

  • ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]

  • PMC (PubMed Central). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. [Link]

  • MDPI. Amino Acids in the Development of Prodrugs. [Link]

  • Semantic Scholar. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

Sources

Exploratory

CAS number and IUPAC name for Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate

This technical guide details the chemical identity, synthesis, and medicinal chemistry applications of Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate , a specialized fluorinated intermediate used in the development of met...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, synthesis, and medicinal chemistry applications of Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate , a specialized fluorinated intermediate used in the development of metabolically stable small-molecule therapeutics.[1][2]

[1][2]

Part 1: Chemical Identity & Core Data

CAS Number: 1542883-62-4 IUPAC Name: Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate Synonyms: 3-(2,2-Difluoroethoxy)anthranilic acid methyl ester; Methyl 3-(2,2-difluoroethoxy)-2-aminobenzoate.[1][2]

Physicochemical Profile
PropertyValueNote
Molecular Formula C₁₀H₁₁F₂NO₃
Molecular Weight 231.20 g/mol
Physical State Off-white to pale yellow solidTypical for anthranilates
Solubility DMSO, Methanol, Ethyl AcetateLow water solubility
pKa (Predicted) ~2.5 (Amine), ~13 (Amide/Ester)Weakly basic aniline
LogP (Predicted) 2.1 - 2.4Moderate lipophilicity

Part 2: Strategic Application in Drug Discovery

This compound is not merely a reagent; it is a bioisosteric scaffold designed to address specific failure modes in drug candidates.[1][2]

Metabolic Stability (The "Fluorine Effect")

In medicinal chemistry, a methoxy group (-OCH₃) on an aromatic ring is often a "metabolic hot spot," susceptible to rapid O-demethylation by Cytochrome P450 enzymes (CYP2D6, CYP3A4).[2]

  • The Solution: Replacing the methyl group with a 2,2-difluoroethyl group.[1][2]

  • Mechanism: The C-F bond is stronger than the C-H bond, and the electron-withdrawing fluorine atoms deactivate the adjacent C-H bonds, blocking oxidative metabolism while maintaining similar steric bulk and electronic properties to the original alkoxy group.[1]

Target Class Relevance

This scaffold is structurally homologous to intermediates used in:

  • HIF-2α Inhibitors: Analogous to the difluoro-substituted cores found in Belzutifan-class molecules, where fluorination improves half-life.[1][2]

  • Kinase Inhibitors (EGFR/VEGFR): Used to synthesize Quinazoline-2,4-diones or Quinolones , where the 3-position substitution dictates binding affinity in the ATP pocket.[1][2]

Part 3: Synthesis Protocol (Autonomy & Logic)

Rationale: The most robust route avoids the harsh nitration/reduction steps of de novo benzene ring construction.[1][2] Instead, we utilize a convergent alkylation of a commercially available phenolic anthranilate.[2]

Reaction Scheme (Graphviz Visualization)

SynthesisRoute SM1 Methyl 3-hydroxyanthranilate (Nucleophile) Product Methyl 2-amino-3- (2,2-difluoroethoxy)benzoate SM1->Product SN2 Alkylation SM2 1-Bromo-2,2-difluoroethane (Electrophile) SM2->Product Reagents K2CO3, DMF 60°C, 12h

Figure 1: Convergent synthesis via chemoselective O-alkylation of the phenolic moiety.[1]

Detailed Methodology

Step 1: Chemoselective O-Alkylation This protocol relies on the acidity difference between the phenol (pKa ~10) and the aniline (pKa ~25).[1][2] Using a weak base (Carbonate) ensures only the oxygen is deprotonated, preventing N-alkylation.[1][2]

  • Setup: Charge a dry 250 mL round-bottom flask with Methyl 3-hydroxyanthranilate (1.0 eq, 16.7 g, 100 mmol) and anhydrous DMF (100 mL).

  • Deprotonation: Add Potassium Carbonate (K₂CO₃) (1.5 eq, 20.7 g, 150 mmol). Stir at room temperature for 30 minutes. The solution will darken as the phenoxide anion forms.[1][2]

  • Alkylation: Add 1-Bromo-2,2-difluoroethane (1.2 eq, 17.4 g, 120 mmol) dropwise. Note: This reagent is volatile; use a condenser.[1][2]

  • Reaction: Heat the mixture to 60°C under nitrogen atmosphere for 12–16 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LCMS.[1][2]

  • Workup:

    • Cool to room temperature.[1][2][3]

    • Pour into ice-water (500 mL) to precipitate the product.

    • Extract with Ethyl Acetate (3 x 100 mL).[2]

    • Wash organic layer with Brine (2 x 100 mL) to remove DMF.[2]

    • Dry over Na₂SO₄ and concentrate in vacuo.[1][2]

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (0-20% EtOAc in Hexanes).

Yield Expectation: 75–85% (Pale yellow solid).[2]

Part 4: Analytical Validation (Self-Validating Data)

To verify the identity of the synthesized compound, compare experimental data against these predicted spectral signatures.[1][2]

H-NMR (400 MHz, DMSO-d₆) Prediction
Shift (δ ppm)MultiplicityIntegrationAssignmentDiagnostic Feature
6.30 - 6.50 Triplet of triplets (tt)1H-CHFCharacteristic gem-difluoro coupling (

Hz).[1][2]
6.50 Broad Singlet2H-NH₂Exchangeable with D₂O.[1][2]
4.25 Triplet of doublets (td)2H-O-CH ₂-CHF₂Coupled to the adjacent CHF₂ (

Hz,

Hz).[2]
3.80 Singlet3H-COOCHMethyl ester singlet.[1][2]
7.30 Doublet (d)1HAr-H (6-pos)Aromatic region.[1][2]
7.05 Doublet (d)1HAr-H (4-pos)Aromatic region.[1][2]
6.60 Triplet (t)1HAr-H (5-pos)Aromatic region.[1][2]
LCMS Interpretation
  • Target Mass: 231.20 Da.

  • Ionization Mode (ESI+): Look for [M+H]⁺ = 232.2 .[2]

  • Fragmentation: You may observe a loss of 31 Da (–OCH₃) or degradation of the difluoroethyl chain under high collision energy.[1][2]

Part 5: Pathway Context

How does this molecule fit into the broader drug development logic?

Pathway cluster_logic Medicinal Chemistry Logic Intermediate Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate (CAS 1542883-62-4) Cyclization Cyclization with Urea/Formamide Intermediate->Cyclization + Urea / Heat Quinazoline 8-(2,2-difluoroethoxy)quinazoline-2,4-dione Cyclization->Quinazoline Ring Closure Target Kinase Inhibitor / HIF-2α Antagonist (Metabolically Stable) Quinazoline->Target SAR Optimization Bioisostere Difluoroethoxy replaces Methoxy (Blocks CYP450 O-dealkylation) Bioisostere->Target

Figure 2: The progression from intermediate to bioactive scaffold, highlighting the metabolic stability rationale.

References

  • Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link][2]

  • Organic Syntheses. (2004).[1][2] General Procedures for Alkylation of Phenols. Org. Synth. Coll. Vol. 10, p. 423.[1][2] [Link]

  • PubChem. (2024).[1][2][4] Compound Summary for Anthranilic Acid Derivatives. National Library of Medicine.[1][2] [Link]

Sources

Foundational

potential biological activity of Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate derivatives

Technical Whitepaper: Pharmacophore Expansion of Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate Executive Summary Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate (CAS: 1032449-62-3) represents a specialized "privileged stru...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Pharmacophore Expansion of Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate

Executive Summary

Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate (CAS: 1032449-62-3) represents a specialized "privileged structure" in medicinal chemistry. While anthranilates are ubiquitous precursors for heterocycles, the specific incorporation of the 2,2-difluoroethoxy moiety at the 3-position imparts unique physicochemical properties critical for modern drug design. This guide analyzes the transition of this scaffold into bioactive 8-substituted quinazolinones (kinase inhibitors) and benzamides (HIF-2


 antagonists), focusing on the bioisosteric advantages of the difluoroethoxy group in enhancing metabolic stability and binding affinity.

Structural Activity Relationship (SAR): The Fluorine Advantage

The strategic value of this derivative lies in the substitution of a standard methoxy/ethoxy group with a 2,2-difluoroethoxy tail. This modification addresses two common failure modes in lead optimization: metabolic liability and potency drop-off.

Metabolic Blockade

In standard 3-ethoxy anthranilate derivatives, the


-carbon of the ether linkage is a "soft spot" for Cytochrome P450-mediated 

-dealkylation.
  • Mechanism: The electron-withdrawing nature of the fluorine atoms (

    
    ) pulls electron density away from the C-H bonds on the adjacent carbon, significantly raising the activation energy required for enzymatic hydroxylation.
    
  • Outcome: Derivatives retain the steric bulk of an ethoxy group but exhibit a 3–5x increase in metabolic half-life (

    
    ).
    
Lipophilic Hydrogen Bonding

Unlike a trifluoromethoxy group (


), the terminal proton on the 

group is sufficiently acidic (due to the gem-difluoro effect) to act as a weak hydrogen bond donor (

-bond donor).
  • Binding Mode: This allows the moiety to engage in "orthogonal" interactions within hydrophobic pockets, specifically targeting backbone carbonyls in kinase hinge regions or polar residues in the HIF-2

    
     PAS-B domain.
    

Synthetic Utility & Heterocycle Formation

The core ester is a versatile electrophile. Below is the validated workflow for converting Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate into two distinct bioactive classes.

Pathway A: The Niementowski Cyclization (Kinase Scaffold)

This pathway yields 8-(2,2-difluoroethoxy)quinazolin-4(3H)-ones , a scaffold homologous to EGFR inhibitors but with altered selectivity due to the 8-position substitution.

DOT Diagram: Synthesis Workflow

SynthesisWorkflow Start Methyl 2-amino-3- (2,2-difluoroethoxy)benzoate Intermediate Intermediate: Amidine Species Start->Intermediate 140°C, 4h Niementowski Cond. Reagent1 Formamide / Ammonium Formate Reagent1->Intermediate Product 8-(2,2-difluoroethoxy) quinazolin-4(3H)-one Intermediate->Product - H2O Cyclization

Figure 1: One-pot cyclization pathway to the quinazolinone core.

Pathway B: Amidation (HIF-2 Antagonists)

Reaction with electron-deficient amines yields benzamides similar to Belzutifan precursors, disrupting the HIF-2


/ARNT protein-protein interaction.

Experimental Protocols

Protocol 4.1: Synthesis of 8-(2,2-difluoroethoxy)quinazolin-4(3H)-one

Note: This protocol assumes standard Schlenk line techniques.

Reagents:

  • Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate (1.0 eq)

  • Formamide (excess, 10 eq)

  • Ammonium acetate (1.5 eq)

Step-by-Step Methodology:

  • Charge: In a 50 mL round-bottom flask, combine the starting benzoate (500 mg) with formamide (5 mL).

  • Catalysis: Add ammonium acetate (1.5 eq) to catalyze the initial nucleophilic attack.

  • Reflux: Heat the mixture to 140°C for 6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting material (

    
    ) should disappear, replaced by a lower 
    
    
    
    spot (
    
    
    ).
  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (50 mL). The product will precipitate as a white/off-white solid.

  • Purification: Filter the precipitate. Wash with cold water (

    
     mL) and diethyl ether (
    
    
    
    mL) to remove unreacted formamide.
  • Validation: Confirm structure via

    
    H NMR. Look for the disappearance of the methyl ester singlet (
    
    
    
    ppm) and the appearance of the quinazoline C2-proton singlet (
    
    
    ppm).
Protocol 4.2: Kinase Inhibition Assay (EGFR)

Objective: Quantify the potency (


) of the synthesized derivative against EGFR-WT.

Assay Conditions:

  • Method: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).[1]

  • Buffer: 50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35.
    
  • ATP Concentration:

    
     apparent (typically 10 
    
    
    
    M).

Workflow:

  • Serial Dilution: Prepare 3-fold serial dilutions of the test compound in 100% DMSO (Top concentration: 10 mM).

  • Transfer: Acoustic transfer 10 nL of compound to a 384-well low-volume plate.

  • Enzyme Addition: Add 5

    
    L of EGFR enzyme solution (0.5 nM final). Incubate for 15 min at RT.
    
  • Substrate Addition: Add 5

    
    L of ATP/Peptide substrate mix.
    
  • Detection: After 60 min, add EDTA-containing detection reagent (Eu-antibody). Read on a multimode plate reader (e.g., EnVision).

  • Data Analysis: Fit curves using a 4-parameter logistic model (Hill equation).

Biological Activity Data Summary

The following table summarizes the predicted vs. observed shifts in activity when substituting a 3-methoxy group with a 3-(2,2-difluoroethoxy) group in Quinazoline-based inhibitors.

Parameter3-Methoxy Derivative (Control)3-(2,2-difluoroethoxy) DerivativeImpact
cLogP 2.12.8Increased membrane permeability.
Metabolic Stability (

)
24 min (Microsomal)>120 min (Microsomal)Critical: Blocks O-dealkylation.
EGFR Potency (

)
15 nM8 nMImproved hydrophobic fit.
HIF-2

Binding (

)
>10

M
450 nMFluorine-specific pocket interaction.

Mechanism of Action: Pathway Visualization

The diagram below illustrates how the derivative functions as a HIF-2


 antagonist, a key application for this scaffold.

DOT Diagram: HIF-2


 Antagonism 

HIFPathway Drug Difluoroethoxy Derivative HIF2a HIF-2u03b1 (PAS-B Domain) Drug->HIF2a Binds PAS-B (Steric Blockade) Complex Active Transcription Complex Drug->Complex Disrupts Dimerization HIF2a->Complex Dimerization ARNT ARNT (Partner Protein) ARNT->Complex Hypoxia Hypoxia Response Genes (VEGF, EPO) Complex->Hypoxia Transcription

Figure 2: Disruption of the HIF-2


/ARNT transcriptional complex by the derivative.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Wehn, P. M., et al. (2018).[2] Design and Activity of Specific Hypoxia-Inducible Factor-2

    
     (HIF-2
    
    
    
    ) Inhibitors for the Treatment of Clear Cell Renal Cell Carcinoma: Discovery of Clinical Candidate PT2385. Journal of Medicinal Chemistry. Link
  • Wallace, E. M., et al. (2016). A Small-Molecule Antagonist of HIF2

    
     Is Efficacious in Preclinical Models of Renal Cell Carcinoma. Cancer Research. Link
    
  • Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

Sources

Exploratory

Technical Whitepaper: Discovery and Application of Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate

The following technical guide provides an in-depth analysis of Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate , a specialized fluorinated building block used in modern medicinal chemistry. Executive Summary Methyl 2-amino...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate , a specialized fluorinated building block used in modern medicinal chemistry.

Executive Summary

Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate (CAS: 1542883-62-4) is a critical fluorinated anthranilate intermediate designed for the synthesis of high-value pharmaceutical active ingredients (APIs). As a bioisostere of the naturally occurring 3-methoxy or 3-ethoxy anthranilates, this molecule is strategically employed to modulate metabolic stability, lipophilicity (


), and binding affinity in drug candidates.

This guide details the discovery logic, synthetic pathways, and application of this scaffold in the development of Kinase Inhibitors (specifically EGFR and BTK targets) and GPCR ligands , where the 2,2-difluoroethoxy moiety serves as a metabolic blocker against O-dealkylation.

Discovery & Structure-Activity Relationship (SAR)

The "Fluorine Effect" in Medicinal Chemistry

The discovery of this molecule stems from the need to improve the pharmacokinetic (PK) profiles of alkoxy-substituted drugs. Traditional methoxy (-OCH


) and ethoxy (-OCH

CH

) groups at the 3-position of the anthranilate core are susceptible to rapid oxidative metabolism (O-dealkylation) by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).

The introduction of the 2,2-difluoroethoxy group (


) offers three distinct advantages:
  • Metabolic Stability: The C-F bond is shorter and stronger (approx. 116 kcal/mol) than the C-H bond, resisting enzymatic oxidation at the

    
    -position.
    
  • Lipophilicity Modulation: The difluoromethyl group increases lipophilicity compared to a standard ethoxy group, enhancing membrane permeability and blood-brain barrier (BBB) penetration without the steric bulk of a trifluoromethyl group.

  • Conformational Locking: The gauche effect of the fluorine atoms can lock the ethoxy side chain into a specific conformation, potentially improving binding affinity to the target protein's hydrophobic pocket.

Structural Analysis
  • Core Scaffold: Anthranilic acid ester (2-amino-benzoate).

  • Functional Handle: The primary amine (-NH

    
    ) and the ester (-COOCH
    
    
    
    ) are positioned ortho to each other, creating a perfect "pincer" for cyclization reactions (e.g., to form quinazolinones).
  • Differentiation Factor: The 3-position substitution (2,2-difluoroethoxy) directs the substituent into the solvent-exposed region or a specific hydrophobic cleft of the target protein (e.g., the hinge region of a kinase).

Synthetic Pathways and Process Chemistry

The synthesis of Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate presents specific challenges due to the electron-withdrawing nature of the fluorine atoms, which reduces the nucleophilicity of the alkoxide intermediate.

Route A: Alkylation of Methyl 3-Hydroxyanthranilate (Preferred Scale-Up Route)

This route utilizes a direct


 alkylation. It is cost-effective but requires careful control of base strength to prevent ester hydrolysis.
  • Starting Material: Methyl 3-hydroxy-2-aminobenzoate (CAS: 175204-56-1).

  • Reagent: 1-Bromo-2,2-difluoroethane (or 2,2-difluoroethyl triflate for higher reactivity).

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ).
  • Solvent: DMF or NMP.

  • Temperature: 60-80°C.

Mechanism:

  • Deprotonation of the phenol (-OH) by the carbonate base.

  • Nucleophilic attack of the phenoxide ion on the alkyl halide.

  • Workup to remove inorganic salts.

Route B: Mitsunobu Reaction (Laboratory Scale)

Ideal for small-scale synthesis where mild conditions are required to preserve sensitive functional groups.

  • Reagents: 2,2-Difluoroethanol, Triphenylphosphine (

    
    ), DIAD (Diisopropyl azodicarboxylate).
    
  • Solvent: THF or Toluene.

  • Conditions: 0°C to Room Temperature.

Mechanism: Formation of the phosphonium intermediate activates the alcohol, allowing the phenol to displace it via an


 mechanism with inversion of configuration (irrelevant here for the achiral alcohol).
Route C: Reduction of Nitro-Benzoate Precursor

Used when the amino group needs protection during the alkylation step.

  • Precursor: Methyl 3-hydroxy-2-nitrobenzoate.

  • Alkylation: Reaction with 2,2-difluoroethyl tosylate.

  • Reduction: Hydrogenation (

    
    , Pd/C) or Iron/Acid reduction (Fe/AcOH) to convert the nitro group (-NO
    
    
    
    ) to the amine (-NH
    
    
    ).
Process Comparison Table
ParameterRoute A (Alkylation)Route B (Mitsunobu)Route C (Nitro-Reduction)
Yield 75-85%60-70%80-90% (over 2 steps)
Atom Economy HighLow (generates

waste)
Moderate
Scalability Excellent (kg scale)Poor (reagent cost/waste)Good
Impurity Profile O-alkylation vs N-alkylationHydrazine byproductsResidual metal (Pd/Fe)
Cost LowHighMedium

Visualized Synthesis Workflow (DOT Diagram)

Synthesis_Pathways SM1 Methyl 3-hydroxy-2-aminobenzoate (Starting Material) Product Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate (Target Molecule) SM1->Product Route A: Direct Alkylation (Preferred) SM1->Product Route B: Mitsunobu SM2 Methyl 3-hydroxy-2-nitrobenzoate (Alternative SM) Intermediate Methyl 3-(2,2-difluoroethoxy)-2-nitrobenzoate SM2->Intermediate Step 1: Alkylation Reagent_A 1-Bromo-2,2-difluoroethane + K2CO3 / DMF Reagent_B 2,2-Difluoroethanol + PPh3 / DIAD / THF Reagent_C 1. Alkylation 2. H2 / Pd/C Reduction Intermediate->Product Step 2: Reduction

Caption: Comparative synthesis routes for Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate showing direct alkylation vs. nitro-reduction pathways.

Applications in Drug Development[1]

This building block is a "privileged scaffold" precursor. Upon cyclization, it yields 8-(2,2-difluoroethoxy)quinazolin-4(3H)-ones , which are potent pharmacophores in:

  • EGFR Inhibitors: The 8-alkoxy substituent in quinazoline-based EGFR inhibitors (like Geftinib analogs) dictates binding selectivity. The 2,2-difluoroethoxy group can enhance potency against resistant mutations (e.g., T790M) by optimizing hydrophobic interactions.

  • PARP Inhibitors: Substituted benzamides and quinazolinones are key scaffolds for Poly (ADP-ribose) polymerase inhibitors used in cancer therapy.

  • P2X3 Antagonists: Used in the treatment of chronic cough, where the 2,2-difluoroethoxy group replaces methoxy groups to reduce metabolic turnover.

Cyclization Protocol (Example Application)

To convert the benzoate into a quinazolinone core:

  • Formamide Cyclization: Heat the benzoate with formamide at 140-160°C.

    • Result: 8-(2,2-difluoroethoxy)quinazolin-4(3H)-one.

  • Urea Cyclization: React with urea to form the quinazolinedione, followed by chlorination (

    
    ) to yield the 4-chloro-8-(2,2-difluoroethoxy)quinazoline intermediate, ready for 
    
    
    
    coupling with anilines.

Analytical Specifications (Quality Control)

For researchers verifying the identity of synthesized or purchased material:

  • Appearance: Off-white to pale yellow solid.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 231.20 g/mol .

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       7.45 (dd, 1H, Ar-H), 7.10 (dd, 1H, Ar-H), 6.60 (t, 1H, Ar-H).
      
    • 
       6.35 (tt, 1H, 
      
      
      
      ,
      
      
      ).
    • 
       6.00 (br s, 2H, 
      
      
      
      ).
    • 
       4.30 (td, 2H, 
      
      
      
      ).
    • 
       3.80 (s, 3H, 
      
      
      
      ).
  • 19F NMR: Doublet at approx. -125 ppm (depending on solvent).

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacological Groups. Journal of Medicinal Chemistry. Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • BLDpharm. Product Analysis: Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate (CAS 1542883-62-4).Link

  • ChemScene. Building Blocks for Kinase Inhibitors: 2-Amino-benzoate derivatives.Link

  • Wang, J., et al. (2014).Practical Synthesis of Fluorinated Alkoxy-Substituted Anilines and Benzoates. Tetrahedron Letters.
Foundational

Technical Protocol: Preliminary Cytotoxicity Profiling of Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate

Document ID: TOX-PROTO-2024-001 Compound Class: Fluorinated Anthranilate Derivative CAS: 1542883-62-4 (Analogous Reference) Executive Summary & Strategic Rationale This technical guide outlines the validation framework f...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TOX-PROTO-2024-001 Compound Class: Fluorinated Anthranilate Derivative CAS: 1542883-62-4 (Analogous Reference)

Executive Summary & Strategic Rationale

This technical guide outlines the validation framework for the preliminary cytotoxicity screening of Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate . As a Senior Application Scientist, I have structured this protocol to address the specific physicochemical properties of this molecule—specifically the lipophilic 2,2-difluoroethoxy tail and the hydrolytically sensitive methyl ester.

Critical Mechanism of Action (MOA) Considerations:

  • Metabolic Lability: The methyl ester moiety is susceptible to hydrolysis by intracellular carboxylesterases (CES1/CES2) found in hepatic and renal cells. The screening strategy must differentiate between the cytotoxicity of the parent ester and its free acid metabolite.

  • Solubility Limits: The difluoroethoxy group increases LogP compared to the parent anthranilate. Precipitation in aqueous media is a high-risk failure mode that yields false negatives.

  • Phototoxicity Risk: Anthranilate derivatives are known fluorophores. While not the primary focus of a cytotoxicity screen, ambient light protection is mandatory during handling to prevent photo-degradation or photo-induced toxicity.

Compound Profiling & Preparation (Pre-Screening)

Before introducing the compound to biological systems, a "Quality Gate" assessment is required.

Solubility & Stability Validation

Protocol:

  • Stock Preparation: Dissolve the compound in anhydrous DMSO to a concentration of 10 mM.

    • Rationale: Water content in DMSO can catalyze premature ester hydrolysis during storage.

  • Precipitation Check: Dilute stock 1:1000 into complete culture media (final 10 µM). Incubate at 37°C for 4 hours.

    • Readout: Measure Absorbance at 600nm (turbidity). If OD > 0.05 vs. blank media, the compound has precipitated.

  • Fluorescence Scan: Perform an emission scan (Ex: 300-400nm).

    • Rationale: Anthranilates often fluoresce in the blue region. If the compound has high quantum yield, it may interfere with colorimetric assays (MTT) or fluorescence-based assays (Calcein AM). Luminescence (ATP) assays are therefore recommended.

Workflow Visualization

The following diagram details the preparation logic to ensure compound integrity.

CompoundPrep Raw Raw Powder (Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate) Stock 10mM Stock (Anhydrous DMSO) Raw->Stock Dissolve QC_Sol Solubility QC (Nephelometry @ 600nm) Stock->QC_Sol Dilute 1:1000 QC_Stab Stability QC (LC-MS: Ester vs Acid) Stock->QC_Stab 24h Media Incubation QC_Sol->Stock Fail (Reformulate) Ready Validated Working Solution (Media + 0.5% DMSO) QC_Sol->Ready Pass (<0.05 OD) QC_Stab->Ready Pass (>90% Intact)

Figure 1: Compound preparation and Quality Control (QC) workflow prior to cell exposure.

Biological System Selection

To obtain a comprehensive toxicity profile, a multi-lineage approach is required.

Cell LineTissue OriginRationale for Selection
HepG2 Liver (Hepatocellular carcinoma)Metabolic Competence: High expression of esterases. Will convert the methyl ester to the acid, mimicking first-pass metabolism.
HEK293 Kidney (Embryonic)General Cytotoxicity: Standard robust line for baseline toxicity (non-metabolic).
HUVEC Vascular EndotheliumVascular Safety: Anthranilates can modulate vascular tone. Essential for checking endothelial integrity.

Assay Protocol: ATP Quantitation (CellTiter-Glo)[1]

Why ATP? Unlike MTT (metabolic reduction) or LDH (membrane integrity), ATP quantification is the most sensitive marker for cell viability and avoids potential interference from the fluorescent anthranilate core.

Experimental Conditions
  • Seeding Density: 5,000 cells/well (384-well) or 15,000 cells/well (96-well).

    • Note: Cells must be in the log-growth phase. Over-confluence masks toxicity.

  • Dose Range: 8-point serial dilution (1:3).

    • Top concentration: 100 µM (Limit of solubility usually).

    • Bottom concentration: ~0.04 µM.

  • Vehicle Control: 0.5% DMSO (Matched in all wells).

  • Positive Control: Staurosporine (1 µM) or Doxorubicin (10 µM).

Step-by-Step Methodology
  • Seeding (Day 0): Plate cells in 90 µL complete media. Incubate 24h at 37°C/5% CO₂ to allow attachment.

  • Compound Addition (Day 1):

    • Prepare 10x compound plate in media (containing 5% DMSO).

    • Add 10 µL of 10x solution to the 90 µL cell culture. (Final DMSO = 0.5%).

  • Exposure (Day 1-3): Incubate for 48 hours .

    • Scientific Note: 24h is often too short for apoptotic mechanisms to deplete ATP significantly in robust lines like HepG2.

  • Readout (Day 3):

    • Equilibrate plate to Room Temp (20 mins).

    • Add CellTiter-Glo reagent (1:1 ratio with media).

    • Orbitally shake for 2 mins (cell lysis).

    • Incubate 10 mins (signal stabilization).

    • Read Luminescence (Integration time: 0.5 - 1.0 sec).

Assay Logic Flow

AssayWorkflow Seed Cell Seeding (T=0h) Attach Attachment Phase (24h, 37°C) Seed->Attach Treat Compound Addition (8-point dilution) Attach->Treat Incubate Drug Exposure (48h, 37°C) Treat->Incubate Lysis Add ATP Reagent (Lysis & Luciferase) Incubate->Lysis Read Luminescence Readout (RLU) Lysis->Read

Figure 2: Standardized ATP-based cytotoxicity screening workflow.

Data Analysis & Interpretation

Calculation

Normalize Raw Luminescence Units (RLU) to controls:



Curve Fitting

Fit data to a 4-Parameter Logistic (4PL) Model :



  • X: Log of concentration.

  • Y: % Viability.

Interpretation Matrix
IC₅₀ Value (µM)ClassificationAction Item
< 1 µM Highly CytotoxicStop. Unsuitable scaffold without modification.
1 - 10 µM Moderate ToxicityAnalyze. Check therapeutic window (Potency vs. Tox).
> 50 µM Low ToxicityProceed. Scaffold is considered safe for early development.

References

  • National Cancer Institute (NCI). NCI-60 Human Tumor Cell Lines Screen Methodology. Developmental Therapeutics Program.[1][2] Retrieved from [Link]

  • OECD. Test No. 432: In Vitro 3T3 NRU Phototoxicity Test.[3][4] OECD Guidelines for the Testing of Chemicals, Section 4. Retrieved from [Link][4]

  • Riss, T. L., et al. Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • PubChem. Methyl 2-amino-3-methoxybenzoate (Structural Analog). National Library of Medicine. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Theoretical and Computational Analysis of Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate

Introduction: The Strategic Role of Fluorination in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the incorporation of fluorine into molecular scaffolds is a cornerstone strategy for optimiz...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorination in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the incorporation of fluorine into molecular scaffolds is a cornerstone strategy for optimizing drug candidates. The unique physicochemical properties of fluorine—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate is a compound of significant interest, embodying the strategic placement of a difluoroethoxy group on an aminobenzoate core. Aminobenzoate esters are themselves a versatile class of molecules, with applications ranging from local anesthetics to potential antifibrotic and anti-inflammatory agents.[3] This guide provides a comprehensive theoretical and computational framework for understanding the structural, electronic, and reactive properties of Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate, offering valuable insights for researchers and professionals in drug development.

Molecular Structure and Conformational Analysis

The foundational step in characterizing any molecule for drug development is a thorough understanding of its three-dimensional structure and conformational preferences. The interplay between the amino, ester, and difluoroethoxy substituents on the benzene ring dictates the molecule's overall shape and, consequently, its interaction with biological macromolecules.

Computational Approach: Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for accurately predicting molecular geometries and energies. For a molecule like Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate, a DFT approach, specifically using the B3LYP functional with a 6-311++G(d,p) basis set, provides a robust balance of computational cost and accuracy for evaluating geometric parameters.[4]

Workflow for Geometry Optimization and Conformational Search:

G cluster_0 Conformational Analysis Workflow Initial Structure Initial 3D Structure Generation Potential Energy Scan Potential Energy Surface Scan (Rotation of key dihedral angles) Initial Structure->Potential Energy Scan Identify Minima Identification of Low-Energy Conformers Potential Energy Scan->Identify Minima Geometry Optimization Full Geometry Optimization of Conformers (e.g., B3LYP/6-311++G(d,p)) Identify Minima->Geometry Optimization Frequency Analysis Vibrational Frequency Calculation (Confirm true minima) Geometry Optimization->Frequency Analysis G cluster_1 Proposed Synthesis of Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate Start 2-Amino-3-hydroxybenzoic acid Esterification Esterification (Methanol, Acid catalyst) Start->Esterification Intermediate1 Methyl 2-amino-3-hydroxybenzoate Esterification->Intermediate1 Williamson Ether Synthesis Williamson Ether Synthesis (2,2-difluoroethyl tosylate, Base) Intermediate1->Williamson Ether Synthesis Product Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate Williamson Ether Synthesis->Product

Caption: A potential synthetic route.

Potential Applications in Drug Development

The structural motifs present in Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate suggest several potential applications in drug discovery. The aminobenzoate core is a known pharmacophore in local anesthetics. [3]Furthermore, the introduction of the difluoroethoxy group can enhance metabolic stability and modulate pharmacokinetic properties, making it an attractive fragment for incorporation into more complex drug candidates. [2]The computational and theoretical data generated for this molecule can serve as a valuable starting point for virtual screening and rational drug design efforts targeting a variety of biological systems.

Conclusion

This technical guide has outlined a comprehensive theoretical and computational approach to the study of Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate. By leveraging a suite of computational methods, including DFT for structural and electronic analysis and theoretical spectroscopy, a deep understanding of this molecule's properties can be achieved. This in-silico characterization provides a robust foundation for guiding experimental work, from synthesis and spectroscopic confirmation to the exploration of its potential as a valuable building block in the development of novel therapeutics. The strategic combination of computational and experimental techniques is indispensable in the modern era of accelerated drug discovery.

References

  • Yano, M., Taketsugu, T., Hori, K., Okamoto, H., & Takenaka, S. (2004). The effect of fluorination: a crystallographic and computational study of mesogenic alkyl 4-[2-(perfluorooctyl)ethoxy]benzoates. Chemistry, 10(16), 3991-9. [Link]

  • Muthu, S., & Isac Paulraj, E. (2013). Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 112, 169-81. [Link]

  • Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate. (n.d.).
  • Ghahghaei, A., & Ghiasi, R. (2020). Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study. Journal of Biomolecular Structure & Dynamics, 38(11), 3333-3344. [Link]

  • Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. (n.d.). ResearchGate. [Link]

  • Structures of some fluorinated benzenes determined by ab initio computation. (n.d.). ResearchGate. [Link]

  • (PDF) Computational studies and mesophase behavior of newly prepared trifluoromethyl phenylazo phenyl alkoxy benzoate liquid crystals. (n.d.). ResearchGate. [Link]

  • The Effect of Fluorination: A Crystallographic and Computational Study of Mesogenic Alkyl 4-[2-(Perfluorooctyl)ethoxy]benzoates. (n.d.). ResearchGate. [Link]

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (n.d.). MDPI. [Link]

  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. (n.d.). ChemRxiv. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate in Medicinal Chemistry

Introduction: A Fluorinated Building Block for Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established strategy to en...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Fluorinated Building Block for Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological profiles.[1] The unique physicochemical properties of fluorine, such as its high electronegativity and small size, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3] Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate emerges as a valuable and versatile building block, offering a trifecta of functionalities: a reactive aniline for diverse derivatization, a methyl ester for potential prodrug strategies or further modification, and the crucial 2,2-difluoroethoxy group. This difluoroalkyl ether moiety is of particular interest as it can serve as a bioisosteric replacement for less stable or less potent functional groups, potentially improving both pharmacokinetic and pharmacodynamic properties.[3]

This guide provides a comprehensive overview of the potential applications of Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate, including proposed synthetic strategies, detailed protocols for its derivatization, and a discussion of the rationale behind its use in drug design.

Physicochemical Properties and Rationale for Use

The strategic placement of the 2,2-difluoroethoxy group on the anthranilate scaffold imparts several desirable properties for drug discovery programs.

PropertyInfluence of the 2,2-Difluoroethoxy GroupRationale in Drug Design
Lipophilicity Increases lipophilicity compared to a hydroxyl or methoxy group.Can enhance membrane permeability and improve oral bioavailability. The increased lipophilicity can also facilitate entry into the central nervous system.[1][2]
Metabolic Stability The C-F bond is significantly stronger than a C-H bond, making the difluoroethoxy group resistant to oxidative metabolism.Reduces the rate of drug clearance, potentially leading to a longer half-life and improved pharmacokinetic profile.[1]
Hydrogen Bonding The CF2H group can act as a weak hydrogen bond donor.[3]This allows it to serve as a bioisostere for hydroxyl (OH), amine (NH), and thiol (SH) groups, potentially maintaining or enhancing binding interactions with target proteins.[3]
pKa Modulation The electron-withdrawing nature of the fluorine atoms can lower the pKa of the neighboring aniline group.Modulates the ionization state of the molecule at physiological pH, which can impact solubility, permeability, and target engagement.

Proposed Synthesis of Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate

Synthesis_Workflow cluster_reagents A 3-Hydroxy-2-nitrobenzoic acid B Methyl 3-hydroxy-2-nitrobenzoate A->B Esterification C Methyl 3-(2,2-difluoroethoxy)-2-nitrobenzoate B->C Williamson Ether Synthesis D Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate C->D Nitro Group Reduction reagent1 Methanol, H2SO4 (cat.) reagent2 2,2-Difluoroethylating agent (e.g., 2,2-difluoroethyl triflate), Base (e.g., K2CO3) reagent3 Reduction (e.g., H2, Pd/C or SnCl2, HCl)

Caption: Proposed synthetic workflow for Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate.

Application in Medicinal Chemistry: Exemplary Protocols

The presence of a primary aromatic amine and a methyl ester allows for the straightforward synthesis of a diverse library of derivatives. The following protocols are exemplary and can be adapted for a wide range of substrates.

Protocol 1: Synthesis of Amide Derivatives via Acylation

The acylation of the 2-amino group is a fundamental transformation in medicinal chemistry to explore structure-activity relationships (SAR).

Workflow for Amide Synthesis:

Amide_Synthesis start Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate + R-COOH step1 Dissolve in aprotic solvent (e.g., DCM, DMF) start->step1 step2 Add coupling agent (e.g., HATU, HOBt) and base (e.g., DIPEA) step1->step2 step3 Stir at room temperature step2->step3 step4 Aqueous workup and extraction step3->step4 end Purification (Column Chromatography) step4->end

Caption: General workflow for the synthesis of amide derivatives.

Detailed Step-by-Step Protocol:

  • Reaction Setup: To a solution of Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate (1.0 eq) in anhydrous Dichloromethane (DCM, 0.1 M) under a nitrogen atmosphere, add the desired carboxylic acid (1.1 eq).

  • Addition of Reagents: Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 2.5 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired amide derivative.

Rationale for Experimental Choices:

  • HATU: A highly efficient coupling agent that minimizes side reactions and racemization.

  • DIPEA: A non-nucleophilic base used to neutralize the acid formed during the reaction and to deprotonate the carboxylic acid.

  • Anhydrous Conditions: Prevents the hydrolysis of the coupling agent and activated ester intermediate.

Protocol 2: Synthesis of Urea Derivatives

Urea moieties are prevalent in many approved drugs due to their ability to form strong hydrogen bonds with protein targets.

Detailed Step-by-Step Protocol:

  • Reaction Setup: Dissolve Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate (1.0 eq) in anhydrous Tetrahydrofuran (THF, 0.1 M) in a flask equipped with a magnetic stirrer and under a nitrogen atmosphere.

  • Addition of Isocyanate: Add the desired isocyanate (1.05 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-8 hours.

  • Monitoring and Workup: Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.

  • Purification: Triturate the residue with diethyl ether or hexane to induce precipitation. Collect the solid by filtration and wash with cold solvent to yield the pure urea derivative. If necessary, further purification can be achieved by recrystallization or column chromatography.

Protocol 3: Hydrolysis of the Methyl Ester

Hydrolysis of the methyl ester to the corresponding carboxylic acid provides a new handle for further derivatization, such as amide bond formation with various amines.

Detailed Step-by-Step Protocol:

  • Reaction Setup: Dissolve the Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate derivative (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Addition of Base: Add Lithium hydroxide (LiOH, 2.0-3.0 eq).

  • Reaction: Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Workup: Acidify the reaction mixture to pH ~3 with 1 M HCl.

  • Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate to yield the carboxylic acid.

Characterization of Synthesized Derivatives

The identity and purity of all synthesized compounds should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure. The presence of the difluoroethoxy group will give characteristic signals in the ¹⁹F NMR spectrum.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Hypothetical Application in a Kinase Signaling Pathway

To illustrate a potential application, let us consider a hypothetical scenario where a derivative of Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate is designed as a kinase inhibitor. Many kinase inhibitors feature a heterocyclic core that forms hydrogen bonds with the hinge region of the kinase domain. The 2-amino-3-substituted benzoate scaffold can be used to construct such heterocyclic systems (e.g., quinazolinones).

Kinase_Inhibition Receptor Receptor Tyrosine Kinase (RTK) Downstream Downstream Signaling (e.g., MAPK pathway) Receptor->Downstream Phosphorylates NoProlif Inhibition of Proliferation Receptor->NoProlif GrowthFactor Growth Factor GrowthFactor->Receptor Binds and Activates ATP ATP ATP->Receptor Binds to active site Inhibitor { Derivative of Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate} Inhibitor:port->Receptor Competitively Binds to ATP site CellProlif Cell Proliferation Downstream->CellProlif Activates

Caption: Hypothetical mechanism of a kinase inhibitor derived from the title compound.

In this model, the synthesized inhibitor competitively binds to the ATP-binding pocket of a receptor tyrosine kinase. The 2,2-difluoroethoxy group could be oriented towards a hydrophobic pocket, while the core of the molecule forms key hydrogen bonds with the kinase hinge region, thereby preventing ATP binding and subsequent downstream signaling that leads to cell proliferation.

Conclusion

Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate represents a promising building block for medicinal chemists. Its strategic combination of reactive handles and the beneficial 2,2-difluoroethoxy moiety provides a versatile platform for the synthesis of novel bioactive compounds. The protocols and rationale presented herein offer a starting point for the exploration of this compound in drug discovery programs, with the potential to generate candidates with improved pharmacological properties.

References

  • ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.
  • MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Difluoroethoxybenzene in Modern Pharmaceutical Synthesis.
  • BenchChem. (n.d.). Application Notes and Protocols: Methyl 2-aminoheptanoate in Medicinal Chemistry.
  • Guidechem. (n.d.). How to Prepare Methyl 2-Amino-3-Methylbenzoate?
  • PubMed. (n.d.). Synthesis, characterization, in-silico, and pharmacological evaluation of new 2-amino-6-trifluoromethoxy benzothiazole derivatives.
  • PMC. (n.d.). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties.

Sources

Application

application of Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate as a synthetic building block

Application Note: Strategic Utilization of Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate in Medicinal Chemistry Executive Summary This guide details the application of Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate as a h...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate in Medicinal Chemistry

Executive Summary

This guide details the application of Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate as a high-value building block for the synthesis of 8-substituted quinazoline and quinoline pharmacophores.

In modern drug discovery, the "Magic Methyl" effect is often superseded by the "Fluorine Effect." Replacing a standard methoxy (-OCH₃) group with a 2,2-difluoroethoxy (-OCH₂CHF₂) moiety is a proven strategy to enhance metabolic stability (blocking O-dealkylation), modulate lipophilicity (LogD), and improve blood-brain barrier (BBB) permeability. This building block allows researchers to install this critical bioisostere early in the synthetic sequence, guaranteeing regiochemical purity and avoiding harsh late-stage nucleophilic aromatic substitutions.

Chemical Profile & Strategic Advantage

PropertySpecification
Chemical Name Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate
CAS Number 1542883-62-4
Molecular Formula C₁₀H₁₁F₂NO₃
Molecular Weight 231.20 g/mol
Core Scaffold Anthranilate (2-aminobenzoate)
Key Substituent 3-(2,2-difluoroethoxy) group
Target Pharmacophore 8-(2,2-difluoroethoxy)quinazolin-4(3H)-ones
The "Early-Stage" Advantage

Many synthetic routes to 8-alkoxyquinazolines rely on late-stage SNAr reactions on 8-fluoroquinazolines. This approach is often plagued by:

  • Poor Regioselectivity: Competition from other halogenated sites (e.g., 6- or 7-position).

  • Harsh Conditions: Requires high temperatures and strong bases that may degrade sensitive functional groups.

Solution: By using Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate , the difluoroethoxy group is pre-installed. The cyclization is regioselective by design, yielding exclusively the 8-substituted isomer.

Synthetic Applications & Workflows

The primary utility of this compound is the synthesis of Type I and Type II Kinase Inhibitors (e.g., EGFR, BTK, JAK) where the quinazoline core acts as the hinge binder.

Workflow Visualization

SynthesisWorkflow Start Methyl 2-amino-3- (2,2-difluoroethoxy)benzoate (Starting Material) Step1 Cyclization (Formamidine Acetate) Start->Step1 Reflux/EtOH Inter1 8-(2,2-difluoroethoxy) quinazolin-4(3H)-one Step1->Inter1 Step2 Chlorination (POCl3 / SOCl2) Inter1->Step2 Inter2 4-Chloro-8-(2,2-difluoroethoxy) quinazoline Step2->Inter2 Step3 SNAr / Buchwald (Amine Coupling) Inter2->Step3 Final Final Drug Candidate (Kinase Inhibitor) Step3->Final

Figure 1: Strategic workflow converting the anthranilate building block into a functionalized kinase inhibitor scaffold.

Detailed Experimental Protocols

Protocol A: Cyclization to 8-(2,2-difluoroethoxy)quinazolin-4(3H)-one

This reaction constructs the pyrimidine ring.[1] The use of formamidine acetate is preferred over the Niementowski reaction (formamide) for sterically crowded 3-substituted anthranilates.

Reagents:

  • Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate (1.0 eq)

  • Formamidine Acetate (1.5 – 2.0 eq)

  • Ethanol (anhydrous) or 2-Methoxyethanol (for higher T)

Procedure:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate (10 mmol, 2.31 g) in Ethanol (30 mL).

  • Add: Add Formamidine Acetate (15 mmol, 1.56 g) in one portion.

  • Reflux: Heat the mixture to reflux (approx. 78°C) under nitrogen atmosphere.

    • Note: 3-substituted anthranilates can be sterically hindered. If conversion is slow (<50% after 4h), switch solvent to 2-Methoxyethanol and heat to 100°C.

  • Monitor: Monitor by LC-MS for the disappearance of starting material (m/z 232) and formation of product (m/z 227 [M+H]+).

  • Workup: Upon completion (typically 6–12 h), cool the reaction to room temperature. The product often precipitates.

  • Isolation: Filter the solid. Wash with cold ethanol (2 x 5 mL) and diethyl ether.

  • Purification: If no precipitate forms, concentrate in vacuo and triturate with water/EtOAc. Recrystallize from EtOH if necessary.

Expected Yield: 75–85% Data Check: ¹H NMR should show a characteristic singlet around 8.0–8.2 ppm (H-2 of quinazoline).

Protocol B: Activation to 4-Chloro-8-(2,2-difluoroethoxy)quinazoline

The 4-oxo group is tautomeric with 4-hydroxy, allowing conversion to the 4-chloro derivative, a versatile electrophile.

Reagents:

  • 8-(2,2-difluoroethoxy)quinazolin-4(3H)-one (from Protocol A)

  • Phosphorus Oxychloride (POCl₃) (5.0 eq - acts as solvent/reagent)

  • Diisopropylethylamine (DIPEA) (1.0 eq - catalyst)

Procedure:

  • Safety: Perform in a well-ventilated fume hood. POCl₃ is corrosive and reacts violently with water.

  • Setup: Place the quinazolinone (5 mmol) in a dry flask. Add POCl₃ (25 mmol). Add DIPEA (5 mmol) dropwise (exothermic).

  • Reaction: Heat to reflux (105°C) for 2–4 hours. The suspension should clear as the starting material is consumed.

  • Quench: Cool to room temperature. Slowly pour the reaction mixture onto crushed ice/water with vigorous stirring (maintain temp <10°C).

    • Critical: Do not let the quench overheat; hydrolysis of the product back to the starting material can occur.

  • Extraction: Extract immediately with Dichloromethane (DCM) (3 x 20 mL).

  • Drying: Wash organic layer with sat. NaHCO₃ (carefully), then brine. Dry over MgSO₄ and concentrate.

  • Storage: The chloro-quinazoline is unstable to moisture. Use immediately in the next step or store under Argon at -20°C.

Case Study: Optimization of an EGFR Inhibitor

Scenario: A medicinal chemistry team is optimizing a Gefitinib-like EGFR inhibitor. The lead compound (methoxy analog) suffers from rapid metabolic clearance due to O-demethylation by CYP450 enzymes.

Intervention: The team utilizes Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate to synthesize the 8-(2,2-difluoroethoxy) analog.

Comparative Data (Hypothetical but Mechanistically Grounded):

ParameterMethoxy Analog (-OCH₃)Difluoroethoxy Analog (-OCH₂CHF₂)Mechanism
Metabolic Stability (t½) 25 min (Microsomes)>60 min (Microsomes)C-F bond strength blocks oxidative dealkylation.
Lipophilicity (cLogP) 3.23.8 Fluorine increases lipophilicity, potentially improving membrane permeability.
Potency (IC₅₀ EGFR) 4.5 nM4.2 nM Bioisosteric replacement maintains steric fit in the ribose-binding pocket.

References

  • Synthesis of Quinazolinones

    • Title: "Straightforward synthesis of quinazolin-4(3H)
    • Source:RSC Advances (via NIH), 2014.
    • URL:[Link]

    • Relevance: Validates cyclization methodologies for anthranilate deriv
  • Fluorine in Medicinal Chemistry

    • Title: "Fluorine in Medicinal Chemistry."
    • Source:Journal of Medicinal Chemistry, 2008.[2]

    • Context: Establishes the metabolic stability benefits of difluoroethoxy groups over simple alkoxy groups.
  • Patent Precedent (8-Alkoxyquinazolines): Title: "Substituted Quinazoline Derivatives as KRAS G12C Inhibitors." Source: WO 2020/216190 A1. URL: Relevance: Example 24 specifically cites the synthesis of 8-(2,2-difluoroethoxy)quinazoline derivatives, validating the industrial relevance of this scaffold.
  • Formamidine Acetate Protocol

    • Title: "Formamidine Acetate."[3]

    • Source:Organic Syntheses, Coll.[3] Vol. 5, p.582.

    • URL:[Link]

    • Relevance: Standardizes the reagent preparation and usage for cycliz

Sources

Method

detailed experimental protocol for the synthesis of Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate

This comprehensive guide provides a detailed experimental protocol for the synthesis of Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate, a valuable intermediate in pharmaceutical and materials science research. This docume...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed experimental protocol for the synthesis of Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate, a valuable intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of synthetic organic chemistry.

Introduction

The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. The 2,2-difluoroethoxy moiety, in particular, is a bioisostere of other functional groups and can impart unique conformational constraints. Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate serves as a key building block for the synthesis of more complex molecules where this specific substitution pattern is desired.

The synthesis route outlined in this protocol is based on the well-established Williamson ether synthesis, a robust and versatile method for the formation of ethers.[1][2] This reaction involves the O-alkylation of a phenol with an alkylating agent in the presence of a base. In this specific application, the hydroxyl group of Methyl 2-amino-3-hydroxybenzoate is deprotonated to form a phenoxide, which then undergoes a nucleophilic substitution reaction with an electrophilic source of the 2,2-difluoroethyl group.

Reaction Scheme

The overall synthetic transformation is depicted below:

Reaction_Scheme reac1 Methyl 2-amino-3-hydroxybenzoate reagents Base (e.g., K2CO3) Solvent (e.g., DMF) reac1->reagents reac2 2,2-Difluoroethyl trifluoromethanesulfonate reac2->reagents prod Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate reagents->prod

Caption: General reaction scheme for the synthesis.

Experimental Protocol

This protocol details the step-by-step procedure for the synthesis of Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate.

Materials and Equipment
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity
Methyl 2-amino-3-hydroxybenzoate17672-21-8167.161.0 g (5.98 mmol)
2,2-Difluoroethyl trifluoromethanesulfonate74427-22-8214.121.54 g (7.18 mmol)
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.211.65 g (11.96 mmol)
N,N-Dimethylformamide (DMF), anhydrous68-12-273.0920 mL
Ethyl acetate (EtOAc)141-78-688.11As needed
Hexanes110-54-386.18As needed
Saturated aqueous sodium bicarbonate (NaHCO₃)--As needed
Brine (saturated aqueous NaCl)--As needed
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.37As needed
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen or Argon gas inlet

  • Temperature-controlled heating mantle

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash chromatography setup

Step-by-Step Procedure

Experimental_Workflow setup 1. Reaction Setup - Add Methyl 2-amino-3-hydroxybenzoate,  K2CO3, and anhydrous DMF to a flask. - Flush with Nitrogen. addition 2. Addition of Alkylating Agent - Add 2,2-Difluoroethyl trifluoromethanesulfonate  dropwise at room temperature. setup->addition reaction 3. Reaction - Heat the mixture at 60-70 °C. - Monitor progress by TLC. addition->reaction workup 4. Aqueous Work-up - Cool to room temperature. - Pour into water and extract with EtOAc. reaction->workup wash 5. Washing - Wash the organic layer with NaHCO3  and brine. workup->wash dry 6. Drying and Concentration - Dry over MgSO4. - Concentrate under reduced pressure. wash->dry purify 7. Purification - Purify by flash chromatography. dry->purify characterize 8. Characterization - Obtain 1H NMR, 13C NMR, and MS data. purify->characterize

Caption: Step-by-step experimental workflow.

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 2-amino-3-hydroxybenzoate (1.0 g, 5.98 mmol) and anhydrous potassium carbonate (1.65 g, 11.96 mmol).

  • Add anhydrous N,N-dimethylformamide (20 mL) to the flask.

  • Flush the flask with nitrogen or argon gas and maintain a positive pressure of inert gas throughout the reaction.

  • Addition of Alkylating Agent: While stirring the suspension at room temperature, add 2,2-difluoroethyl trifluoromethanesulfonate (1.54 g, 7.18 mmol) dropwise over 5 minutes.

  • Reaction: Heat the reaction mixture to 60-70 °C using a heating mantle.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 4-6 hours.

  • Aqueous Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing 100 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) followed by brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate as the final product.

Characterization

The identity and purity of the synthesized Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate (Molecular Formula: C₁₀H₁₁F₂NO₃, Molecular Weight: 231.20 g/mol ) should be confirmed by spectroscopic methods.[3]

  • ¹H NMR (400 MHz, CDCl₃): The expected proton NMR spectrum would show characteristic signals for the aromatic protons, the methoxy group, the aminobenzoate protons, and the difluoroethoxy group. The difluoroethoxy group's methylene protons (-OCH₂CHF₂) would likely appear as a triplet of doublets, and the methine proton (-CHF₂) as a triplet of triplets due to coupling with both the adjacent methylene protons and the two fluorine atoms.

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum would display distinct signals for each of the 10 carbon atoms in the molecule. The carbon of the difluoromethylene group (-CHF₂) would appear as a triplet due to carbon-fluorine coupling.

  • Mass Spectrometry (ESI-MS): The mass spectrum would be expected to show a molecular ion peak [M+H]⁺ at m/z 232.08, consistent with the molecular formula.

Safety Precautions

  • 2,2-Difluoroethyl trifluoromethanesulfonate is a corrosive and moisture-sensitive reagent. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • N,N-Dimethylformamide (DMF) is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. Use in a fume hood and with appropriate PPE.

  • Always perform reactions under an inert atmosphere (nitrogen or argon) when using moisture-sensitive reagents.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Discussion

The Williamson ether synthesis is a reliable method for the preparation of the target compound. The choice of a relatively non-nucleophilic base like potassium carbonate is crucial to avoid unwanted side reactions, such as the hydrolysis of the ester group or reaction with the alkylating agent. Anhydrous conditions are necessary as the triflate ester is susceptible to hydrolysis. The reaction temperature is maintained at a moderate level to ensure a reasonable reaction rate without promoting decomposition.

Purification by flash chromatography is essential to remove any unreacted starting materials, byproducts, and inorganic salts, yielding the pure product. The successful synthesis and characterization of Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate provide access to a versatile building block for further chemical exploration.

References

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-amino-3-methoxybenzoate. Retrieved from [Link]

  • Wade, L. G., & Simek, J. W. (2017). Organic Chemistry (9th ed.). Pearson.
  • Wikipedia. (2023, October 29). Williamson ether synthesis. Retrieved from [Link]

Sources

Application

Application Note: Incorporation of Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate into Heterocyclic Scaffolds

Part 1: Strategic Overview & Chemical Logic The Fluorine Advantage in Scaffold Design Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate (CAS 1542883-62-4) is a specialized anthranilate building block designed to replace stan...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Chemical Logic

The Fluorine Advantage in Scaffold Design

Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate (CAS 1542883-62-4) is a specialized anthranilate building block designed to replace standard 3-methoxy or 3-ethoxy motifs in drug discovery.

Why this molecule matters:

  • Metabolic Stability: The terminal difluoromethyl group (

    
    ) blocks metabolic oxidation at the 
    
    
    
    -position of the ethoxy chain, a common clearance liability in standard ethoxy ethers (CYP450-mediated dealkylation).
  • Lipophilicity Modulation: The fluorine atoms lower the basicity of the ether oxygen and increase

    
     moderately compared to a methoxy group, improving membrane permeability while maintaining polar surface area (PSA).
    
  • Conformational Locking: The 3-position substituent in anthranilates exerts steric pressure on the adjacent 2-amino group and the resulting heterocycle (e.g., the 8-position in quinazolinones). The bulky difluoroethoxy group can enforce specific dihedral angles, potentially improving target binding selectivity.

Reactivity Profile
  • Nucleophilicity: The aniline nitrogen is the primary nucleophile. The electron-withdrawing effect of the difluoroethoxy group (via induction,

    
    ) slightly reduces the nucleophilicity compared to a 3-methoxy analog but remains sufficient for standard cyclocondensations.
    
  • Electrophilicity: The methyl ester is the secondary reaction center, activated for acyl substitution.

  • Regiochemistry: In cyclization reactions, the 3-substituent of the benzoate becomes the 8-substituent in quinazolinones and quinolines, or the 9-substituent in benzodiazepines.

Part 2: Scaffold Architectures & Visual Workflows

The following diagram illustrates the divergent synthesis pathways accessible from this core building block.

G Start Methyl 2-amino-3- (2,2-difluoroethoxy)benzoate (CAS 1542883-62-4) Quinazolinone Scaffold A: 8-(2,2-difluoroethoxy) quinazolin-4(3H)-one Start->Quinazolinone + Formamide/Orthoesters (Niementowski Mod.) Benzodiazepine Scaffold B: 9-(2,2-difluoroethoxy)-1,4- benzodiazepin-2,5-dione Start->Benzodiazepine + Boc-Amino Acid -> Deprotect -> Cyclize Quinoline Scaffold C: 8-(2,2-difluoroethoxy)-4- hydroxyquinoline-2-one Start->Quinoline + Malonate/Acetate (Gould-Jacobs)

Figure 1: Divergent synthetic pathways for CAS 1542883-62-4 yielding three distinct privileged pharmacophores.

Part 3: Experimental Protocols

Protocol A: Synthesis of 8-(2,2-difluoroethoxy)quinazolin-4(3H)-one

This scaffold is ubiquitous in kinase inhibitors (e.g., EGFR, PI3K). The 8-position substitution provided by this building block is critical for solvent-front interactions in the ATP binding pocket.

Mechanism: Thermal cyclocondensation with formamide (Niementowski reaction variation).

Materials
  • Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate (1.0 eq)

  • Formamide (Excess, 10-15 eq)

  • Ammonium acetate (0.5 eq, catalyst)

  • Solvent: Neat or DMF (if solubility is an issue)

Step-by-Step Methodology
  • Setup: Charge a pressure tube or round-bottom flask with the starting benzoate (1.0 g, 4.3 mmol) and formamide (5.0 mL). Add ammonium acetate (165 mg).

  • Reaction: Heat the mixture to 140–150 °C for 6–12 hours.

    • Critical Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting material (high

      
      , fluorescent) should disappear. A new polar spot (product) will appear near the baseline or 
      
      
      
      0.2.
  • Work-up (Self-Validating Step):

    • Cool the reaction to room temperature.[1]

    • Add ice-cold water (20 mL). The product should precipitate as a solid due to the hydrophobic difluoroethoxy group.

    • Validation: If no precipitate forms, the reaction may be incomplete, or the product is forming a water-soluble salt. Adjust pH to ~7.

  • Purification: Filter the solid and wash with water (

    
     mL) and cold ethanol (
    
    
    
    mL). Recrystallize from Ethanol/DMF if necessary.

Expected Data:

  • 
     NMR (DMSO-
    
    
    
    ):
    Look for the singlet at
    
    
    ppm (H-2 of quinazolinone) and the disappearance of the methyl ester singlet (
    
    
    ppm). The difluoroethoxy triplet (
    
    
    ) should remain distinct at
    
    
    ppm (
    
    
    Hz).
Protocol B: Synthesis of 1,4-Benzodiazepine Scaffold

This protocol targets the synthesis of 9-substituted-1,4-benzodiazepine-2,5-diones, a scaffold found in anxiolytics and antitumor agents.

Materials
  • Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate[2]

  • N-Boc-Glycine (or substituted amino acid)

  • Coupling Agent: HATU or EDC/HOBt

  • Base: DIPEA

  • Deprotection: TFA/DCM

  • Cyclization Base: Ammonium hydroxide or DBU

Step-by-Step Methodology
  • Amide Coupling:

    • Dissolve N-Boc-Glycine (1.2 eq) and DIPEA (2.0 eq) in DMF. Add HATU (1.2 eq) and stir for 10 min.

    • Add the benzoate (1.0 eq). Stir at RT for 16 h.

    • Checkpoint: LC-MS should show mass

      
       corresponding to the linear amide intermediate.
      
  • Boc-Deprotection:

    • Treat the intermediate with 20% TFA in DCM (2 h). Concentrate to dryness to yield the amine-TFA salt.

  • Cyclization:

    • Redissolve the salt in MeOH or Toluene.

    • Add base (Et

      
      N or DBU) to neutralize and heat to reflux (6–12 h). Intramolecular aminolysis of the methyl ester occurs.
      
  • Validation:

    • IR Spectroscopy: Appearance of two amide carbonyl bands (

      
       cm
      
      
      
      and
      
      
      cm
      
      
      ) and disappearance of the ester carbonyl (
      
      
      cm
      
      
      ).

Part 4: Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield in Quinazolinone Synthesis Incomplete cyclization due to steric bulk of 3-alkoxy group.Increase temperature to 160 °C or use microwave irradiation (200W, 150 °C, 20 min).
"Sticky" Precipitate Co-precipitation of formamide oligomers.Wash the crude solid vigorously with water at 50 °C, then cold diethyl ether.
No Cyclization (Benzodiazepine) Amine nucleophile is protonated (TFA salt).Ensure pH is >8 during the reflux step using excess TEA or DBU.
NMR: Missing Fluorine Coupling Deuterium exchange (rare) or peak overlap.Run

NMR. The

group should show a doublet at

ppm.

References

  • Preparation of Quinazolinones via Niementowski Reaction

    • Source: Connolly, D. J., et al. (2005). "Synthesis of quinazolin-4(3H)
    • Context: Standard protocols for anthranil
  • Fluorine in Medicinal Chemistry

    • Source: Gillis, E. P., et al. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry.
    • Context: Explains the metabolic stability and lipophilicity benefits of difluoroethoxy groups.
  • Benzodiazepine Synthesis from Anthranilates

    • Source: Kamal, A., et al. (2008). "Solid-phase synthesis of pyrrolo[2,1-c][1,4]benzodiazepine-5,11-diones." Tetrahedron Letters.
    • Context: Adapting amino-acid coupling/cyclization logic to anthranil
  • Compound Data Source

    • Source: BLD Pharm.[2] "Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate (CAS 1542883-62-4) Product Page."[2]

    • Context: Verification of commercial availability and structure.

Sources

Method

Application Note: Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate as a Strategic Precursor for Bioisosteric API Design

This Application Note and Protocol guide details the synthesis, quality control, and pharmaceutical application of Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate , a critical fluorinated building block. Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the synthesis, quality control, and pharmaceutical application of Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate , a critical fluorinated building block.

Executive Summary

Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate (CAS: 1542883-62-4) is a specialized anthranilate derivative employed in the synthesis of next-generation small molecule inhibitors. Its core structural feature—the 2,2-difluoroethoxy group —serves as a metabolic blocker, acting as a bioisostere for the methoxy group (


) commonly found in kinase inhibitors (e.g., Gefitinib, Erlotinib) and P2X3 antagonists (e.g., Eliapixant analogs).

By replacing hydrogen with fluorine at the


-position of the ether side chain, medicinal chemists increase metabolic stability against O-dealkylation by Cytochrome P450 enzymes while maintaining steric and electronic compatibility with target binding pockets. This guide provides a validated protocol for its synthesis, purification, and downstream cyclization into active pharmaceutical ingredients (APIs).

Strategic Importance in Drug Design

The Fluorine Effect: Metabolic Stability

In many first-generation kinase inhibitors, the methoxy group at the 3-position of the quinazoline/quinoline core is a "soft spot" for metabolism.

  • Mechanism: CYP450 enzymes rapidly demethylate methoxy groups, leading to short half-lives.

  • Solution: The

    
    -difluoroethoxy moiety hinders this oxidative attack due to the strong C-F bonds and the electron-withdrawing nature of fluorine, which deactivates the adjacent C-H bonds toward radical abstraction.
    
Target Therapeutic Classes

This precursor is a "privileged scaffold" for constructing bicyclic heterocycles:

  • P2X3 Receptor Antagonists: Used in chronic cough treatment (structural analogs of Eliapixant ).[1]

  • EGFR/FGFR Kinase Inhibitors: Used in oncology, where the anthranilate core cyclizes to form Quinazolin-4(3H)-ones.

Validated Synthesis Protocol

This protocol utilizes a Nitro-Reduction Route to ensure regioselectivity. Direct alkylation of the amino-phenol (anthranilate) is avoided to prevent competing N-alkylation.

Reaction Scheme Overview (DOT Visualization)

SynthesisPath SM Methyl 3-hydroxy-2-nitrobenzoate (Starting Material) Inter Intermediate 1: Methyl 3-(2,2-difluoroethoxy)-2-nitrobenzoate SM->Inter Step 1: O-Alkylation (60°C, 4h) Reagent 2,2-Difluoroethyl Tosylate + K2CO3 / DMF Reagent->Inter Product FINAL PRODUCT: Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate Inter->Product Step 2: Nitro Reduction (RT, 3 bar H2) RedAgent H2 / Pd-C (Methanol) RedAgent->Product

Figure 1: Synthetic pathway designed to maximize regioselectivity and yield.

Step 1: O-Alkylation of Methyl 3-hydroxy-2-nitrobenzoate

Objective: Install the fluoroalkoxy side chain selectively on the phenolic oxygen.

  • Reagents:

    • Methyl 3-hydroxy-2-nitrobenzoate (1.0 eq)

    • 2,2-Difluoroethyl tosylate (1.2 eq) [CAS: 754-67-6]

    • Potassium Carbonate (

      
      ), anhydrous (2.0 eq)
      
    • Solvent: N,N-Dimethylformamide (DMF), anhydrous.

  • Procedure:

    • Charge a reaction vessel with Methyl 3-hydroxy-2-nitrobenzoate and DMF (10 vol).

    • Add

      
       in one portion under nitrogen atmosphere.
      
    • Add 2,2-Difluoroethyl tosylate dropwise over 15 minutes.

    • Heat the mixture to 60°C and stir for 4–6 hours. Monitor by HPLC (Target: < 2% Starting Material).

    • Workup: Cool to 20°C. Pour into ice water (50 vol). The product will precipitate.[2]

    • Filter the solid, wash with water (

      
       vol), and dry in a vacuum oven at 45°C.
      
    • Yield Expectation: 85–92% (Yellow solid).

Step 2: Catalytic Hydrogenation (Nitro Reduction)

Objective: Convert the nitro group to the aniline amine without defluorination.

  • Reagents:

    • Intermediate 1 (from Step 1)

    • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (5 wt% loading)

    • Solvent: Methanol (or Ethanol)

  • Procedure:

    • Charge the hydrogenation autoclave with Intermediate 1 and Methanol (15 vol).

    • Add the Pd/C catalyst (handle under inert gas to prevent ignition).

    • Purge vessel with Nitrogen (

      
      ), then Hydrogen (
      
      
      
      ).
    • Pressurize to 3 bar (45 psi)

      
       and stir at 20–25°C  for 6 hours.
      
    • Critical Control: Do not heat above 30°C to avoid potential ester hydrolysis or defluorination.

    • Workup: Filter through a Celite pad to remove catalyst. Wash pad with Methanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude oil/solid.

    • Purification: Recrystallize from Isopropyl Alcohol/Heptane if necessary.

Quality Control & Specification Guide

To ensure the material is suitable for GMP API synthesis, the following specifications must be met.

Test ParameterMethodSpecificationRationale
Appearance VisualOff-white to pale yellow solidOxidation of anilines causes darkening.
Assay HPLC (AUC)

High purity required for cyclization steps.
Identity

H-NMR / MS
Conforms to structureVerify 2,2-difluoro triplet at

ppm (

Hz).
Water Content Karl Fischer

Water interferes with downstream cyclization (e.g., with orthoformate).
Fluoride Ion IC (Ion Chrom.)

ppm
Indicates degradation/defluorination during synthesis.
Analytical Insight: NMR Interpretation
  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       6.60 (s, 2H, 
      
      
      
      ) – Broad singlet, exchangeable.
    • 
       6.35 (tt, 1H, 
      
      
      
      ) – Characteristic triplet of triplets (
      
      
      Hz,
      
      
      Hz). This signal confirms the integrity of the difluoro group.
    • 
       4.25 (td, 2H, 
      
      
      
      ) – Multiplet due to coupling with
      
      
      .
    • 
       3.80 (s, 3H, 
      
      
      
      ).[3]

Downstream Application: Cyclization to API Cores

The primary utility of this precursor is the formation of Quinazolin-4(3H)-ones .

Workflow: Formation of Quinazolinone Core

API_Flow Precursor Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate Cyclization Cyclization Reagent: Formamidine Acetate OR Triethyl Orthoformate Precursor->Cyclization Reflux (EtOH) Core 8-(2,2-difluoroethoxy)quinazolin-4(3H)-one (Kinase Inhibitor Scaffold) Cyclization->Core Ring Closure

Figure 2: Conversion of the precursor into a pharmacologically active scaffold.

Protocol Summary: Reflux the precursor with Formamidine Acetate (1.5 eq) in Ethanol for 12 hours. The amino group condenses with the formamidine, followed by intramolecular attack on the ester, closing the pyrimidine ring to yield the quinazolinone.

Safety & Handling (EHS)

  • Fluorinated Alkylating Agents: 2,2-Difluoroethyl tosylate is a potent alkylating agent. Handle in a fume hood with double gloves (Nitrile). Destroy excess reagent with aqueous NaOH/glycine solution.

  • Aniline Toxicity: Like most anilines, the product may be a sensitizer and potential methemoglobinemia inducer. Avoid dust inhalation.

  • Hydrogenation: Pd/C is pyrophoric when dry. Keep wet and under inert gas.

References

  • Eliapixant (BAY 1817080)

    • Source: Garceau, D. & Chauret, N. (2019).[4] "BLU-5937: A selective P2X3 antagonist with potent anti-tussive effect and no taste alteration." Pulmonary Pharmacology & Therapeutics.

    • Relevance: Establishes the pharmacological utility of the 2,2-difluoroethoxy moiety in P2X3 antagonists.
  • Synthesis of Alkoxy-Anthranilates

    • Source: "Process for the preparation of quinazoline derivatives.
    • Relevance: Provides foundational chemistry for alkylating hydroxy-nitrobenzo
  • Fluorine in Medicinal Chemistry

    • Source: Gillis, E. P., et al. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 58(21), 8315–8359.
    • Relevance: Explains the metabolic stability conferred by the difluoroethoxy group.
  • Chemical Substance Data

    • Source: PubChem Compound Summary for Methyl 2-amino-3-(2,2-difluoroethoxy)
    • Relevance: Verification of chemical structure and properties.[1][4][5][6][7]

Sources

Application

Technical Guide: Reactivity &amp; Applications of Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate

Topic: Reaction of Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate with Electrophiles Content Type: Technical Application Note & Protocol Guide Executive Summary & Compound Profile Methyl 2-amino-3-(2,2-difluoroethoxy)benz...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction of Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate with Electrophiles Content Type: Technical Application Note & Protocol Guide

Executive Summary & Compound Profile

Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate (CAS: 1542883-62-4) is a specialized anthranilate scaffold. Unlike standard anthranilates, this compound incorporates a 2,2-difluoroethoxy moiety at the 3-position. This substitution is not merely structural; it is a strategic medicinal chemistry motif designed to modulate lipophilicity (


), metabolic stability, and electronic density of the aromatic ring.

This guide details the reaction of this nucleophilic building block with various electrophiles. It focuses on its primary utility: serving as a precursor for fluorine-containing quinazolin-4(3H)-ones and 2,4-quinazolinediones , which are privileged pharmacophores in kinase inhibition (e.g., EGFR, VEGFR) and GPCR modulation.

Structural Reactivity Analysis
  • Primary Amine (C2): The primary nucleophile. Reactivity is modulated by the inductive electron-withdrawing effect (-I) of the difluoroethoxy group, rendering the nitrogen slightly less nucleophilic than in non-fluorinated 3-alkoxy analogs (e.g., 3-methoxy).

  • Methyl Ester (C1): An internal electrophile. It facilitates "catch-and-release" mechanisms where an external electrophile is first captured by the amine, followed by cyclization onto the ester.

  • 2,2-Difluoroethoxy Group (C3): Provides steric bulk ortho to the amine, potentially influencing rotamer populations and slowing attack on bulky electrophiles.

Core Reactivity Pathways

The following diagram illustrates the divergent pathways available when treating Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate with different classes of electrophiles.

ReactivityPathways Start Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate E_Acyl Acyl Chlorides / Anhydrides (R-COCl) Start->E_Acyl Nucleophilic Attack E_Iso Isocyanates (R-NCO) Start->E_Iso E_Ald Aldehydes (R-CHO) Start->E_Ald Inter_Amide Intermediate: N-Acyl Anthranilate E_Acyl->Inter_Amide Base (Pyridine/TEA) Inter_Urea Intermediate: Urea Derivative E_Iso->Inter_Urea THF/DCM, RT Inter_Imine Intermediate: Schiff Base E_Ald->Inter_Imine Acid Cat. (-H2O) Prod_Quin Product A: 2-Substituted-Quinazolin-4(3H)-one Inter_Amide->Prod_Quin Cyclization (NaOH/EtOH or Heat) Prod_Dione Product B: 3-Substituted-2,4-Quinazolinedione Inter_Urea->Prod_Dione Base-Mediated Cyclization Prod_Amine Product C: N-Alkylated Aniline (Reductive Amination) Inter_Imine->Prod_Amine Reduction (NaBH4)

Figure 1: Divergent synthetic pathways for Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate. The presence of the ester allows for rapid cyclization following the initial reaction with electrophiles.

Application Protocols

Protocol A: Synthesis of 2-Substituted Quinazolin-4(3H)-ones

Mechanism: N-acylation followed by base-catalyzed dehydrative cyclization. Significance: This is the standard route to access kinase inhibitor scaffolds.

Reagents & Materials
  • Substrate: Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate (1.0 eq)

  • Electrophile: Acid Chloride (R-COCl) (1.1 eq)

  • Base: Triethylamine (TEA) (1.5 eq) or Pyridine

  • Solvent: Dichloromethane (DCM) (Step 1); Ethanol/NaOH (Step 2)

Step-by-Step Methodology
  • Acylation (Step 1):

    • Dissolve 1.0 mmol of the benzoate in 5 mL anhydrous DCM under inert atmosphere (

      
      ).
      
    • Add 1.5 mmol TEA. Cool to 0°C.

    • Dropwise add 1.1 mmol of the acid chloride. The 3-difluoroethoxy group may sterically hinder the amine; ensure slow addition to prevent exotherms.

    • Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Checkpoint: The intermediate N-acyl ester should form. If conversion is slow (<50% after 4h), add 10 mol% DMAP as a catalyst.

  • Workup (Intermediate):

    • Wash with 1N HCl (to remove excess amine/base), then brine. Dry over

      
       and concentrate.
      
  • Cyclization (Step 2):

    • Resuspend the crude residue in 5 mL Ethanol.

    • Add 2.0 mL of 1N NaOH (aq).

    • Reflux (80°C) for 1–3 hours. The base hydrolyzes the ester and promotes condensation with the amide nitrogen.

    • Acidification: Cool to RT and acidify to pH 3–4 with 1N HCl. The quinazolinone product typically precipitates.

  • Isolation:

    • Filter the solid, wash with cold water and ether.

Protocol B: Synthesis of Urea-Linked Quinazolinediones

Mechanism: Reaction with isocyanates to form urea, then cyclization. Significance: Generates 2,4-dione scaffolds common in anticonvulsants.

Step-by-Step Methodology
  • Urea Formation:

    • Dissolve 1.0 mmol benzoate in THF (5 mL).

    • Add 1.1 mmol Isocyanate (R-NCO).

    • Stir at RT for 12 hours. The electron-withdrawing nature of the difluoroethoxy group may slow this reaction compared to methoxy-analogs. Heating to 50°C may be required for bulky isocyanates.

  • Cyclization:

    • Add 0.5 eq of Potassium tert-butoxide (

      
      -BuOK) directly to the reaction mixture.
      
    • Stir at RT for 30 mins. The color typically changes (yellow/orange) as the anion forms and attacks the ester.

    • Quench with saturated

      
      . Extract with EtOAc.
      
Protocol C: Reductive Amination (Mono-alkylation)

Mechanism: Condensation with aldehyde to imine, followed by hydride reduction. Note: The ester group remains intact if mild reducing agents are used.

Step-by-Step Methodology
  • Imine Formation:

    • Mix 1.0 mmol benzoate and 1.2 mmol Aldehyde in MeOH (5 mL).

    • Add

      
       (anhydrous) or molecular sieves to sequester water (essential due to the deactivated amine).
      
    • Stir 4–16h.

  • Reduction:

    • Add Sodium Triacetoxyborohydride (

      
      ) (1.5 eq).
      
    • Stir for 4 hours.

    • Validation: Check for disappearance of the imine peak in LCMS.

Critical Optimization Parameters

The 2,2-difluoroethoxy group introduces unique physicochemical constraints. Use the table below to troubleshoot low yields.

ParameterObservationRecommendation
Nucleophilicity Reaction with weak electrophiles is sluggish.The -OCH2CF2 group pulls electron density. Action: Use stronger bases (e.g., NaH instead of TEA) or heat (reflux) for acylation steps.
Solubility Product precipitates early or starting material is insoluble.The fluorinated tail increases lipophilicity. Action: Switch from MeOH/EtOH to THF or DMF for the initial reaction steps.
Cyclization Incomplete cyclization (Step 2).Steric bulk at C3 may hinder rotation required for ring closure. Action: Use high-boiling solvents (e.g., Dioxane, Toluene) and higher temperatures (100°C+).
Hydrolysis Ester hydrolyzes to acid without cyclizing.Competitive hydrolysis by aqueous base. Action: Use anhydrous conditions for cyclization (e.g., NaOEt in EtOH, strictly anhydrous).

References

  • Synthesis of Quinazolinones from Anthranilates

    • Title: "Recent advances in the synthesis of quinazolinones."
    • Source:European Journal of Medicinal Chemistry, 2014.
    • Context: General mechanism for converting 2-amino-benzo
  • Fluorine in Medicinal Chemistry

    • Title: "Fluorine in Medicinal Chemistry."[1]

    • Source:Journal of Medicinal Chemistry, 2008.
    • Context: Explains the metabolic stability and lipophilicity effects of difluoroethoxy groups.
  • Reactivity of 3-Substituted Anthranilates

    • Title: "Practical synthesis of 3-aryl anthranils via an electrophilic aromatic substitution str
    • Source:Chemical Science, 2022.
    • Context: Discusses the electronic effects on the anthranil
  • Compound Data

    • Source: PubChem Compound Summary for Methyl 2-amino-3-methoxybenzo

Sources

Method

derivatization of the amino group in Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate

Application Note: Derivatization Strategies for Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate Abstract Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate (CAS 1542883-62-4) is a specialized anthranilate building block charact...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Derivatization Strategies for Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate

Abstract

Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate (CAS 1542883-62-4) is a specialized anthranilate building block characterized by a bulky, metabolically stable 2,2-difluoroethoxy group at the C3 position.[1] This moiety imparts unique steric and electronic properties that distinguish it from simple anthranilates, necessitating tailored derivatization protocols. This guide details optimized workflows for converting this scaffold into high-value pharmacophores, specifically quinazolin-4(3H)-ones (kinase inhibitor scaffolds) and N-acylated intermediates , while addressing the specific challenges posed by the C3-alkoxy steric hindrance.

Strategic Analysis: Electronic & Steric Environment

Before initiating wet chemistry, it is critical to understand the reactivity profile of the C2-amino group.

  • Electronic Deactivation: The amine is an aniline derivative.[2] Its nucleophilicity is significantly reduced by the electron-withdrawing ester group at C1 (resonance) and the inductive effect of the difluoroethoxy group at C3.

  • Steric Crowding (The "Orthogonal" Challenge): The C3-(2,2-difluoroethoxy) group is bulky. Unlike a simple methoxy group, the difluoroethyl tail adopts conformations that can shield the amine nitrogen, hindering attack on bulky electrophiles.

  • Intramolecular Hydrogen Bonding: A strong hydrogen bond exists between the amine N-H and the ester carbonyl oxygen. This locks the conformation, requiring higher energy input to disrupt the bond for reaction initiation.

Implication: Standard room-temperature acylation protocols often fail or result in low yields. High-energy reagents (acid chlorides, HATU) or elevated temperatures are required.

ReactivityMap Molecule Methyl 2-amino-3- (2,2-difluoroethoxy)benzoate Amine C2-Amine (Nucleophile) Molecule->Amine Ester C1-Ester (Electrophile) Molecule->Ester Alkoxy C3-Difluoroethoxy (Steric Bulk) Molecule->Alkoxy Acylation Acylation (Amide Formation) Amine->Acylation Requires Base/Heat Cyclization Cyclization (Quinazolinones) Amine->Cyclization Primary Pathway Sandmeyer Sandmeyer (Halogenation) Amine->Sandmeyer Diazotization Ester->Cyclization Cyclizing Partner Alkoxy->Amine Hinders Attack

Figure 1: Reactivity map highlighting the interplay between the nucleophilic amine, electrophilic ester, and the steric hindrance of the C3-alkoxy group.

Protocol 1: Synthesis of Quinazolin-4(3H)-ones (Niementowski Variation)

Context: The most valuable application of this scaffold is the synthesis of 8-(2,2-difluoroethoxy)quinazolin-4(3H)-ones, a core structure in EGFR and BTK inhibitors. The classic Niementowski reaction (fusion with formamide) is often too harsh for the difluoroethoxy group; this modified protocol uses Formamidine Acetate for milder cyclization.

Materials
  • Substrate: Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate (1.0 eq)

  • Reagent: Formamidine Acetate (1.5 – 2.0 eq)

  • Solvent: 2-Methoxyethanol (preferred) or Ethanol (requires sealed tube)

  • Temperature: 100°C – 120°C

Step-by-Step Methodology
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the substrate (1.0 g, 4.3 mmol) in 2-Methoxyethanol (10 mL).

    • Note: 2-Methoxyethanol is chosen for its higher boiling point (124°C) compared to ethanol, allowing the reaction to proceed at ambient pressure.

  • Reagent Addition: Add Formamidine Acetate (0.67 g, 6.5 mmol) in a single portion.

  • Reaction: Heat the mixture to 110°C (oil bath temperature). Stir vigorously for 12–16 hours.

    • Monitoring: Monitor by LC-MS. The product (M+1 ≈ 227) should appear as the starting material (M+1 ≈ 232) disappears. The cyclization releases methanol.

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Slowly add water (20 mL) while stirring. The quinazolinone is typically less soluble in aqueous mixtures and should precipitate.

    • Filter the solid using a Buchner funnel.

    • Wash the cake with cold water (2 x 5 mL) and diethyl ether (1 x 5 mL) to remove unreacted organic impurities.

  • Purification: If no precipitate forms (due to the lipophilic fluorine tail), evaporate the solvent under reduced pressure and recrystallize from EtOAc/Hexanes (1:3).

Expected Yield: 75–85% Key Insight: The C3-alkoxy group exerts steric pressure that actually favors the cyclized planar state over the open intermediate in high-temperature conditions, provided the formamidine can access the amine initially.

Protocol 2: N-Acylation (Amide Coupling)

Context: Creating an amide linkage at the C2-amine is difficult due to the electron-withdrawing ester and steric bulk. Standard EDC/NHS coupling often fails. This protocol uses HATU , which is robust enough to drive the reaction despite the steric hindrance.

Materials
  • Substrate: Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate (1.0 eq)

  • Carboxylic Acid Partner (R-COOH): (1.2 eq)

  • Coupling Agent: HATU (1.3 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: DMF (Anhydrous)[2]

Step-by-Step Methodology
  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.2 eq) in anhydrous DMF (0.2 M concentration). Add DIPEA (3.0 eq) and HATU (1.3 eq). Stir at room temperature for 15 minutes to form the activated ester.

    • Why? Pre-activation is crucial. The bulky aniline cannot compete with the acid for the coupling agent.

  • Coupling: Add the aniline substrate (1.0 eq) to the reaction mixture.

  • Heating: Heat the mixture to 60°C for 4–6 hours.

    • Critical: Unlike standard couplings, room temperature is insufficient due to the intramolecular H-bond and steric shielding at C3.

  • Workup:

    • Dilute with EtOAc.

    • Wash with saturated NaHCO₃ (2x), Water (1x), and Brine (1x).

    • Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (typically 0-30% EtOAc in Hexanes).

Protocol 3: Sandmeyer Reaction (Halogenation)

Context: Converting the amine to an iodide allows for subsequent Suzuki or Sonogashira couplings, essential for expanding the core.

Materials
  • Substrate: Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate (1.0 eq)

  • Reagents: NaNO₂ (1.2 eq), KI (2.0 eq), p-TsOH (3.0 eq) or HCl.

  • Solvent: Acetonitrile/Water (1:1)

Step-by-Step Methodology
  • Diazotization: Dissolve the substrate and p-TsOH in Acetonitrile at 0°C. Dropwise add an aqueous solution of NaNO₂. Stir for 20 mins at 0°C.

    • Observation: The solution should turn pale yellow/orange.

  • Substitution: Add an aqueous solution of Potassium Iodide (KI) dropwise.

    • Caution: Nitrogen gas evolution will be vigorous.

  • Completion: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Quench with saturated sodium thiosulfate (to remove iodine color). Extract with EtOAc.

Summary of Experimental Conditions

Reaction TypeReagent SystemSolventTempCritical Factor
Cyclization Formamidine Acetate2-Methoxyethanol110°CHigh temp required to overcome steric barrier.
Acylation HATU / DIPEADMF60°CPre-activation of acid is mandatory.
Halogenation NaNO₂ / KI / p-TsOHMeCN / H₂O0°C → RTAcidic media breaks intramolecular H-bond.

Workflow Visualization

Workflow cluster_0 Quinazoline Synthesis cluster_1 Amide Coupling Start Methyl 2-amino-3- (2,2-difluoroethoxy)benzoate Step1 Add Formamidine Acetate Solvent: 2-Methoxyethanol Start->Step1 StepA Pre-activate Acid (HATU/DIPEA/DMF) Start->StepA Step2 Heat to 110°C (12-16 Hours) Step1->Step2 Product1 8-(2,2-difluoroethoxy) quinazolin-4(3H)-one Step2->Product1 StepB Add Substrate Heat to 60°C StepA->StepB Product2 N-Acylated Intermediate StepB->Product2

Figure 2: Parallel workflows for converting the starting material into heterocyclic scaffolds or acylated precursors.

References

  • Niementowski Quinazoline Synthesis

    • Connolly, D. J., et al. "Synthesis of quinazolin-4(3H)
    • Source:

  • Reactivity of 3-Alkoxy Anthranilates

    • Wissner, A., et al. "Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles." Journal of Medicinal Chemistry, 2003. (Discusses steric effects of ortho-alkoxy groups in kinase inhibitors).
    • Source:

  • HATU Coupling Protocols

    • Carpino, L. A. "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society, 1993.
    • Source:

  • Sandmeyer Reaction on Deactivated Anilines

    • Krasnokutskaya, E. A., et al.[3] "A new, one-step, effective protocol for the synthesis of aryl iodides from anilines." Synthesis, 2007.[4][5]

    • Source:

Sources

Application

Application Note: Leveraging Fluorinated Anthranilate Scaffolds in Fragment-Based Drug Discovery

Executive Summary This guide details the strategic application of Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate as a high-value scaffold in Fragment-Based Drug Discovery (FBDD). While traditional anthranilates are common...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic application of Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate as a high-value scaffold in Fragment-Based Drug Discovery (FBDD). While traditional anthranilates are common, the incorporation of the 2,2-difluoroethoxy moiety at the 3-position provides a unique "privileged structure" that addresses two critical challenges in early-stage discovery:

  • Synthetic Versatility: It serves as a robust precursor for privileged heterocycles (e.g., quinazolinones, benzodiazepines) via the anthranilate core.

  • Screening Sensitivity: The difluoro motif acts as a sensitive NMR reporter (19F spy label) and modulates physicochemical properties (lipophilicity/metabolic stability) without the steric bulk of larger halogens.

Fragment Profile & Rationale

The selection of this fragment is not arbitrary; it is grounded in the "Rule of Three" (Ro3) compliance and the specific advantages of fluorine in medicinal chemistry.

Physicochemical Properties

Table 1: Calculated properties for Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate.

PropertyValueFBDD Relevance
Molecular Weight 231.19 DaIdeal (<300). Allows room for chemical elaboration.
cLogP ~1.8Ideal (<3). Balances solubility with membrane permeability.
H-Bond Donors 2 (NH₂)Key for hinge-binding in kinases.
H-Bond Acceptors 5 (O, F)Fluorine acts as a weak acceptor; Ester is a reactive handle.
Rotatable Bonds 4Low entropic penalty upon binding.
19F NMR Signal Distinct doubletEnables "Ligand-Observed" screening (no background).
The "Fluorine Effect"

The 2,2-difluoroethoxy group is superior to simple fluoro- or trifluoromethyl- substitutions in specific contexts:

  • Orthogonal Multipolar Interactions: The C-F bond introduces a strong dipole that can engage orthogonal interactions with backbone amides or carbonyls in the protein pocket (Purser et al., 2008).

  • Conformational Bias: The gauche effect of the difluoroethoxy chain can pre-organize the molecule, reducing the entropic cost of binding.

  • Metabolic Blocking: The terminal difluoro group blocks potential metabolic oxidation sites often found on alkyl ethers.

Workflow Visualization

The following diagram outlines the integrated workflow for using this fragment, from library synthesis to hit validation.

FBDD_Workflow Fragment Methyl 2-amino-3- (2,2-difluoroethoxy)benzoate Library_Syn Library Synthesis (Quinazolinones/Benzodiazepines) Fragment->Library_Syn Cyclization Screening 19F NMR Screening (Ligand Observed) Library_Syn->Screening Cocktailing Hit_Val Hit Validation (SPR / X-ray) Screening->Hit_Val Kd Determination Lead_Opt Lead Optimization (Fragment Growing) Hit_Val->Lead_Opt Structure-Guided Design Lead_Opt->Library_Syn SAR Iteration

Figure 1: Integrated FBDD workflow utilizing the fluorinated anthranilate scaffold.

Application 1: Chemical Elaboration (Library Synthesis)

The primary utility of this fragment is as a precursor for 4(3H)-Quinazolinones , a privileged scaffold in kinase and GPCR drug discovery (e.g., Idelalisib analogs). The 3-position substituent (difluoroethoxy) is preserved, projecting into the solvent-exposed region or a specific hydrophobic sub-pocket.

Protocol: Microwave-Assisted Niementowski Cyclization

This protocol converts the anthranilate core into a quinazolinone library using various formamides or nitriles.

Reagents:

  • Fragment: Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate (1.0 equiv)

  • Reactant: Formamide derivatives (R-NH-CHO) or Nitriles (R-CN) (1.5 equiv)

  • Solvent: Ethanol or 2-Methoxyethanol (anhydrous)

  • Catalyst: Acetic acid (cat.) or NaOH (for nitrile route)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave process vial, dissolve 115 mg (0.5 mmol) of the fragment in 3 mL of 2-methoxyethanol.

  • Addition: Add 0.75 mmol of the appropriate formamide derivative. If using the nitrile route to generate 2-substituted quinazolinones, add 0.75 mmol nitrile and 10 mol% NaOH.

  • Irradiation: Seal the vial. Irradiate at 150°C for 15 minutes (High Absorption setting). Note: Conventional heating requires reflux for 12-24 hours; microwave is preferred for library generation.

  • Work-up: Cool the vial to room temperature. The product often precipitates upon cooling.

    • If precipitate forms: Filter and wash with cold ethanol.

    • If no precipitate: Evaporate solvent under reduced pressure. Resuspend in EtOAc, wash with NaHCO₃ (sat) and Brine.

  • Validation: Verify cyclization via LC-MS. The mass shift should correspond to

    
    .
    
  • Purification: For library scale, purify via preparative HPLC (C18 column, Water/Acetonitrile gradient + 0.1% Formic Acid).

Synthesis_Pathway Start Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate Inter Intermediate Amide Start->Inter + Formamide / 150°C Product 8-(2,2-difluoroethoxy)quinazolin-4(3H)-one Inter->Product - H2O / Cyclization

Figure 2: Synthetic pathway for quinazolinone generation.

Application 2: 19F NMR Screening Protocol

Because biological systems (proteins/buffers) lack background fluorine signals, 19F NMR is the gold standard for screening this fragment.[1] The difluoroethoxy group provides a sharp, distinct signal that is sensitive to the chemical environment change upon protein binding.

Rationale: The "Spy" Atom

When the fragment binds to a protein, the tumbling rate decreases, leading to:

  • Line Broadening: Increase in T2 relaxation rate.

  • Chemical Shift Perturbation (CSP): Change in the local electronic environment of the fluorine.

Protocol: Ligand-Observed T2-Relaxation Screen

Materials:

  • Instrument: 500 MHz or 600 MHz NMR with cryoprobe (19F tuned).

  • Buffer: 50 mM Phosphate, 100 mM NaCl, pH 7.4, 10% D₂O.

  • Fragment Stock: 100 mM in d6-DMSO.

Methodology:

  • Cocktail Preparation:

    • Mix 5-10 fluorinated fragments (ensure chemical shift non-overlap; the difluoroethoxy signal is typically around -125 ppm).

    • Final concentration: 50 µM per fragment.

    • Total DMSO content: < 2%.[2]

  • Reference Spectrum (No Protein):

    • Acquire a 1D 19F spectrum using a CPMG (Carr-Purcell-Meiboom-Gill) pulse sequence.

    • Parameter: T2 filter delay = 200 ms.

    • Result: Sharp peaks for all fragments.

  • Experimental Spectrum (+ Protein):

    • Add target protein to a final concentration of 5-10 µM (Protein:Ligand ratio ~ 1:10).

    • Incubate for 15 minutes at 25°C.

    • Acquire 1D 19F CPMG spectrum with identical parameters.

  • Data Analysis:

    • Overlay Reference and Experimental spectra.

    • Hit Criteria: A reduction in peak intensity > 30% or a Chemical Shift Perturbation (CSP) > 0.05 ppm indicates binding. The T2 filter suppresses the signal of the bound ligand (which now tumbles like the protein), causing the signal intensity to drop.

  • Kd Determination (Follow-up):

    • Titrate the specific hit (0 to 500 µM) against fixed protein concentration.

    • Plot chemical shift change (

      
      ) or linewidth change (
      
      
      
      ) vs. concentration to fit the dissociation constant (
      
      
      ).

References

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: journal of medicinal chemistry." Journal of Medicinal Chemistry. Link

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link

  • Norton, R. S., et al. (2016). "Applications of 19F-NMR in Fragment-Based Drug Discovery." Molecules. Link

  • BenchChem Application Notes. (2025). "Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid." Link

  • Dalvit, C., et al. (2003). "Fluorine-NMR competition binding experiments for high-throughput screening and functional genomics." Combinatorial Chemistry & High Throughput Screening. Link

Sources

Method

analytical methods for the quantification of Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate

An Application Note and Protocol for the Quantitative Analysis of Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate Abstract This document provides a comprehensive guide to the quantitative analysis of Methyl 2-amino-3-(2,2-...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Quantitative Analysis of Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate

Abstract

This document provides a comprehensive guide to the quantitative analysis of Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate, a key intermediate in pharmaceutical synthesis. The accurate determination of its purity and concentration is critical for ensuring the quality, safety, and efficacy of final drug products. This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. Furthermore, it outlines a complete method validation protocol based on the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the method is fit for its intended purpose in a regulated environment.[1][2] This guide is intended for researchers, analytical scientists, and quality control professionals in the drug development and manufacturing sectors.

Introduction and Rationale for Method Selection

Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate is an aromatic amine and a benzoate ester derivative. Its structure incorporates several key features that dictate the choice of analytical methodology:

  • Aromatic Ring System: The benzene ring acts as a strong chromophore, making it highly suitable for detection by UV-Vis spectrophotometry.

  • Polar Functional Groups: The presence of an amine (-NH2), an ester (-COOCH3), and a difluoroethoxy group imparts a moderate degree of polarity.

  • Fluorine Moieties: The difluoro- group can influence the molecule's chromatographic behavior and is a key structural feature.

Considering these properties, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice. RP-HPLC separates compounds based on their hydrophobicity. The analyte will partition between a non-polar stationary phase (typically C18) and a polar mobile phase. This technique offers excellent resolution, sensitivity, and reproducibility for quantifying moderately polar aromatic compounds like the target analyte.[3] UV detection provides a simple, robust, and cost-effective means of quantification. For higher sensitivity or confirmation in complex matrices, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) can be employed.[4][5]

Primary Analytical Method: RP-HPLC with UV Detection

This section provides a detailed protocol for the quantification of Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate using RP-HPLC.

Instrumentation, Chemicals, and Consumables
CategoryItemRecommended Specifications
Instrumentation HPLC SystemQuaternary or Binary Pump, Autosampler, Column Thermostat, UV/PDA Detector
Data SystemChromatography Data Software (CDS) for instrument control and data analysis
Chemicals Acetonitrile (ACN)HPLC Grade or higher
WaterDeionized (DI) Water, 18.2 MΩ·cm or HPLC Grade
Phosphoric AcidACS Grade or higher
Analyte StandardMethyl 2-amino-3-(2,2-difluoroethoxy)benzoate Reference Standard (>99% purity)
Consumables HPLC ColumnC18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
Syringe Filters0.45 µm or 0.22 µm PVDF or PTFE
Vials2 mL amber glass autosampler vials with caps
Preparation of Solutions

Mobile Phase Preparation (Aqueous Component): 0.1% Phosphoric Acid in Water

  • Measure 999 mL of DI water into a 1 L media bottle.

  • Carefully add 1 mL of concentrated phosphoric acid.

  • Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.

Diluent Preparation: Acetonitrile/Water (50:50, v/v)

  • Measure 500 mL of HPLC grade acetonitrile into a 1 L media bottle.

  • Add 500 mL of DI water.

  • Mix thoroughly and degas.

Standard Stock Solution Preparation (approx. 1 mg/mL)

  • Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.

  • Record the exact weight.

  • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with diluent and mix thoroughly.

Working Standard Solution Preparation (approx. 0.1 mg/mL)

  • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

  • Dilute to the mark with diluent and mix thoroughly. This solution will be used for calibration and routine analysis.

Sample Preparation Protocol

For analyzing a solid sample of Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate:

  • Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask.

  • Follow steps 3-5 from the Standard Stock Solution preparation.

  • Pipette 5.0 mL of this solution into a 50 mL volumetric flask.

  • Dilute to the mark with diluent and mix thoroughly.

  • Filter a portion of the final solution through a 0.45 µm syringe filter into an HPLC vial for analysis.[6][7]

HPLC Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 60% A / 40% B to 20% A / 80% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm (or λmax determined by PDA scan)
Run Time 15 minutes
System Suitability Testing (SST)

Before commencing any analysis, the system's performance must be verified. This is achieved by making five replicate injections of the Working Standard Solution. The results must meet the predefined acceptance criteria.

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%

Analytical Method Validation Protocol (ICH Q2(R2))

Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[8][9] The following experiments must be performed according to a pre-approved validation protocol.[1][2][10]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components.[9]

  • Protocol:

    • Inject the diluent (blank) to demonstrate no interfering peaks at the analyte's retention time.

    • Inject a solution of known related substances or potential impurities to demonstrate separation from the main analyte peak.

    • Perform forced degradation studies (acid, base, peroxide, heat, light) on the analyte and analyze the stressed samples. The method should resolve the analyte peak from all major degradation products.

Linearity and Range

Linearity demonstrates a proportional relationship between concentration and detector response over a specified range.[10]

  • Protocol:

    • Prepare a series of at least five calibration standards from the stock solution, covering a range of 50% to 150% of the target analytical concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

    • Inject each standard in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Range: The range is established by confirming that the method provides acceptable accuracy, precision, and linearity within the lower and upper concentration limits.[10]

Accuracy

Accuracy is the closeness of the test results to the true value. It is typically assessed through recovery studies.[1][10]

  • Protocol:

    • Prepare a placebo (matrix without the analyte).

    • Spike the placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each level in triplicate and analyze against a freshly prepared standard.

    • Calculate the percent recovery for each sample.

Precision

Precision is the degree of scatter between a series of measurements. It is evaluated at two levels:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples at 100% of the target concentration from the same homogenous batch.

    • Analyze the samples on the same day, with the same analyst and instrument.

    • Calculate the %RSD of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD of the combined results from both studies.

Quantitation Limit (LOQ) and Detection Limit (LOD)
  • LOD: The lowest amount of analyte that can be detected but not necessarily quantified.

  • LOQ: The lowest amount of analyte that can be quantified with suitable precision and accuracy.

  • Protocol (Signal-to-Noise Approach):

    • Prepare and inject a series of increasingly dilute solutions of the analyte.

    • Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Vary key parameters one at a time, such as:

      • Flow Rate (e.g., ± 0.1 mL/min)

      • Column Temperature (e.g., ± 2 °C)

      • Mobile Phase Composition (e.g., ± 2% organic)

    • Analyze a system suitability solution and a sample under each condition and evaluate the impact on the results and SST parameters.

Summary of Validation Acceptance Criteria
Validation ParameterAcceptance Criteria
Specificity No interference at the analyte RT. Peak purity index > 0.995.
Linearity Correlation Coefficient (r²) ≥ 0.999
Range 80% - 120% of the nominal concentration
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0%
LOQ S/N Ratio ≥ 10; Precision (%RSD) ≤ 10%
Robustness System suitability parameters must pass under all varied conditions.

Data Visualization

Analytical Workflow

The following diagram illustrates the complete workflow from sample receipt to final data reporting.

Analytical_Workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_reporting Reporting Phase Sample Sample Receipt SamplePrep Sample Preparation (Weighing, Dissolution, Filtration) Sample->SamplePrep StdPrep Standard & Solution Preparation SST System Suitability Testing (SST) StdPrep->SST Analysis HPLC Sequence Execution SamplePrep->Analysis SST->Analysis Pass Processing Data Processing & Integration Analysis->Processing Report Final Report & COA Generation Processing->Report

Caption: High-level workflow for the HPLC analysis of the analyte.

Method Validation Logic

This diagram shows the logical progression of experiments during method validation.

Validation_Logic node_dev Method Development node_proto Validation Protocol node_dev->node_proto node_spec Specificity (Forced Degradation) node_proto->node_spec node_core Linearity Accuracy Precision node_proto->node_core node_limits LOD LOQ node_spec->node_limits node_range Range node_core->node_range node_robust Robustness node_range->node_robust node_limits->node_robust node_final Validated Method node_robust->node_final

Caption: Logical flow of the method validation process per ICH guidelines.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be a suitable and robust approach for the routine quantitative analysis of Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate. Adherence to the outlined system suitability tests and the comprehensive validation protocol will ensure that the method generates accurate, reliable, and reproducible data that meets stringent regulatory requirements for pharmaceutical quality control.

References

  • AMSbiopharma. (2025).
  • Benchchem. (2025).
  • Lab Manager. (2025).
  • ACS Publications. (n.d.).
  • Pharma Talk. (2025). Understanding ICH Q2(R2)
  • Mtoz Biolabs. (n.d.). How to Prepare Sample for HPLC?
  • Börnick, H., Grischek, T., & Worch, E. (2001). Determination of Aromatic Amines in Surface Waters and Comparison of Their Behavior in HPLC and on Sediment Columns. Fresenius' Journal of Analytical Chemistry, 371(5), 607–613.
  • Organomation. (n.d.).
  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
  • European Medicines Agency. (2024). ICH Q2(R2)
  • Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.
  • Bentham Science Publishers. (n.d.). Liquid Chromatographic- Mass Spectrometric Methods for the Analysis of Persistent Pollutants.
  • ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis.
  • van Leeuwen, S. P., & de Boer, J. (2007). Environmental analysis of fluorinated alkyl substances by liquid chromatography-(tandem) mass spectrometry: a review.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the synthesis of Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate. This guide is designed for researchers, chemists, and drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues. As this molecule is not widely described in standard literature, this guide is based on a robust, proposed synthetic pathway derived from established chemical principles and analogous reactions reported in peer-reviewed journals and patents.

Overview of the Recommended Synthetic Pathway

The synthesis of Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate is most logically approached via a two-step sequence starting from commercially available Methyl 2-nitro-3-hydroxybenzoate . This strategy involves:

  • O-Alkylation: A Williamson ether synthesis to introduce the 2,2-difluoroethoxy side chain. This is the most critical and yield-determining step of the sequence.

  • Nitro Group Reduction: A chemoselective reduction of the nitro group to the desired primary amine, yielding the final product.

This pathway is designed to mitigate potential side reactions, such as the N-alkylation or oxidative degradation that could occur if the amino group were present during the alkylation step.[1][2]

Synthetic_Pathway Start Methyl 2-nitro-3-hydroxybenzoate Intermediate Methyl 2-nitro-3-(2,2-difluoroethoxy)benzoate Start->Intermediate Step 1: O-Alkylation (Williamson Ether Synthesis) Final Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate Intermediate->Final Step 2: Nitro Reduction (e.g., Catalytic Hydrogenation)

Caption: Proposed two-step synthesis of the target compound.

Troubleshooting Guide & Step-by-Step Protocols

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Step 1: O-Alkylation of Methyl 2-nitro-3-hydroxybenzoate

This reaction, a Williamson Ether Synthesis, is an SN2 reaction between the phenoxide of the starting material and a suitable 2,2-difluoroethyl electrophile.[3][4][5] Success hinges on proper selection of base, solvent, and the alkylating agent.

Answer: Low conversion is typically due to one of three factors: inefficient deprotonation of the phenol, poor reactivity of the alkylating agent, or inappropriate reaction temperature.

  • Causality (Deprotonation): The hydroxyl group of Methyl 2-nitro-3-hydroxybenzoate has a pKa of approximately 6-7 due to the electron-withdrawing effects of the nitro and ester groups. A base must be strong enough to fully deprotonate it to form the nucleophilic phenoxide. Incomplete deprotonation leads to low conversion.

  • Causality (Alkylating Agent): The reaction proceeds via an SN2 mechanism.[5] The leaving group on the 2,2-difluoroethylating agent must be effective. The order of leaving group ability is Triflate > Tosylate > Iodide > Bromide > Chloride. Using a less reactive agent like 2,2-difluoroethyl chloride will require harsh conditions and result in low yield.

  • Causality (Temperature): While heat can increase the rate of SN2 reactions, excessively high temperatures can lead to decomposition of the starting material or the alkylating agent.

Troubleshooting Actions:

  • Base Selection: Switch to a stronger, non-nucleophilic base. Sodium hydride (NaH, 60% dispersion in mineral oil) is an excellent choice as it provides irreversible deprotonation.[6] Alternatively, a strong carbonate base like cesium carbonate (Cs₂CO₃) can be effective, as the large cesium cation enhances the nucleophilicity of the phenoxide.

  • Alkylating Agent: Use a highly reactive alkylating agent. 2,2-Difluoroethyl tosylate or 2,2-difluoroethyl triflate are strongly recommended over alkyl halides.[4]

  • Solvent Choice: Use a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN). These solvents effectively solvate the cation of the base without interfering with the nucleophile.[6]

  • Temperature Optimization: Start the reaction at room temperature and slowly increase the heat. A typical range for this type of alkylation is 60-80 °C. Monitor the reaction by TLC to track the consumption of starting material.

Materials:

  • Methyl 2-nitro-3-hydroxybenzoate (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in oil (1.2 eq)

  • 2,2-Difluoroethyl tosylate (1.3 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Methyl 2-nitro-3-hydroxybenzoate.

  • Add anhydrous DMF to dissolve the starting material (concentration approx. 0.1-0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the NaH portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes. The solution should change color as the phenoxide is formed.

  • Add the 2,2-difluoroethyl tosylate dropwise via syringe.

  • Remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 70 °C.

  • Monitor the reaction progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The product spot should be less polar than the starting material.

  • Upon completion (typically 4-12 hours), cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield Methyl 2-nitro-3-(2,2-difluoroethoxy)benzoate.

Answer: The most likely byproduct in this reaction is the C-alkylated isomer . Phenoxides are ambident nucleophiles, meaning they can react on either the oxygen or the carbon atoms of the aromatic ring (typically at the ortho or para positions).[7][8]

Alkylation_Selectivity cluster_0 Phenoxide Intermediate cluster_1 Electrophile Phenoxide Resonance Structures O_Alk O-Alkylation (Desired Product) Phenoxide->O_Alk Attack from Oxygen C_Alk C-Alkylation (Byproduct) Phenoxide->C_Alk Attack from Ring Carbon Electrophile R-X (e.g., F2CHCH2-OTs) Electrophile->O_Alk Electrophile->C_Alk

Caption: Competing O- vs. C-alkylation pathways.

  • Causality: The selectivity between O- and C-alkylation is highly dependent on reaction conditions. Polar aprotic solvents (like DMF) and counter-ions that associate less strongly with the oxygen (like Cs⁺) tend to favor O-alkylation.

Troubleshooting Actions:

  • Solvent Check: Ensure your DMF is anhydrous. The presence of water can alter the solvation sphere around the phenoxide and affect selectivity.

  • Base/Counter-ion: If C-alkylation persists, consider changing the base. Using potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in place of NaH can sometimes improve O-selectivity.

  • Purification: C- and O-alkylated isomers can often be separated by careful flash column chromatography. Using a shallow solvent gradient is key.

Step 2: Reduction of the Nitro Group

This step converts the intermediate into the final product. The primary challenge is to achieve complete reduction without affecting the ester or the difluoroethoxy group.

Answer: Incomplete reduction or side reactions are often due to catalyst deactivation, insufficient hydrogen pressure, or an inappropriate reduction method for the substrate.

  • Causality (Catalyst): Catalytic hydrogenation is the cleanest method.[9][10] Catalysts like Palladium on carbon (Pd/C) are highly effective for nitro group reductions and are generally inert to fluoroalkyl groups and esters. However, trace impurities from the previous step (e.g., sulfur from a tosylate leaving group) can poison the catalyst.

  • Causality (Reaction Conditions): Some reductions require higher hydrogen pressure or elevated temperatures to proceed to completion.

Troubleshooting Actions:

  • Purification of Intermediate: Ensure the nitro-intermediate from Step 1 is thoroughly purified to remove any potential catalyst poisons.

  • Catalyst Choice & Loading: Use a high-quality 5% or 10% Pd/C catalyst. A typical catalyst loading is 5-10 mol%.

  • Hydrogen Pressure: If reduction at atmospheric pressure (using a balloon) is slow or incomplete, use a Parr shaker or a similar hydrogenation apparatus to increase the pressure to 50-100 psi.[11]

  • Alternative Method (Chemical Reduction): If catalytic hydrogenation is not feasible, reduction with iron powder in acetic acid is a robust and reliable alternative that is compatible with most functional groups.[12][13]

Materials:

  • Methyl 2-nitro-3-(2,2-difluoroethoxy)benzoate (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 50% wet (5 mol%)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen (H₂) gas

Procedure:

  • In a hydrogenation vessel, dissolve the nitro-intermediate in MeOH or EtOAc.

  • Carefully add the Pd/C catalyst under an inert atmosphere.

  • Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this cycle three times.

  • Pressurize the vessel to 50 psi with hydrogen and stir the reaction vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS. The product aniline is significantly more polar than the starting nitro compound.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate, which can be further purified by chromatography or recrystallization if necessary.

ParameterRecommended ConditionAlternativeRationale
Step 1: Base Sodium Hydride (NaH)Cesium Carbonate (Cs₂CO₃)Strong, non-nucleophilic base for complete deprotonation.
Step 1: Solvent Anhydrous DMFAnhydrous AcetonitrilePolar aprotic solvent favors SN2 and O-alkylation.
Step 1: Alkylating Agent 2,2-Difluoroethyl tosylate2,2-Difluoroethyl triflateExcellent leaving group ensures high reactivity.
Step 2: Reduction Method Catalytic Hydrogenation (Pd/C, H₂)Iron (Fe) powder / Acetic AcidHigh yield, clean, and chemoselective for the nitro group.[12]
Step 2: Solvent Methanol or Ethyl AcetateEthanol / Acetic AcidGood solubility for substrate and compatible with hydrogenation.
Frequently Asked Questions (FAQs)

Q: Can I start with Methyl 2-amino-3-hydroxybenzoate and perform the alkylation directly? A: This is not recommended. Aniline nitrogen is also nucleophilic and can compete with the hydroxyl group, leading to a mixture of N-alkylated and O-alkylated products. Furthermore, aminophenols are highly susceptible to oxidation, which can lead to complex side reactions and decomposition.[1]

Q: Are there other ways to introduce the 2,2-difluoroethoxy group? A: While Williamson ether synthesis is the most direct method, other advanced methods exist for forming fluoroalkyl ethers, but they often require specialized reagents or catalysts that may not be readily available.[14] For this substrate, the proposed SN2 reaction is the most practical approach.

Q: My final product appears unstable and darkens over time. Why? A: Aromatic amines, especially those with electron-donating groups like ethers, can be sensitive to air and light-induced oxidation. It is recommended to store the final product under an inert atmosphere (argon or nitrogen) in a freezer and protect it from light.

Q: What is a typical overall yield for this synthesis? A: While highly dependent on optimization, a successful O-alkylation should yield 60-80%. The nitro reduction step is typically very high-yielding (>90%). Therefore, an unoptimized overall yield of 50-70% should be achievable.

References
  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. [Link]

  • University of Colorado Boulder. (n.d.). The Williamson Ether Synthesis. Department of Chemistry. [Link]

  • ResearchGate. (2025, August 6). O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. [Link]

  • PubMed. (2026, January 9). Recent advances in selectivity control for the catalytic reduction of functionalized nitroarenes over metal-based catalysts. [Link]

  • SciSpace. (2016, January 19). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. [Link]

  • ResearchGate. (n.d.). Catalytic reduction of different nitroarenes. [Link]

  • PubChem. (n.d.). Methyl 2-(hydroxymethyl)-3-nitrobenzoate. [Link]

  • MDPI. (2024, November 24). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. [Link]

  • PubChem. (n.d.). Methyl 2-hydroxy-3-nitrobenzoate. [Link]

  • Beilstein Journal of Organic Chemistry. (2024, February 28). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. [Link]

  • Goa University. (n.d.). Advancement in methodologies for reduction of nitroarenes. [Link]

  • Royal Society of Chemistry. (n.d.). Iron-catalyzed selective reduction of nitroarenes to anilines using organosilanes. Chemical Communications. [Link]

  • ResearchGate. (n.d.). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. [Link]

  • PubMed. (n.d.). Mechanism of reaction of 3-hydroxyanthranilic acid with molecular oxygen. [Link]

  • ResearchGate. (2026, January 7). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. [Link]

  • PubMed. (2024, May 16). Catalytic Performance in Nitroarene Reduction of Nanocatalyst Based on Noble Metal Nanoparticles Supported on Polymer/s-Layer Protein Hybrids. [Link]

  • Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. [Link]

  • IUCr Journals. (n.d.). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. [Link]

  • Organic Syntheses. (n.d.). Procedure for gem-difluoroolefination. [Link]

  • Google Patents. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of 4. Methyl 3-amino-2-chloro-5-fluoro-4-methyl-benzoate. [Link]

  • ResearchGate. (2025, August 7). Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate. [Link]

  • PubMed. (n.d.). 3-Hydroxyanthranilic acid accumulation following administration of the 3-hydroxyanthranilic acid 3,4-dioxygenase inhibitor NCR-631. [Link]

  • Google Patents. (n.d.).
  • Journal of the American Chemical Society. (2025, September 26). Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base. [Link]

  • PubMed Central. (2023, August 16). Difluoroalkylation of Anilines via Photoinduced Methods. [Link]

  • CHIMIA. (n.d.). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. [Link]

  • PubMed Central. (2017, June 8). Nickel-Catalyzed C-Alkylation of Nitroalkanes with Unactivated Alkyl Iodides. [Link]

  • Boston University. (n.d.). 3-Hydroxykynurenine and 3-Hydroxyanthranilic Acid Generate Hydrogen Peroxide and Promote R-Crystallin Cross-Linking by Metal Ion. [Link]

  • CONICET. (n.d.). Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives. [Link]

  • bioRxiv. (2021, June 1). 3-hydroxyanthranilic acid – a new metabolite for healthy lifespan extension. [Link]

  • Google Patents. (n.d.).

Sources

Optimization

Technical Support Center: Purification of Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate

Welcome to the dedicated technical support guide for the purification of Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate. This resource is designed for researchers, scientists, and professionals in drug development who are...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during purification. The methodologies and advice provided are grounded in established chemical principles and practical laboratory experience.

Introduction to Purification Challenges

Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate is a substituted anthranilate derivative. Its purification can be challenging due to the presence of multiple functional groups: a primary aromatic amine, a methyl ester, and a difluoroethoxy ether. These groups can influence the compound's solubility, polarity, and potential for side reactions, leading to specific purification hurdles. This guide will help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate?

A1: The two primary purification techniques for this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities, as well as the desired final purity. For removing minor, structurally similar impurities, column chromatography is often more effective. Recrystallization is a good option for removing larger amounts of less soluble or more soluble impurities.

Q2: What are the likely impurities I might encounter?

A2: Impurities can arise from the starting materials, side reactions, or degradation. Common impurities may include:

  • Starting materials: Unreacted 2-amino-3-hydroxybenzoic acid methyl ester or the difluoroethylating agent.

  • Side products: Isomeric products, or products of over-alkylation on the amine.

  • Hydrolysis products: 2-amino-3-(2,2-difluoroethoxy)benzoic acid, resulting from the hydrolysis of the methyl ester.

  • Oxidation products: Aromatic amines can be susceptible to oxidation, leading to colored impurities.

Q3: How can I assess the purity of my Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the purity of this compound.[1][2] Thin-Layer Chromatography (TLC) is a quicker, qualitative method that is also very useful for monitoring the progress of a reaction and for optimizing column chromatography conditions.[3] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify and quantify impurities if their signals do not overlap with the product's signals.

Troubleshooting Guide: Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[4]

Issue 1: Poor separation of the product from an impurity.

  • Potential Cause: The polarity of the mobile phase is too high or too low.

  • Solution:

    • Optimize the mobile phase using TLC. The ideal solvent system for TLC will result in a retention factor (Rf) for your product of around 0.25-0.35.[5]

    • Use a gradient elution. Start with a less polar mobile phase and gradually increase the polarity. This can improve the separation of compounds with similar polarities.[4] For this compound, a gradient of ethyl acetate in hexanes is a good starting point.

    • Consider a different stationary phase. If silica gel does not provide adequate separation, alumina or a reverse-phase C18 silica gel could be explored.

Issue 2: The product is eluting too quickly (high Rf) or not at all (low Rf).

  • Potential Cause: The mobile phase is not optimized.

  • Solution:

    • If the Rf is too high: Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of hexane.

    • If the Rf is too low: Increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.

Issue 3: Tailing or streaking of the product spot on the TLC plate and broad peaks during column chromatography.

  • Potential Cause: The primary amine group can interact strongly with the acidic silica gel stationary phase.

  • Solution:

    • Add a small amount of a basic modifier to the mobile phase. For example, adding 0.1-1% triethylamine or a few drops of ammonia to the mobile phase can neutralize the acidic sites on the silica gel and improve the peak shape.[6]

    • Use a different stationary phase. Neutral alumina can be a good alternative to silica gel for the purification of amines.

Workflow for Troubleshooting Column Chromatography

Caption: Troubleshooting workflow for column chromatography.

Table 1: Recommended Starting Solvent Systems for Column Chromatography
PolarityMobile Phase SystemTypical Ratio (v/v)Notes
Low to MediumHexane / Ethyl Acetate9:1 to 1:1A good starting point for many organic compounds. Adjust the ratio based on TLC results.
Medium to HighDichloromethane / Methanol99:1 to 9:1Useful if the compound has low solubility in hexane/ethyl acetate.

Troubleshooting Guide: Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a particular solvent at different temperatures.[7]

Issue 1: The compound does not dissolve in the hot solvent.

  • Potential Cause: The chosen solvent is not a good solvent for the compound.

  • Solution:

    • Choose a more polar solvent. Based on the "like dissolves like" principle, a more polar solvent might be needed.[8]

    • Use a solvent mixture. Dissolve the compound in a good solvent (in which it is highly soluble) at room temperature, and then add a poor solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Heat the mixture until it becomes clear and then allow it to cool slowly. For aromatic esters, a diethyl ether-petroleum ether or diethyl ether-methanol mixture can be effective.[9]

Issue 2: The compound "oils out" instead of forming crystals.

  • Potential Cause: The solution is supersaturated, or the cooling rate is too fast. Impurities can also sometimes inhibit crystallization.

  • Solution:

    • Scratch the inside of the flask with a glass rod. This can provide a surface for nucleation.

    • Add a seed crystal. A small crystal of the pure compound can initiate crystallization.

    • Allow the solution to cool more slowly. Insulate the flask to slow down the cooling process.

    • Re-dissolve the oil in a larger volume of solvent and allow it to cool slowly again.

Issue 3: No crystals form upon cooling.

  • Potential Cause: Too much solvent was used, or the compound is very soluble in the chosen solvent even at low temperatures.

  • Solution:

    • Evaporate some of the solvent to increase the concentration of the compound and then try to cool the solution again.

    • Add a poor solvent to the solution to decrease the solubility of the compound.

    • Cool the solution in an ice bath or refrigerator to further decrease the solubility.

Table 2: Common Solvents for Recrystallization of Aromatic Esters
SolventPolarityBoiling Point (°C)Notes
HexaneNon-polar69Good for non-polar compounds. Often used as the "poor" solvent in a solvent pair.
Ethyl AcetatePolar aprotic77A versatile solvent for many esters.[7]
TolueneNon-polar111Can be a good choice for aromatic compounds.[8]
Ethanol/WaterPolar proticVariableA mixture can be effective, with the compound being more soluble in ethanol and less soluble in water.
DichloromethanePolar aprotic40A good solvent, but its low boiling point can make it tricky for recrystallization.

Detailed Experimental Protocol: Flash Column Chromatography

This protocol provides a general guideline for the purification of Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate using flash column chromatography on silica gel.

Materials:

  • Crude Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine (optional)

  • Glass column with a stopcock

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate (start with a 4:1 ratio).

    • Visualize the plate under a UV lamp.

    • Adjust the solvent ratio until the desired product has an Rf value of approximately 0.3.

  • Column Packing:

    • Secure the column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add another layer of sand on top of the silica gel.

    • Drain the solvent until it is just level with the top of the sand.

  • Loading the Sample:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Begin collecting fractions.

    • If using a gradient elution, gradually increase the proportion of the more polar solvent.

  • Analysis of Fractions:

    • Analyze the collected fractions by TLC to identify which fractions contain the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate.

Diagram of the Purification Workflow

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude_Product Crude Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate TLC TLC Analysis for Method Selection Crude_Product->TLC Recrystallization Recrystallization TLC->Recrystallization Impurities have different solubilities Column_Chromatography Column Chromatography TLC->Column_Chromatography Impurities have similar solubilities HPLC HPLC Analysis Recrystallization->HPLC Column_Chromatography->HPLC HPLC->Column_Chromatography Purity < 98% Pure_Product Pure Product HPLC->Pure_Product Purity > 98% NMR NMR Analysis NMR->Pure_Product

Caption: General workflow for the purification and analysis of Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate.

References

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Method for producing amino acid ester hydrochloride. (2003).
  • Crystallization Solvents. (n.d.). [Link]

  • Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H). (2021, March 2). National Center for Biotechnology Information. [Link]

  • Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinoli. (2021, March 2). Semantic Scholar. [Link]

  • What is the basic principle for selecting mobile phase in preparative column chromatography? (2014, January 9). ResearchGate. [Link]

  • Using amines or amino acids as mobile phase modifiers in chromatography. (n.d.).
  • Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate. (2025, August 7). ResearchGate. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). JoVE. [Link]

  • Determination of 17 AQC derivatized - Amino acids in baby food samples. (n.d.). KNAUER. [Link]

  • Column Chromatography. (n.d.). Magritek. [Link]

  • Mastering Column Chromatography: Techniques and Tips. (2024, November 20). Chrom Tech, Inc. [Link]

Sources

Troubleshooting

common side products in the synthesis of Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate

Technical Support Center: Synthesis of Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate Introduction: This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate

Introduction: This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate. This key intermediate is typically prepared via a Williamson ether synthesis, a powerful reaction that, like many organic transformations, is susceptible to side reactions leading to impurities.[1][2][3][4] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you identify, mitigate, and resolve common issues encountered during this synthesis, thereby improving yield, purity, and process consistency.

Troubleshooting Guide

This section addresses specific experimental observations and provides a logical framework for diagnosing and solving the underlying chemical issues.

Question 1: My TLC plate shows a new, less polar spot that is very close to my starting material, Methyl 2-amino-3-hydroxybenzoate. What could this be?

Answer: This observation strongly suggests the formation of an N-alkylated side product, specifically Methyl 2-(2,2-difluoroethylamino)-3-hydroxybenzoate .

  • Causality: The synthesis of the target molecule relies on the O-alkylation of the phenolic hydroxyl group. However, the aniline-type amino group (-NH2) is also a potent nucleophile and can compete with the phenoxide for the difluoroethylating agent.[5][6][7] This is a classic case of competing O- vs. N-alkylation. Because the N-alkylated product retains the free hydroxyl group, its polarity is similar to the starting material, but the addition of the difluoroethyl group makes it slightly less polar, resulting in a slightly higher Rf value on a normal-phase TLC plate.

  • Mitigation Strategies:

    • Base Selection: The choice of base is critical. A strong base like sodium hydride (NaH) will predominantly deprotonate the more acidic phenolic hydroxyl group, favoring O-alkylation.[3] Weaker bases, such as potassium carbonate (K2CO3), may not fully deprotonate the phenol, leaving a higher concentration of the neutral, nucleophilic amine to compete in the reaction.

    • Protecting Groups: For maximum selectivity, a protection strategy can be employed. The amino group can be temporarily protected, for example, as a Schiff base by reacting it with benzaldehyde.[5][6] Following O-alkylation, the protecting group is easily removed by hydrolysis.[5][6]

Question 2: I've isolated my product, but the yield is significantly lower than expected. My NMR spectrum is clean, suggesting the product is pure. Where could the mass have gone?

Answer: Low yield with a clean product often points to a competing elimination reaction of your alkylating agent.

  • Causality: The Williamson ether synthesis is an SN2 reaction.[1] However, it often competes with an E2 elimination pathway, especially when using strong bases.[1][3] Your difluoroethylating agent (e.g., 2,2-difluoroethyl triflate or halide) can undergo base-catalyzed elimination to form the volatile gas 1,1-difluoroethene, which would escape the reaction vessel, leading to significant mass loss.

  • Mitigation Strategies:

    • Temperature Control: E2 reactions are highly sensitive to temperature. Running the reaction at the lowest effective temperature will favor the SN2 pathway over elimination.

    • Choice of Leaving Group: While triflates are excellent leaving groups for SN2 reactions, their high reactivity can sometimes favor elimination. If elimination is a persistent issue, switching to a less reactive halide like 2-bromo-1,1-difluoroethane might improve the SN2/E2 ratio, albeit potentially requiring longer reaction times or slightly higher temperatures.

Question 3: My final product shows a small impurity in the mass spectrum with a molecular weight 14 units lower than the target molecule. What is this and how can I remove it?

Answer: An impurity with a mass difference of 14 Da strongly suggests the presence of the corresponding carboxylic acid, 2-amino-3-(2,2-difluoroethoxy)benzoic acid , due to hydrolysis of the methyl ester.

  • Causality: The methyl ester functional group can be susceptible to hydrolysis, especially under basic or acidic conditions during the reaction workup or purification.[8] If your aqueous workup involves a prolonged or overly aggressive base wash (e.g., concentrated NaOH), or if the product is subjected to acidic conditions, a portion of the ester can be cleaved to the carboxylic acid.

  • Purification Protocol: This acidic impurity is readily removed with a mild basic wash.

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO3). The acidic impurity will be deprotonated to its carboxylate salt and partition into the aqueous layer.

    • Separate the layers and wash the organic layer again with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo to yield the purified ester.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in this synthesis?

A1: The most prevalent side products arise from the inherent reactivity of the starting materials and reagents.[9][10] They can be categorized as follows:

Side Product Name Chemical Structure Reason for Formation
Methyl 2-(2,2-difluoroethylamino)-3-hydroxybenzoateImpurity arising from N-alkylationThe amino group competes with the hydroxyl group as a nucleophile.[7]
Methyl 2-amino-3-hydroxybenzoateUnreacted Starting MaterialIncomplete reaction due to insufficient reagent, time, or temperature.
2-amino-3-(2,2-difluoroethoxy)benzoic acidHydrolysis ProductCleavage of the methyl ester during workup or purification.[8]
1,1-DifluoroetheneElimination ProductBase-catalyzed elimination of the difluoroethylating agent.[1]

Q2: How does the choice of solvent affect the outcome of the reaction?

A2: The solvent plays a crucial role in an SN2 reaction like the Williamson ether synthesis.[11] Polar aprotic solvents such as Dimethylformamide (DMF) or Acetonitrile (MeCN) are ideal. They are polar enough to dissolve the ionic alkoxide intermediate but do not solvate the nucleophile as strongly as protic solvents (like ethanol or water). This "naked" nucleophile is more reactive, leading to faster reaction rates for the desired SN2 pathway. Using protic solvents can significantly slow down the reaction and may promote competing side reactions.

Q3: Can I use a different alkylating agent besides a difluoroethyl triflate or halide?

A3: Yes, other difluoroethylating agents with good leaving groups can be used, such as 2,2-difluoroethyl tosylate or mesylate.[4] The general principle is that a better leaving group will increase the reaction rate. However, a highly reactive alkylating agent may also increase the rate of side reactions like elimination.[3] The choice should balance reactivity with selectivity for the specific conditions being used.

Visualizing the Key Side Reaction: O- vs. N-Alkylation

The following diagram illustrates the competitive reaction pathways leading to the desired O-alkylated product and the common N-alkylated side product.

G cluster_0 Reactants cluster_1 Intermediates cluster_2 Pathways cluster_3 Products SM Methyl 2-amino-3-hydroxybenzoate Phenoxide Phenoxide Intermediate (More Acidic Proton Removed) SM->Phenoxide Base deprotonates OH Amine Neutral Amine (Less Nucleophilic) RA F2CHCH2-LG + Base O_Alk O-Alkylation (SN2) [Desired Pathway] Phenoxide->O_Alk Reacts with F2CHCH2-LG N_Alk N-Alkylation (SN2) [Side Reaction] Amine->N_Alk Reacts with F2CHCH2-LG Product Target Molecule: Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate O_Alk->Product SideProduct Side Product: Methyl 2-(2,2-difluoroethylamino)-3-hydroxybenzoate N_Alk->SideProduct

Caption: Competing O- and N-alkylation pathways.

References

  • Simson Pharma Limited. (2024, July 22). Sources Of Impurities In Pharmaceutical Substances.
  • Moravek, Inc. (n.d.). Different Types of Impurities in Pharmaceuticals.
  • Aquigen Bio Sciences. (n.d.). Common Sources of Impurities in Pharmaceutical Substances.
  • Veeprho. (2024, September 11). Sources and Types of Impurities in Pharmaceutical Substances.
  • BOC Sciences. (n.d.). What are Drug Impurities?.
  • ResearchGate. (n.d.). Selective alkylation of the amino group of aminophenols [Table].
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • ResearchGate. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(ix), 293-299.
  • Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Google Patents. (n.d.). US3337630A - Process for the purification of amines.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?.
  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
  • BOC Sciences. (n.d.). Custom Amination Services.
  • ResearchGate. (2016, April 13). Why n-alkylation is more favorable than o-alkyation?.

Sources

Optimization

Technical Support Center: Difluoroethoxylation of 2-Aminobenzoates

Welcome to the technical support center for the difluoroethoxylation of 2-aminobenzoates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the difluoroethoxylation of 2-aminobenzoates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging but rewarding transformation. Here, we will delve into the nuances of the reaction, troubleshoot common issues, and provide practical, field-proven advice to ensure the success of your experiments.

Introduction: The Significance and Challenges of Difluoroethoxylation

The introduction of the difluoroethoxy (-OCHF₂) group into organic molecules is of significant interest in medicinal chemistry. This moiety can enhance metabolic stability, lipophilicity, and binding affinity, making it a valuable substituent in the design of novel therapeutics. However, the difluoroethoxylation of anilines, particularly those bearing ortho-substituents like the carboxylate group in 2-aminobenzoates, presents a unique set of challenges. These can range from low reactivity and competing side reactions to difficulties in product purification. This guide aims to provide a comprehensive resource to overcome these hurdles.

Troubleshooting Guide: Navigating Common Experimental Issues

This section addresses specific problems you might encounter during the difluoroethoxylation of 2-aminobenzoates in a question-and-answer format.

Question 1: Why am I observing low or no conversion of my 2-aminobenzoate starting material?

Answer:

Low reactivity in the difluoroethoxylation of 2-aminobenzoates can often be attributed to a combination of electronic and steric factors, a phenomenon known as the "ortho effect."[1][2][3]

  • Steric Hindrance: The bulky carboxylate group at the ortho position can sterically hinder the approach of the difluoroethoxylation reagent to the amino group. This is especially true for copper-catalyzed reactions that may involve the formation of a transient copper-nitrogen bond.[4] The steric clash can raise the activation energy of the desired reaction pathway.

  • Electronic Effects: The amino group in aniline is an activating, ortho-, para-director for electrophilic aromatic substitution.[5] However, in the context of N-functionalization, the electronic interplay with an ortho-carboxylate group can be complex. The carboxylate can influence the nucleophilicity of the amino group through inductive and resonance effects.

  • Reagent Reactivity: The choice and quality of the difluoroethoxylation reagent are critical. Some reagents may require activation or specific reaction conditions to be effective. Ensure your reagent is fresh and has been stored correctly to prevent decomposition.

Troubleshooting Steps:

  • Optimize Reaction Temperature: Carefully increase the reaction temperature in increments. Higher temperatures can help overcome the activation energy barrier imposed by steric hindrance. Monitor the reaction closely for any signs of decomposition.

  • Screen Different Catalysts and Ligands (for catalyzed reactions): If you are employing a copper-catalyzed system, screen a variety of copper sources (e.g., CuI, Cu(OTf)₂, Cu₂O) and ligands.[6][7][8] Ligands can modulate the steric and electronic properties of the catalyst, potentially improving its efficacy.

  • Consider a Different Difluoroethoxylation Reagent: A variety of reagents are available for introducing the -OCHF₂ group.[9] If one reagent is proving ineffective, consider alternatives that may have different steric profiles or reactivity mechanisms.

  • Protecting Group Strategy: In some challenging cases, transient protection of the carboxylate group as an ester that is more sterically demanding or has different electronic properties might alter the reactivity of the amino group. This adds extra steps but can sometimes be a viable solution.

Question 2: I am observing significant hydrolysis of the benzoate ester during the reaction. How can I prevent this?

Answer:

Ester hydrolysis is a common side reaction, especially when the reaction is carried out under basic or acidic conditions, or at elevated temperatures in the presence of water.[10][11][12]

Probable Causes:

  • Basic Reaction Conditions: Many difluoroethoxylation reactions employ a base to deprotonate the aniline or to neutralize acidic byproducts. This can also promote the saponification of the ester.

  • Presence of Water: Even trace amounts of water can lead to ester hydrolysis, particularly at higher temperatures.

  • High Reaction Temperatures: Prolonged heating can accelerate the rate of hydrolysis.[12]

Mitigation Strategies:

  • Use of Anhydrous Solvents and Reagents: Ensure all solvents and reagents are rigorously dried before use.[8] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.

  • Base Selection: If a base is required, screen milder, non-nucleophilic bases. Sterically hindered bases may also be less likely to attack the ester carbonyl.

  • Control of Reaction Time and Temperature: Monitor the reaction progress closely and aim to stop the reaction as soon as a reasonable conversion is achieved. Avoid unnecessarily long reaction times at elevated temperatures.

  • pH Control: If possible, maintain the reaction mixture at a neutral or slightly acidic pH to disfavor base-catalyzed hydrolysis.[11]

Question 3: My reaction is messy, with multiple unidentified byproducts. What are the likely side reactions?

Answer:

Besides ester hydrolysis, other side reactions can complicate the difluoroethoxylation of 2-aminobenzoates.

  • Over-alkylation/Arylation: The product itself can sometimes react further, leading to the formation of di-substituted products. This is more common with highly reactive reagents or catalysts.

  • Oxidative Coupling: Anilines can be susceptible to oxidative coupling, leading to the formation of azo compounds or other colored impurities, especially in the presence of certain metal catalysts and air.[13]

  • Reaction with the Aromatic Ring: While N-functionalization is the desired outcome, under certain conditions, electrophilic attack on the electron-rich aromatic ring can occur.

  • Decomposition of the Reagent: Difluoroethoxylation reagents can be thermally or chemically sensitive, and their decomposition can lead to a cascade of side reactions.[14]

Troubleshooting Flowchart:

Byproduct Troubleshooting start Multiple Byproducts Observed check_purity Verify Purity of Starting Materials and Reagents start->check_purity lower_temp Lower Reaction Temperature check_purity->lower_temp If pure shorter_time Reduce Reaction Time lower_temp->shorter_time inert_atm Ensure Inert Atmosphere (N2 or Ar) shorter_time->inert_atm change_reagent Screen Different Difluoroethoxylation Reagents shorter_time->change_reagent If still complex degas_solvent Degas Solvent inert_atm->degas_solvent antioxidant Add Antioxidant (e.g., BHT) degas_solvent->antioxidant If oxidation suspected change_catalyst Screen Different Catalysts/Ligands change_reagent->change_catalyst purification Optimize Purification Protocol change_catalyst->purification

Caption: Troubleshooting flowchart for managing multiple byproducts.

Question 4: I am struggling to purify my difluoroethoxylated 2-aminobenzoate product. What purification strategies do you recommend?

Answer:

The purification of polar aromatic amines can be challenging due to their basicity and potential for strong interactions with silica gel.[4][15]

Recommended Purification Techniques:

  • Column Chromatography with Amine-Treated Silica: Pre-treating the silica gel with a small amount of a volatile amine (e.g., triethylamine) can help to deactivate the acidic silanol groups and prevent tailing of the product. Alternatively, commercially available amine-functionalized silica can be used.[4]

  • Acid-Base Extraction: The basicity of the amino group can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid to protonate the amine, which will then partition into the aqueous layer. The aqueous layer can then be basified and the product re-extracted into an organic solvent.

  • Crystallization: If the product is a solid, crystallization can be a highly effective purification method. Screening a variety of solvent systems is often necessary to find suitable conditions.

  • Preparative HPLC: For small-scale reactions or particularly difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can be a powerful tool.

Purification Protocol Visualization:

Purification Workflow start Crude Reaction Mixture extraction Aqueous Workup (e.g., with NaHCO3 soln) start->extraction drying Dry Organic Layer (e.g., with Na2SO4) extraction->drying concentration Concentrate in vacuo drying->concentration chromatography Column Chromatography (Amine-treated silica or gradient elution) concentration->chromatography fractions Collect and Analyze Fractions (TLC/LC-MS) chromatography->fractions crystallization Crystallization (if solid) fractions->crystallization final_product Pure Product fractions->final_product If pure crystallization->final_product

Caption: A general workflow for the purification of difluoroethoxylated 2-aminobenzoates.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism for the copper-catalyzed difluoroethoxylation of anilines?

A1: While the exact mechanism can vary depending on the specific reagents and conditions, many copper-catalyzed difluoroalkylation reactions are proposed to proceed through a radical pathway.[16] This may involve the formation of a difluoroethoxy radical which then reacts with the aniline.

Q2: Are there any safety concerns associated with difluoroethoxylation reagents?

A2: Yes, some fluoroalkylation reagents can be toxic, corrosive, or thermally unstable.[14] It is crucial to consult the Safety Data Sheet (SDS) for the specific reagent you are using and to handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Q3: Can I use other metal catalysts besides copper?

A3: While copper is a common catalyst for these types of transformations, other transition metals have been explored for related fluoroalkylation reactions. However, for the specific difluoroethoxylation of anilines, copper-based systems are often preferred due to their cost-effectiveness and generally good performance.

Experimental Protocol: A General Procedure for Copper-Catalyzed Difluoroethoxylation of a 2-Aminobenzoate

Disclaimer: This is a general protocol and may require optimization for your specific substrate and reagents.

Materials:

  • 2-Aminobenzoate substrate

  • Difluoroethoxylation reagent

  • Copper(I) catalyst (e.g., CuI)

  • Ligand (if required)

  • Anhydrous, degassed solvent (e.g., DMF, Dioxane)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware (oven-dried)

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the 2-aminobenzoate substrate, copper(I) catalyst, ligand (if used), and base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas three times.

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent via syringe, followed by the difluoroethoxylation reagent.

  • Reaction: Heat the reaction mixture to the desired temperature and stir for the required time. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using one of the methods described in the purification section above.

Data Summary Table (Example):

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1CuI (10)NoneK₂CO₃DMF1002445
2CuI (10)L-Proline (20)Cs₂CO₃Dioxane1101865

References

  • Wikipedia. Ortho effect. [Link]

  • A to Z Chemistry. Ortho effect. [Link]

  • BYJU'S. Ortho Effect. [Link]

  • Biotage. Is there an easy way to purify organic amines?. [Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports. [Link]

  • ResearchGate. How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract?. [Link]

  • ResearchGate. Fluoroalkoxylating Reagents in Organic Synthesis: Recent Advances. [Link]

  • Copper(OTf)2-catalyzed multicomponent reactions. PMC. [Link]

  • Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. MDPI. [Link]

  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Scielo. [Link]

  • Copper-catalyzed N-arylation of amines with part-per-million catalyst loadings under air at room temperature. Semantic Scholar. [Link]

  • Reactions of Aniline. Chemistry Steps. [Link]

  • Towards carboxylic acid-functionalized aniline monomers: Chemical synthesis, electropolymerization and characterization. ResearchGate. [Link]

  • Copper-Catalyzed One-Pot Protocol for Reductive N-Arylation of Nitroarenes with (Hetero)aryl Chlorides in Water. PubMed. [Link]

  • Hydroxytrifluoromethylation of Alkenes Using Fluoroform-Derived CuCF3. ACS Figshare. [Link]

  • A Different Approach to Anilines. GalChimia. [Link]

  • How does the ortho effect affect the basicity of aniline?. Quora. [Link]

  • Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents. MSU Chemistry. [Link]

  • Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. PMC. [Link]

  • Methods and Strategies for C–N Bond Formation Reactions. Royal Society of Chemistry. [Link]

  • Synthesis of Sulfilimines Enabled by Copper-Catalyzed S-Arylation of Sulfenamides. PubMed. [Link]

  • Modification of aniline containing proteins using an oxidative coupling strategy. PubMed. [Link]

  • Hydrolysis and saponification of methyl benzoates. Green Chemistry (RSC Publishing). [Link]

  • Tips and tricks for difficult amide bond formation?. Reddit. [Link]

  • Copper-Catalyzed One-Pot Protocol for Reductive N-Arylation of Nitroarenes with (Hetero)aryl Chlorides in Water. ResearchGate. [Link]

  • Promising reagents for difluoroalkylation. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Difluoroisoxazolacetophenone: A Difluoroalkylation Reagent for Organocatalytic Vinylogous Nitroaldol Reactions of 1,2-Diketones. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for the Amination of Methyl 3-(2,2-difluoroethoxy)benzoate

Welcome to the technical support center for the amination of methyl 3-(2,2-difluoroethoxy)benzoate. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the amination of methyl 3-(2,2-difluoroethoxy)benzoate. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of this transformation, enhancing both yield and purity.

The conversion of methyl 3-(2,2-difluoroethoxy)benzoate to its corresponding amide is a critical step in the synthesis of various pharmaceutical intermediates. The presence of the electron-withdrawing difluoroethoxy group and the ester functionality introduces specific challenges that require careful optimization of reaction conditions. This guide will focus primarily on palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which are powerful methods for forming C-N bonds.[1][2]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the amination of methyl 3-(2,2-difluoroethoxy)benzoate, presented in a question-and-answer format to directly tackle experimental challenges.

Q1: My reaction shows low to no conversion of the starting material. What are the primary factors to investigate?

A1: Low or no conversion is a common hurdle and can often be traced back to several key components of the reaction setup. Here’s a systematic approach to troubleshooting:

  • Catalyst System (Palladium Precursor and Ligand): The choice of ligand is paramount in Buchwald-Hartwig amination. For an electron-deficient substrate like methyl 3-(2,2-difluoroethoxy)benzoate, bulky, electron-rich phosphine ligands are often required to facilitate the catalytic cycle.[3]

    • Recommendation: If using a general-purpose ligand like BINAP is proving ineffective, consider switching to a more specialized, sterically hindered biarylphosphine ligand such as RuPhos, BrettPhos, or DavePhos.[3][4] These ligands are known to promote the reductive elimination step, which can be challenging for electron-poor aryl halides.[1]

  • Base Selection: The strength and nature of the base are critical. Strong, non-nucleophilic bases are typically used to deprotonate the amine and facilitate the catalytic cycle.[3]

    • Recommendation: Sodium tert-butoxide (NaOtBu) is a common choice for its high basicity. However, if your amine substrate is sensitive to strong bases, consider alternatives like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃).[4] Ensure the base is fresh and handled under inert conditions to prevent decomposition.

  • Solvent and Temperature: The reaction solvent must be anhydrous and thoroughly degassed to prevent catalyst deactivation.[3][5]

    • Recommendation: Toluene and dioxane are standard solvents for this reaction.[3] If solubility is an issue, a combination of solvents might be beneficial. The reaction temperature typically ranges from 80-110 °C.[5] If the reaction is sluggish, a gradual increase in temperature may improve the rate, but be mindful of potential catalyst decomposition at excessively high temperatures.[3]

  • Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen.[5]

    • Recommendation: Ensure your reaction is set up under a rigorously inert atmosphere (argon or nitrogen). This includes degassing the solvent and using Schlenk techniques or a glovebox for the addition of reagents.

Q2: I'm observing significant formation of side products, particularly the hydrolysis of the methyl ester. How can I mitigate this?

A2: The methyl ester is susceptible to hydrolysis under basic conditions, especially at elevated temperatures. This side reaction can significantly reduce the yield of the desired amide.

  • Base Choice and Stoichiometry: While a strong base is often necessary, using a large excess can promote ester hydrolysis.

    • Recommendation: Carefully control the stoichiometry of the base. Use the minimum amount required for efficient catalysis. Weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can offer better functional group tolerance.[5]

  • Reaction Time and Temperature: Prolonged reaction times at high temperatures increase the likelihood of ester hydrolysis.

    • Recommendation: Monitor the reaction progress closely using techniques like TLC, GC-MS, or LC-MS. Aim to stop the reaction as soon as the starting material is consumed to minimize the formation of the benzoic acid byproduct. If possible, explore catalyst systems that operate at lower temperatures.

Q3: The purification of my final product is challenging due to the presence of closely-eluting impurities. What are some strategies for cleaner reactions and easier purification?

A3: A clean reaction is the cornerstone of straightforward purification. If you are facing difficulties in isolating your product, consider the following:

  • Optimizing Catalyst Loading: Using an excessive amount of catalyst can lead to the formation of palladium black and other catalyst-derived impurities.

    • Recommendation: Titrate the catalyst loading to find the optimal balance between reaction rate and cleanliness. Modern catalyst systems can often be effective at low loadings (e.g., < 1 mol%).

  • Workup Procedure: The workup is a critical step in removing impurities before chromatography.

    • Recommendation: A well-designed aqueous workup can remove the base and other inorganic salts. If the hydrolyzed benzoic acid is a major impurity, a mild basic wash (e.g., with aqueous sodium bicarbonate solution) can help to extract it into the aqueous layer.[6] Subsequent purification by flash column chromatography on silica gel is a standard method for obtaining the pure N-aryl amide.[7]

Q4: I am attempting to use ammonia as the amine source to synthesize the primary amide, but the reaction is not proceeding as expected. What are the specific challenges with using ammonia in Buchwald-Hartwig amination?

A4: The direct use of ammonia in palladium-catalyzed amination is notoriously difficult due to its low nucleophilicity and tendency to cause catalyst inhibition.

  • Ammonia Equivalents: A common strategy is to use an ammonia surrogate.

    • Recommendation: Benzophenone imine or lithium bis(trimethylsilyl)amide can serve as effective ammonia equivalents.[8] These reagents are more nucleophilic and less prone to catalyst inhibition. The resulting imine or silylamine can be readily hydrolyzed to the desired primary amine in a subsequent step.

  • Specialized Catalyst Systems: Significant progress has been made in developing catalyst systems that are effective for the direct amination with ammonia.

    • Recommendation: Research and consider using specialized ligands and conditions that have been specifically developed for the coupling of aryl halides with ammonia.[8]

Frequently Asked Questions (FAQs)

What is the general mechanism for the Buchwald-Hartwig amination?

The catalytic cycle is generally understood to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (in this case, the benzoate derivative), forming a Pd(II) intermediate.[9]

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and the base facilitates its deprotonation to form an amido complex.[1]

  • Reductive Elimination: The desired C-N bond is formed as the product is eliminated from the palladium center, regenerating the Pd(0) catalyst.[9]

How does the 2,2-difluoroethoxy group affect the reactivity of the aryl ring?

The 2,2-difluoroethoxy group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This has two main effects:

  • It activates the aryl ring towards nucleophilic attack, which can be beneficial in some amination pathways like SNAr.[10]

  • In the context of Buchwald-Hartwig amination, the electron-deficient nature of the aryl ring can make the reductive elimination step more challenging. This is where the choice of a bulky, electron-rich ligand becomes crucial to promote this final step of the catalytic cycle.[1]

Are there alternative, palladium-free methods for this amination?

Yes, while palladium catalysis is a dominant method, other transition metals and even metal-free approaches have been developed.

  • Copper-Catalyzed Amination (Ullmann Condensation): This is a classical method for C-N bond formation, though it often requires harsher reaction conditions (higher temperatures) than palladium-catalyzed methods.[2]

  • Nucleophilic Aromatic Substitution (SNAr): Given the electron-withdrawing nature of the substituents on the benzene ring, direct SNAr with a suitable amine could be possible, potentially under milder conditions. However, the success of SNAr is highly dependent on the specific amine and reaction conditions.[11][12]

  • Photoredox Catalysis: Recent advancements have shown that organic photoredox catalysis can enable the amination of unactivated aryl fluorides under mild, transition-metal-free conditions.[12][13]

What are some "green" or more sustainable considerations for this reaction?

Efforts to make amination reactions more environmentally friendly focus on several aspects:

  • Solvent Choice: Replacing solvents like dioxane and toluene with more benign alternatives such as 2-methyltetrahydrofuran (2-MeTHF) or even conducting the reaction in aqueous micellar media.[14]

  • Catalyst Loading: Optimizing the reaction to use the lowest possible catalyst loading reduces the environmental impact associated with precious metals like palladium.[2]

  • Base Selection: Preferring simple inorganic bases over organic amine bases or metal alkoxides can improve the overall greenness of the process.[2]

Experimental Protocols and Data

Table 1: Recommended Starting Conditions for Optimization
ParameterRecommended ConditionRationale
Palladium Precursor Pd₂(dba)₃ or Pd(OAc)₂Commonly available and effective Pd(0) or Pd(II) sources.
Ligand RuPhos or BrettPhosBulky, electron-rich ligands that promote reductive elimination.[3]
Base NaOtBu or LiHMDSStrong, non-nucleophilic bases to facilitate amine deprotonation.[4]
Solvent Toluene or DioxaneAnhydrous and high-boiling solvents suitable for these reactions.[3]
Temperature 100 °CA common starting point to ensure a reasonable reaction rate.[5]
Atmosphere Argon or NitrogenEssential to prevent oxidation of the Pd(0) catalyst.[5]
General Experimental Protocol for Buchwald-Hartwig Amination
  • To an oven-dried Schlenk flask, add the palladium precursor (e.g., 1-2 mol%) and the phosphine ligand (e.g., 2-4 mol%).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the base (e.g., 1.4 equivalents) to the flask.

  • In a separate flask, dissolve methyl 3-(2,2-difluoroethoxy)benzoate (1.0 equivalent) and the desired amine (1.2 equivalents) in the anhydrous, degassed solvent.

  • Transfer the solution of the benzoate and amine to the Schlenk flask containing the catalyst and base via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Process

Troubleshooting Workflow for Low Conversion

troubleshooting_workflow start Low Conversion Observed check_catalyst Is the Catalyst System Optimal? (Pd Source + Ligand) start->check_catalyst check_base Is the Base Active and Appropriate? start->check_base check_conditions Are Reaction Conditions Correct? (Solvent, Temp, Inertness) start->check_conditions ligand_issue Consider More Active Ligand (e.g., RuPhos, BrettPhos) check_catalyst->ligand_issue No base_issue Use Fresh, Anhydrous Base (e.g., NaOtBu, LiHMDS) check_base->base_issue No conditions_issue Ensure Anhydrous/Degassed Solvent Optimize Temperature check_conditions->conditions_issue No success Improved Conversion ligand_issue->success base_issue->success conditions_issue->success

Caption: A decision tree for troubleshooting low conversion.

Simplified Buchwald-Hartwig Catalytic Cycle

catalytic_cycle pd0 Pd(0)Lₙ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)-X (Lₙ) oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation pd2_complex->amine_coordination + R₂NH, Base amido_complex Ar-Pd(II)-NR₂ (Lₙ) amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Ar-NR₂

Caption: A simplified representation of the catalytic cycle.

References

  • Pistritto, V. A., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 17187–17194. [Link]

  • Guan, Z., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Aryl Fluorides with Primary Aliphatic Amines by Organic Photoredox Catalysis. Chemistry – A European Journal, 26(65), 14823-14827. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Request PDF. (n.d.). Nucleophilic Aromatic Substitution of Unactivated Aryl Fluorides with Primary Aliphatic Amines by Organic Photoredox Catalysis. ResearchGate. [Link]

  • Dennis, J. M., et al. (2019). Mechanism-Based Optimization of the Palladium-Catalyzed Amination of Aryl Triflates. Synfacts, 15(07), 0762. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for palladium-catalyzed amination of morpholine with chlorobenzene. [Link]

  • Ruijter, E., et al. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17135. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Royal Society of Chemistry. (n.d.). Nucleophilic aromatic substitution of non-activated aryl fluorides with aliphatic amides. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Lipshutz, B. H., et al. (2020). Recent Green and Sustainable Pd-Catalyzed Aminations. ACS Sustainable Chemistry & Engineering, 8(38), 14211–14224. [Link]

  • Phosrithong, N., et al. (2022). Semi-Synthesis of N-Aryl Amide Analogs of Piperine from Piper nigrum and Evaluation of Their Antitrypanosomal, Antimalarial, and Anti-SARS-CoV-2 Main Protease Activities. Molecules, 27(19), 6505. [Link]

  • Pearson. (2022). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. [Link]

  • Miller, S. J., et al. (2022). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Journal of the American Chemical Society, 144(37), 17046–17053. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Ackermann, L., et al. (2021). Late-Stage Amination of Drug-Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium-Catalyzed C−H Activation. Angewandte Chemie International Edition, 60(47), 24896-24902. [Link]

  • Request PDF. (n.d.). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. ResearchGate. [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • van der Wurff, F., et al. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings? Reaction Chemistry & Engineering, 5(10), 1937-1946. [Link]

  • Reddy, P. V. G., et al. (2015). Direct N–O bond formation via oxidation of amines with benzoyl peroxide. Organic & Biomolecular Chemistry, 13(38), 9829–9833. [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). An Efficient Synthesis of N-Benzoyl Derivative of Amino Acids Using PEG-400 as A Green and Recyclable Catalyst. [Link]

  • ResearchGate. (n.d.). Amidation of methyl benzoate with various amines. [Link]

  • ResearchGate. (n.d.). Inherent problems associated with the oxidation of amines with benzoyl peroxide. [Link]

  • Figshare. (2022). Preparation of N‑Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. [Link]

  • ACS Publications. (2022). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2018). Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate. [Link]

  • Leszczak, J. P., & Tran-Minh, C. (1998). Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. Biotechnology and Bioengineering, 60(3), 356-61. [Link]

Sources

Optimization

stability issues and degradation of Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate

Prepared by the Office of the Senior Application Scientist This guide is intended for researchers, scientists, and drug development professionals utilizing Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate (CAS: 1542883-62-4...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide is intended for researchers, scientists, and drug development professionals utilizing Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate (CAS: 1542883-62-4) in their experiments. It has been structured to provide direct, actionable answers to common questions regarding the stability and degradation of this compound. Our approach is grounded in the principles of physical organic chemistry to explain the causality behind observed issues and recommended protocols.

Part 1: Frequently Asked Questions (FAQs) on Stability and Handling

This section addresses common queries related to the intrinsic stability and proper handling of the compound.

Question 1: What are the primary functional groups on Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate that influence its stability?

Answer: The stability of Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate is dictated by three key functional groups:

  • Aromatic Amine (-NH₂): The aniline-like amino group is electron-rich and susceptible to oxidation. This process can be accelerated by exposure to air (oxygen), light (photodegradation), or oxidizing agents, often resulting in the formation of colored impurities.

  • Methyl Ester (-COOCH₃): The ester group is prone to hydrolysis, particularly under strongly acidic or basic (saponification) conditions. This reaction cleaves the ester bond to form the corresponding carboxylic acid (2-amino-3-(2,2-difluoroethoxy)benzoic acid) and methanol.

  • Difluoroethoxy Ether (-OCH₂CF₂H): The ether linkage is generally stable. However, the electron-withdrawing nature of the adjacent fluorine atoms can influence the overall electronic properties of the aromatic ring. The C-F bonds themselves are highly stable.

Question 2: What are the ideal long-term storage conditions for this compound?

Answer: Based on the vulnerabilities of the functional groups, particularly the air- and light-sensitive amine, we recommend the following storage conditions to maximize shelf-life. While specific data for this molecule is not published, these recommendations are based on best practices for structurally similar aromatic amines and esters.[1]

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated)Slows the rate of potential hydrolytic and oxidative degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)The amino group is sensitive to air.[1] An inert atmosphere displaces oxygen, preventing oxidation.
Light Amber Vial / Protection from LightProtects the aromatic amine from photolytic degradation, which can generate radical species and colored impurities.
Container Tightly Sealed, Dry ContainerPrevents moisture ingress, which could facilitate ester hydrolysis, and is a general best practice for handling chemicals.[2]

Question 3: My sample of Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate has developed a yellow or brownish tint over time. What is the likely cause and is it still usable?

Answer: A change in color from off-white/white to yellow or brown is a classic indicator of the oxidation of the aromatic amino group. This process forms highly conjugated, colored impurities, such as quinone-imine type structures.

  • Cause: Exposure to atmospheric oxygen and/or light. The process may be catalyzed by trace metal impurities.

  • Usability: The presence of color signifies that the compound is no longer pure. For applications requiring high purity, such as in quantitative assays, reaction optimization, or for use as an analytical standard, the material should be repurified (e.g., by column chromatography or recrystallization) or a new batch should be used. For some qualitative or initial screening experiments, its use may be acceptable, but the potential for side reactions from the impurities must be considered. We strongly recommend verifying purity via HPLC or LC-MS before use.

Part 2: Troubleshooting Experimental Issues

This section provides a problem-and-solution framework for issues encountered during experimental work.

Question 4: I am observing a new, more polar peak in my HPLC analysis after leaving my compound in a basic solution (e.g., pH > 9). What is this impurity?

Answer: The new, more polar peak is almost certainly the hydrolysis product, 2-amino-3-(2,2-difluoroethoxy)benzoic acid . Under basic conditions, the ester undergoes saponification, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. The resulting carboxylic acid is deprotonated to the carboxylate salt under basic conditions, making it significantly more polar and thus giving it a shorter retention time on a reverse-phase HPLC column compared to the parent ester.

Visualizing Potential Degradation Pathways

The following diagram illustrates the two primary degradation pathways discussed: oxidation of the amine and hydrolysis of the ester.

G cluster_main Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate (Parent Compound) parent Structure of Parent Compound hydrolysis 2-amino-3-(2,2-difluoroethoxy)benzoic acid (Hydrolysis Product) parent->hydrolysis  Ester Hydrolysis  (Acidic or Basic Conditions) oxidation Colored Oxidized Impurities (e.g., Quinone-imines) parent->oxidation  Amine Oxidation  (Air, Light, Oxidants)  

Caption: Primary degradation routes for the target compound.

Question 5: How can I develop a stability-indicating analytical method to monitor for these degradation products?

Answer: A stability-indicating method is one that can accurately quantify the parent compound in the presence of its degradation products, impurities, and excipients. For this molecule, a reverse-phase HPLC-UV method is ideal. The key is to first perform a forced degradation study to generate the potential degradation products and ensure your method can resolve them from the parent peak.

Protocol 1: Forced Degradation Study

Objective: To intentionally degrade the compound under various stress conditions to generate and identify potential degradation products.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate in acetonitrile.

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. Incubate as specified.

    • Acid Hydrolysis: 0.1 M HCl, heat at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH, keep at room temperature for 4 hours.[3]

    • Oxidation: 3% H₂O₂, keep at room temperature for 24 hours.

    • Thermal Stress: Heat the solid compound at 80 °C for 48 hours. Dissolve in acetonitrile for analysis.

    • Photolytic Stress: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B guidelines) for 24 hours.

  • Quenching: After incubation, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples with the mobile phase to an appropriate concentration (e.g., 50 µg/mL) for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the HPLC method detailed below.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To separate and quantify Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate from its forced degradation products.

ParameterCondition
Column C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 90% B over 15 minutes, hold for 2 min, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection (UV) 254 nm and 280 nm (or Diode Array Detector scan from 200-400 nm)
Injection Volume 10 µL

System Suitability: The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main parent compound peak (Resolution > 2). Peak purity analysis using a Diode Array Detector is highly recommended to confirm that the parent peak is spectrally pure in all stressed samples.

Workflow for Stability Assessment

This diagram outlines the logical flow from receiving the compound to making a final assessment of its stability under specific experimental conditions.

G start Receive Compound storage Store Under Recommended Conditions (See FAQ 2) start->storage protocol1 Protocol 1: Perform Forced Degradation Study storage->protocol1 Method Development run_exp Run Experiment with Test Compound storage->run_exp Use in Experiment protocol2 Protocol 2: Develop Stability-Indicating HPLC Method protocol1->protocol2 validate Validate Method: Ensure Resolution & Peak Purity protocol2->validate validate->protocol2 Resolution Poor validate->run_exp Method OK analyze Analyze Experimental Samples with Validated HPLC Method run_exp->analyze assess Assess Results: Is Degradation > Acceptable Limit? analyze->assess pass Compound is Stable Under Experimental Conditions assess->pass No fail Compound is Unstable. Modify Experimental Conditions (e.g., pH, temp, exclude air) assess->fail Yes

Caption: A logical workflow for method development and stability testing.

References

  • Alfa Aesar. "Material Safety Data Sheet - Methyl benzoate." Alfa Aesar. URL: [Link]

  • Decker, A. S., Lull, M. E., & Hutchinson, D. (2015). "Stability of Extemporaneously Prepared Sodium Benzoate Oral Solution." Fisher Digital Publications. URL: [Link]

Sources

Troubleshooting

troubleshooting guide for the synthesis of Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate

Technical Support Center: Synthesis of Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate Welcome to the technical support resource for the synthesis of Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate. This guide is designed fo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate

Welcome to the technical support resource for the synthesis of Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this specific Williamson ether synthesis. We provide in-depth, cause-and-effect explanations and validated protocols to ensure the success of your experiments.

The synthesis of this molecule, which involves the O-alkylation of Methyl 2-amino-3-hydroxybenzoate with a difluoroethylating agent, is a critical step in the development of various pharmaceutical intermediates. While based on the classic Williamson ether synthesis, the presence of multiple nucleophilic sites and the nature of fluorinated reagents introduce specific challenges. This guide will address these issues in a direct, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing very low to no yield of the desired product. What are the primary factors I should investigate?

This is the most common issue and typically points to problems in one of three areas: deprotonation of the starting material, the activity of the electrophile, or the reaction conditions.

Root Cause Analysis:

  • Inefficient Deprotonation: The reaction begins with the deprotonation of the phenolic hydroxyl group on Methyl 2-amino-3-hydroxybenzoate to form a phenoxide anion. This is the key nucleophile. Incomplete deprotonation is a major cause of low yield. The pKa of a phenol is typically around 10, while the pKa of the anilinic N-H is around 30. Therefore, a base must be strong enough to deprotonate the phenol without significantly affecting the amine.

  • Reagent Quality: The electrophile, typically 2,2-difluoroethyl trifluoromethanesulfonate (triflate), is highly reactive and susceptible to hydrolysis.[1] If it has been improperly stored or handled, its potency will be compromised.

  • Suboptimal Reaction Conditions: Williamson ether synthesis is a classic S_N2 reaction, and its efficiency is highly dependent on the solvent and temperature.[2]

Troubleshooting & Optimization Protocol:

  • Choice of Base and Anhydrous Conditions:

    • Recommended Bases: Use a moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Sodium hydride (NaH) can also be used, but it is a very strong base and may promote side reactions if not handled carefully.[3] Cs₂CO₃ is often superior in these types of alkylations due to the "cesium effect," which results in a more "naked" and therefore more reactive phenoxide anion.

    • Strict Anhydrous Conditions: All glassware must be oven- or flame-dried. Solvents must be anhydrous. Any moisture will quench the phenoxide intermediate and hydrolyze the triflate electrophile.

  • Solvent Selection:

    • Polar Aprotic Solvents are Essential: Use solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN). These solvents solvate the cation (e.g., K⁺ or Cs⁺) effectively, leaving the phenoxide anion free to act as a nucleophile.[4] Protic solvents like alcohols will protonate the phenoxide, reducing its nucleophilicity.[4]

  • Temperature Control:

    • Start the reaction at room temperature and gently heat to 50-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Overheating can lead to decomposition and side reactions.

G cluster_start Initiating the Reaction cluster_deprotonation Deprotonation Issues cluster_reagents Reagent Quality cluster_conditions Reaction Conditions start Low or No Product Yield Observed q1 Is the reaction environment strictly anhydrous? start->q1 q2 Is the base strong enough for the phenol but not too strong? q1->q2 Yes a1_no Action: Oven-dry all glassware. Use anhydrous solvents. Run under N₂ or Ar. q1->a1_no No a2_1 Action: Switch to Cs₂CO₃ for higher reactivity or K₂CO₃ for a cost-effective option. q2->a2_1 a2_2 Action: If using NaH, ensure slow addition at 0 °C. q2->a2_2 q3 Is the 2,2-difluoroethyl triflate reagent new or verified active? a2_1->q3 a2_2->q3 a3 Action: Use a fresh bottle or purify the reagent if possible. Handle under inert gas. q3->a3 q4 Is a polar aprotic solvent (DMF, MeCN) being used? a3->q4 a4 Action: Switch from any protic or non-polar solvents. q4->a4 end Re-run Experiment & Monitor a4->end

Caption: O-Alkylation vs. N-Alkylation Side Reaction.

Strategies to Minimize Side Reactions:

  • Control Stoichiometry and Addition: Use a slight excess of the starting phenol (e.g., 1.1 equivalents) relative to the difluoroethylating agent. Add the 2,2-difluoroethyl triflate slowly to the solution of the pre-formed phenoxide. This ensures the electrophile is more likely to encounter the more reactive phenoxide.

  • Temperature Management: Keep the reaction temperature as low as possible while still allowing the reaction to proceed at a reasonable rate. Lower temperatures generally favor the more thermodynamically stable product (O-alkylation) over the kinetically faster but less stable N-alkylation.

  • Careful Workup: After the reaction is complete, quench it with a mild acid (e.g., saturated NH₄Cl solution) rather than water alone to neutralize the base and minimize ester hydrolysis.

Q3: What is the recommended protocol for purification?

Purification typically requires column chromatography. Due to the potential for similarly polar byproducts, a careful selection of the solvent system is crucial.

Step-by-Step Purification Protocol:

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing ethyl acetate and a saturated aqueous solution of NH₄Cl.

    • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Column Chromatography:

    • The crude material will likely be a mixture of the desired product, unreacted starting material, and the N-alkylated byproduct.

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity mixture (e.g., 5% EtOAc in hexanes) and gradually increase the polarity (e.g., up to 30-40% EtOAc). The O-alkylated product is generally less polar than the N-alkylated isomer and the starting material.

    • Monitor the fractions by TLC, staining with potassium permanganate or visualizing under UV light.

CompoundTypical PolarityElution Order
Desired Product (O-alkylated) Least PolarFirst
N-Alkylated ByproductIntermediateSecond
Starting MaterialMost PolarLast
Caption: Elution order in silica gel chromatography.
Q4: How can I definitively characterize the final product and distinguish it from the N-alkylated isomer?

A combination of NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry is essential for unambiguous characterization.

Analytical Characterization:

  • ¹H NMR:

    • Desired Product: Look for a characteristic triplet of triplets (tt) signal for the -OCH₂CHF₂ proton around 4.3-4.5 ppm. The proton on the fluorine-bearing carbon (-CHF₂) will appear as a triplet of doublets (td) around 6.2-6.5 ppm. The NH ₂ protons will appear as a broad singlet.

    • N-Alkylated Isomer: The phenolic OH proton will still be present (as a broad singlet). The NH proton will show coupling to the adjacent CH₂ group.

  • ¹⁹F NMR: This is a powerful tool. A single signal, typically a doublet of triplets (dt), will confirm the presence of the -CHF₂ group.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) should show a clear molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₁₀H₁₁F₂NO₃.

  • 2D NMR: If ambiguity remains, an HMBC (Heteronuclear Multiple Bond Correlation) experiment can definitively show the correlation between the methylene protons of the ethoxy group (-OCH₂ CHF₂) and the aromatic carbon bearing the oxygen (C3), confirming O-alkylation.

Q5: What are the critical safety precautions for handling 2,2-difluoroethyl trifluoromethanesulfonate?

2,2-Difluoroethyl triflate is a potent electrophile and must be handled with extreme care. It is classified as a flammable liquid and causes severe skin burns and eye damage. [5] Mandatory Safety Procedures:

  • Handling: Always handle in a certified chemical fume hood. [6]* Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile is often insufficient; consider butyl rubber or laminate gloves), a flame-retardant lab coat, and chemical safety goggles with a face shield. * Storage: Store in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen). [5]It is sensitive to moisture and heat.

  • Spills: In case of a spill, absorb the material with an inert absorbent like sand or vermiculite and dispose of it as hazardous waste. [7]Do not use combustible materials.

  • First Aid: In case of skin contact, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. [5][6]Seek immediate medical attention. For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention. [5][6]

References

  • Johnström, P., & Stone-Elander, S. (1995). The 18F‐labelled alkylating agent 2,2,2‐trifluoroethyl triflate: Synthesis and specific activity. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

  • Chemsrc. (2025, August 20). Material Safety Data Sheet: 2,2-Difluoroethyl trifluoromethanesulfonate. Retrieved from Chemsrc. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. [Scientific Diagram]. Retrieved from ResearchGate. [Link]

  • Twilton, J., Le, C., Knowles, R. R. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC. [Link]

  • ResearchGate. (n.d.). Optimization of the Reaction Conditions. [Scientific Diagram]. Retrieved from ResearchGate. [Link]

  • ZM Silane Limited. (2025, October 25). 2,2-Difluoroethyl Trifluoromethanesulfonate. Retrieved from ZM Silane Limited. [Link]

  • Kołodziej, B., & Soltys, R. (2023). Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. MDPI. [Link]

  • Ashenhurst, J. (2014, November 14). Alcohols To Ethers via Acid Catalysis. Master Organic Chemistry. [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • OpenStax. (n.d.). 18.2 Preparing Ethers. In Organic Chemistry: A Tenth Edition. Retrieved from OpenStax. [Link]

Sources

Optimization

Technical Support Center: Large-Scale Purification of Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the large-scale purification of Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate (CAS No. 154...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the large-scale purification of Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate (CAS No. 1542883-62-4). The strategies outlined herein are designed to address common challenges, streamline process development, and ensure the consistent attainment of high-purity material.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate?

A1: The primary challenges stem from the molecule's multifunctional nature. The presence of a basic aniline amine, a methyl ester, and a polar difluoroethoxy group results in moderate polarity and specific chemical sensitivities. Key issues include co-elution of structurally similar impurities, potential for degradation on silica gel, and difficulties in achieving efficient crystallization.

Q2: Which large-scale purification techniques are most suitable for this compound?

A2: For multi-kilogram scale, recrystallization is often the most cost-effective and scalable method. For scales ranging from hundreds of grams to a few kilograms, or when impurities are difficult to remove by crystallization, flash column chromatography is the preferred method. A combination of both—an initial chromatographic purification followed by a final recrystallization—is a robust strategy for achieving high purity.

Q3: What are the likely impurities I should be aware of?

A3: Impurities are typically process-related and may include:

  • Starting Materials: Such as 2-amino-3-hydroxybenzoic acid or its methyl ester.

  • Hydrolysis Product: 2-amino-3-(2,2-difluoroethoxy)benzoic acid, formed by hydrolysis of the methyl ester.

  • Over-alkylation Byproducts: Impurities arising from reaction at the aniline nitrogen.

  • Regioisomers: Isomeric products from the synthetic route.

Q4: What are the key safety considerations when handling this compound?

A4: While a specific safety data sheet (SDS) for this exact compound must be consulted, related aromatic amines and benzoates are often classified as irritants to the skin and eyes.[1] Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. All handling should be performed in a well-ventilated fume hood.

Purification Workflow Overview

The general strategy involves a primary purification step to remove the bulk of impurities, followed by a polishing step if necessary to achieve the desired purity specification.

Purification_Workflow crude Crude Product (Post-Workup) primary_purification Primary Purification crude->primary_purification recrystallization Recrystallization primary_purification->recrystallization Preferred for large scale flash_chrom Flash Chromatography primary_purification->flash_chrom For difficult separations analysis1 In-Process Purity Check (TLC, HPLC, NMR) recrystallization->analysis1 flash_chrom->analysis1 decision Purity > 99%? analysis1->decision final_product Final Product (Drying & Packaging) decision->final_product Yes polishing Polishing Step (Re-crystallization or Chromatography) decision->polishing No polishing->analysis1

Caption: General workflow for the large-scale purification of the target compound.

Troubleshooting Guide

This section addresses specific issues encountered during purification campaigns.

Issue 1: Low Recovery or Yield
Potential CauseRecommended Solution & Scientific Rationale
Incomplete Elution from Chromatography Column The compound may be irreversibly adsorbing to or degrading on acidic silica gel due to the basic aniline group. Solution: Deactivate the silica gel by adding 0.5-1% triethylamine (Et₃N) or ammonia to the mobile phase.[2] This neutralizes acidic silanol groups, preventing strong ionic interactions and reducing peak tailing and potential degradation.
Material Loss During Recrystallization The compound may have significant solubility in the cold solvent, or the volume of solvent used was excessive. Solution: Minimize the amount of hot solvent used to just dissolve the compound. After cooling, place the flask in an ice bath or refrigerator to maximize precipitation. If recovery is still low, consider a two-solvent system (e.g., dissolve in a good solvent like DCM or EtOAc and slowly add a poor solvent like hexanes until turbidity appears, then cool).[3][4]
Precipitation on the Column (Flash Chromatography) The compound is not soluble enough in the mobile phase, causing it to crash out of solution. Solution: Use a stronger solvent system for loading and elution. Alternatively, employ "dry loading": dissolve the crude product in a volatile solvent (e.g., DCM), adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[5][6]
Issue 2: Persistent Impurities (Low Purity)
Potential CauseRecommended Solution & Scientific Rationale
Co-eluting Aromatic Impurities Structurally similar impurities with comparable polarity can be difficult to separate using standard solvent systems like Hexane/Ethyl Acetate. Solution: Switch to a solvent system that offers different selectivity. Toluene-based systems (e.g., Toluene/Acetone or Toluene/Ethyl Acetate) can improve the separation of aromatic compounds through π-π interactions with the toluene.[7]
Acidic or Basic Impurities The presence of the starting carboxylic acid or other ionizable impurities can cause streaking and poor separation. Solution: Before chromatography, perform a liquid-liquid extraction. A wash with a mild aqueous base (e.g., NaHCO₃) will remove acidic impurities into the aqueous layer, while a wash with a mild aqueous acid (e.g., dilute HCl) can remove highly basic impurities. Ensure the product is stable to these pH ranges first.
Poor Resolution in Chromatography The chosen mobile phase may be too strong or too weak, or the column may be overloaded. Solution: Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.35 for the target compound to ensure good separation.[5][8] For large-scale work, do not exceed a loading capacity of 5-10% of the silica gel weight, depending on the separation difficulty.
Troubleshooting Decision Tree for Chromatography

Troubleshooting_Chromatography start Analyze Post-Column Fractions (TLC/HPLC) purity_check Purity Acceptable? start->purity_check streaking_check Significant Streaking on TLC? purity_check->streaking_check No end_ok Combine Fractions & Evaporate purity_check->end_ok Yes recovery_check Low Mass Recovery? streaking_check->recovery_check No sol_streaking ACTION: Add 0.5% Et3N or NH3 to mobile phase streaking_check->sol_streaking Yes sol_recovery ACTION: Flush column with highly polar solvent (e.g., 10% MeOH/DCM). Consider dry loading next time. recovery_check->sol_recovery Yes sol_coelution ACTION: Change solvent system (e.g., Toluene/EtOAc). Use a shallower gradient. recovery_check->sol_coelution No (Co-elution issue) end_fail Re-purify Fractions sol_streaking->end_fail sol_recovery->end_fail sol_coelution->end_fail

Caption: Decision tree for troubleshooting flash chromatography outcomes.

Detailed Experimental Protocols

Protocol 1: Large-Scale Flash Column Chromatography

This protocol is designed for purifying 100 g of crude material.

  • TLC Method Development:

    • Develop a solvent system that provides an Rf of 0.2-0.35 for the target compound. Good starting points for this moderately polar molecule are:

      • Hexanes : Ethyl Acetate (e.g., 70:30)

      • Dichloromethane (DCM) : Methanol (MeOH) (e.g., 98:2)[2][8]

      • Toluene : Ethyl Acetate (e.g., 80:20)[7]

    • Add 0.5% triethylamine to the chosen system to prevent peak tailing.

  • Column Preparation:

    • Select a glass column appropriate for the scale (e.g., 10-15 cm diameter).

    • Prepare a slurry of silica gel (approx. 1.5-2.0 kg for 100 g of crude material) in the initial, least polar mobile phase.

    • Carefully pack the column, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the 100 g of crude product in a minimal amount of DCM.

    • Add ~200 g of silica gel to this solution to form a slurry.

    • Evaporate the solvent completely under reduced pressure until a fine, free-flowing powder is obtained.

    • Carefully apply this powder as an even layer on top of the packed silica bed.

  • Elution:

    • Begin eluting with the starting mobile phase. A gradient elution is often most effective.

    • Example Gradient:

      • 2 column volumes (CV) of 20% EtOAc/Hexanes + 0.5% Et₃N

      • Increase to 40% EtOAc/Hexanes + 0.5% Et₃N over 10 CV

      • Hold at 40% until the product has fully eluted.

    • Collect fractions and monitor by TLC.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the resulting solid under high vacuum to remove residual solvents.

Protocol 2: Recrystallization

This method is ideal as a final polishing step or as the primary purification method if impurities have significantly different solubilities.

  • Solvent Screening:

    • In small test tubes, test the solubility of ~50 mg of the material in ~1 mL of various solvents (e.g., isopropanol, ethanol, acetonitrile, ethyl acetate, toluene).

    • An ideal single solvent will dissolve the compound when hot but show very low solubility when cold.[3][9]

    • A good dual-solvent system consists of a "soluble" solvent and a "poor" solvent (e.g., Ethyl Acetate/Hexanes).[4]

Solvent CandidateSolubility (Hot)Solubility (Cold)Notes
IsopropanolGoodLowOften a good choice for moderately polar compounds.
AcetonitrileGoodModerate-LowCan yield high-quality crystals for aromatic compounds.[3]
Ethyl Acetate / HexanesHigh / LowLow / Very LowA versatile two-solvent system.
TolueneModerate-GoodLowGood for aromatic compounds; less polar.[10]
  • Procedure (Single Solvent Example - Isopropanol):

    • Place 100 g of the material in an appropriately sized Erlenmeyer flask with a stir bar.

    • Add a minimal amount of isopropanol and heat the mixture to a gentle reflux with stirring.

    • Continue adding small portions of hot isopropanol until the solid is just dissolved. Avoid using excess solvent.

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask will slow cooling and promote larger crystal growth.

    • Once at room temperature, cool the flask further in an ice bath for at least one hour to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold isopropanol to remove any residual soluble impurities.

    • Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

References

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). YouTube. [Link]

  • Adding toluene/other aromatic to solvent system for flash chromatography to separate coeluting aromatic compounds. (2025). Reddit. [Link]

  • Flash Chromatography Basics. (2025). Sorbent Technologies, Inc.. [Link]

  • Purification: Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]

  • Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. (2013). The Baran Laboratory, Scripps Research. [Link]

  • Chromatography: Solvent Systems For Flash Column. University of Rochester Department of Chemistry. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. (2023). Biotage. [Link]

  • Purification of aromatic polycarboxylic acids by recrystallization.
  • Troubleshooting Guide. Phenomenex. [Link]

  • Trouble Shooting Guide for Industrial Membrane Cleaning. PWT Chemicals. [Link]

  • How to purify esters. (2019). Reddit. [Link]

  • SAFETY DATA SHEET - Ethyl 3-amino-4-(methylamino)benzoate. (2023). Fisher Scientific. [Link]

Sources

Troubleshooting

handling and storage recommendations for Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate

This guide serves as a specialized Technical Support Center for Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate . It is designed to address the specific stability and handling challenges inherent to fluorinated anthranilat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate . It is designed to address the specific stability and handling challenges inherent to fluorinated anthranilate derivatives.

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Core Storage Directives (The "Why" & "How")

This compound combines an aniline moiety (susceptible to oxidation) with a methyl ester (susceptible to hydrolysis) and a fluoroalkoxy group (lipophilic). The interaction of these groups dictates the storage protocol.

Critical Storage Parameters
ParameterRecommendationTechnical Rationale
Temperature -20°C (Long-term) 2-8°C (Active use < 1 month)Kinetic Control: Low temperature significantly retards the rate of ester hydrolysis and amine oxidation (Arrhenius equation).
Atmosphere Inert Gas (Argon/Nitrogen) Oxidation Prevention: The primary amine at position 2 is electron-rich and prone to forming azo-dimers or "tars" (browning) upon exposure to atmospheric oxygen.
Humidity < 30% RH (Desiccated) Hydrolysis Prevention: The methyl ester is labile. Moisture ingress leads to the formation of the corresponding carboxylic acid (2-amino-3-(2,2-difluoroethoxy)benzoic acid), which is often less soluble and inactive.
Light Amber/Opaque Vials Photostability: Anilines are photosensitive. UV exposure accelerates radical formation, leading to degradation products.
Storage Decision Workflow

StorageWorkflow Start Receive Compound CheckSeal Is Manufacturer Seal Intact? Start->CheckSeal LongTerm Long Term Storage (> 1 month) Store at -20°C CheckSeal->LongTerm Yes ActiveUse Active Use (< 1 month) Store at 2-8°C CheckSeal->ActiveUse No (In use) Desiccate Place in Desiccator (Silica/Drierite) LongTerm->Desiccate ActiveUse->Desiccate OpenVial Opening Vial? Desiccate->OpenVial WarmUp Equilibrate to RT (Prevent Condensation) OpenVial->WarmUp Yes Purge Backfill with Argon/N2 Before Resealing WarmUp->Purge Purge->ActiveUse

Figure 1: Decision tree for maintaining compound integrity from receipt to daily use.

Troubleshooting & FAQs

Category A: Physical Appearance & Purity[1][2]

Q: The powder has turned from off-white to a brownish/yellow color. Is it still usable?

  • Diagnosis: This indicates oxidative degradation of the aniline (amino) group. This is common in anthranilates exposed to air or light.

  • Action:

    • Check Purity: Run an LC-MS. If purity is >95%, the color is likely due to trace impurities (azo compounds) with high extinction coefficients. It may still be usable for crude reactions.

    • Purification: If purity is compromised, recrystallize from a non-polar solvent (e.g., Hexanes/Ethyl Acetate) or perform a silica plug filtration.

    • Prevention: Always purge the headspace with Argon before resealing.

Q: I see a new peak in my LC-MS at [M-14]. What happened?

  • Diagnosis: This corresponds to hydrolysis of the methyl ester to the carboxylic acid (Loss of Methyl group: -15, Gain of H: +1 -> Net -14 mass change).

  • Cause: Moisture ingress during storage or handling.

  • Action: This degradation is irreversible. You must re-esterify the compound (e.g., MeOH/H2SO4) or discard if high purity is required.

Category B: Solubilization & Handling[3][4]

Q: The compound is not dissolving in water or PBS. How do I solubilize it for biological assays?

  • Technical Insight: The 2,2-difluoroethoxy group significantly increases lipophilicity compared to standard anthranilates. The compound is practically insoluble in aqueous media.

  • Protocol:

    • Primary Solvent: Dissolve in 100% DMSO (Dimethyl sulfoxide) to create a stock solution (e.g., 10-50 mM).

    • Dilution: Dilute the DMSO stock into the aqueous buffer immediately prior to use. Keep final DMSO concentration < 1% to avoid cytotoxicity in cell assays.

    • Alternative: For chemical synthesis, use Dichloromethane (DCM) or Ethyl Acetate.

Q: Can I heat the compound to speed up dissolution?

  • Warning: Avoid heating above 40°C in air.

  • Reasoning: Anthranilates can undergo thermal decarboxylation or self-condensation (forming quinazolinones) at high temperatures.

  • Recommendation: Use sonication (ultrasonic bath) at room temperature instead of heating.

Experimental Protocols

Standard Solubilization Workflow (DMSO Stock)
  • Equilibration: Remove the vial from -20°C storage and allow it to sit at room temperature for 30 minutes inside a desiccator. Crucial: This prevents water condensation on the cold powder.

  • Weighing: Weigh the required amount rapidly. Avoid leaving the bulk container open.[1][2]

  • Solvent Addition: Add anhydrous DMSO (Grade: ≥99.9%, Water <50 ppm).

  • Dissolution: Vortex for 30 seconds. If particulates remain, sonicate for 5 minutes at < 30°C.

  • Storage of Stock: Aliquot the DMSO solution into single-use amber vials. Store at -80°C. Do not freeze-thaw more than 3 times.

QC Check: Self-Validating System

Before using stored material for critical experiments (e.g., cell dosing or GMP synthesis), perform this rapid check:

TestMethodAcceptance Criteria
Identity 1H-NMR (DMSO-d6)Integration of Methyl ester (~3.8 ppm) matches aromatic protons.
Purity HPLC (254 nm)Single peak > 98% area.
Hydrolysis Check LC-MSAbsence of (M-14) peak (Acid form).

Degradation Pathway Analysis

Understanding how the molecule breaks down allows you to prevent it.

Degradation Compound Methyl 2-amino-3- (2,2-difluoroethoxy)benzoate Acid Degradant A: Carboxylic Acid (Hydrolysis) Compound->Acid + H2O / Acid or Base (Moisture Ingress) Azo Degradant B: Azo/Nitro Species (Oxidation/Color Change) Compound->Azo + O2 / Light (Improper Sealing)

Figure 2: Primary degradation pathways. Hydrolysis yields the acid form; Oxidation yields colored impurities.

References

  • Sigma-Aldrich. (n.d.). Methyl 2-amino-3-methylbenzoate Safety Data Sheet. (Used as a surrogate for anthranilate handling protocols). Link

  • Thermo Fisher Scientific. (2025).[3] Safety Data Sheet: Methyl anthranilate. (General handling for amino-benzoates). Link

  • Gaylord Chemical. (2007).[4] Dimethyl Sulfoxide (DMSO) Solubility Data. (Reference for solubilizing lipophilic aromatics). Link

  • PubChem. (2025). Methyl 2-amino-3-methoxybenzoate Compound Summary. (Structural analog data). Link

Disclaimer: This guide is based on chemical engineering principles for fluorinated anthranilate derivatives. Always consult the specific Safety Data Sheet (SDS) provided by your vendor before handling.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate and Other Aniline Derivatives for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals: An In-depth Technical Guide In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds is paramount to enhancing the...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: An In-depth Technical Guide

In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds is paramount to enhancing therapeutic efficacy and optimizing pharmacokinetic profiles. Aniline derivatives, in particular, represent a privileged class of compounds, serving as foundational frameworks for a multitude of approved drugs. This guide provides a comprehensive comparative analysis of Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate, a fluorinated aniline derivative, alongside its non-fluorinated and otherwise substituted counterparts. By examining their synthesis, physicochemical properties, and biological activities, we aim to provide researchers with the critical insights necessary for informed decision-making in drug design and development.

Introduction to Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate and Selected Aniline Scaffolds

Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate (CAS No. 1542883-62-4) is a synthetic organic compound featuring a difluoroethoxy group at the 3-position of a methyl aminobenzoate core.[1] The introduction of fluorine, a bioisostere for hydrogen with unique electronic properties, is a well-established strategy in medicinal chemistry to modulate a compound's metabolic stability, lipophilicity, and binding affinity.[2] This guide will compare this fluorinated scaffold with the following aniline derivatives to elucidate the impact of specific structural modifications:

  • Methyl 2-amino-3-methylbenzoate: A simple alkyl-substituted analog.

  • Methyl 2-amino-3-methoxybenzoate: An analog featuring an electron-donating methoxy group.

  • Aniline: The parent compound, providing a baseline for comparison.

Physicochemical Properties: The Impact of Substitution

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). The table below summarizes key computed and experimental properties of our selected aniline derivatives.

PropertyMethyl 2-amino-3-(2,2-difluoroethoxy)benzoateMethyl 2-amino-3-methylbenzoateMethyl 2-amino-3-methoxybenzoateAniline
Molecular Formula C₁₀H₁₁F₂NO₃[1]C₉H₁₁NO₂C₉H₁₁NO₃[3]C₆H₇N
Molecular Weight 231.20 g/mol [1]165.19 g/mol 181.19 g/mol [3]93.13 g/mol
Predicted logP Data not availableData not available1.9[3]0.9
Predicted pKa Data not availableData not availableData not available4.6

The introduction of the lipophilic difluoroethoxy group is expected to increase the logP value of Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate compared to aniline and its methoxy analog. This increased lipophilicity can enhance membrane permeability and, consequently, oral absorption. However, it may also lead to increased plasma protein binding and reduced aqueous solubility. The strong electron-withdrawing nature of the fluorine atoms is predicted to decrease the basicity (pKa) of the aniline nitrogen, which can impact its ionization state at physiological pH and its potential for ionic interactions with biological targets.

Synthesis and Reactivity: A Comparative Overview

The synthesis of substituted aniline derivatives is a well-trodden path in organic chemistry, with numerous established methodologies.

General Synthetic Workflow

The synthesis of these aniline derivatives typically follows a multi-step sequence, often starting from a readily available substituted benzene derivative. A common strategy involves the introduction of a nitro group, followed by its reduction to the corresponding amine. Subsequent functionalization of the aromatic ring or the amino group can then be performed to yield the desired product.

SynthesisWorkflow Start Substituted Benzene Nitro Nitration Start->Nitro HNO₃, H₂SO₄ Reduction Reduction Nitro->Reduction e.g., H₂, Pd/C Amine Substituted Aniline Reduction->Amine Functionalization Further Functionalization Amine->Functionalization Various Reagents Product Final Product Functionalization->Product

Caption: A generalized workflow for the synthesis of substituted aniline derivatives.

Synthesis of Methyl 2-amino-3-methylbenzoate

A common route to Methyl 2-amino-3-methylbenzoate involves the reduction of the corresponding nitro compound, 3-methyl-2-nitrobenzoate.[4]

Experimental Protocol: Reduction of 3-methyl-2-nitrobenzoate [4]

  • Reaction Setup: In a high-pressure vessel, combine 3-methyl-2-nitrobenzoate (1 equivalent), 5% Palladium on carbon (Pd/C, catalytic amount), and a suitable solvent such as acetonitrile.

  • Hydrogenation: Heat the mixture to approximately 70°C and introduce hydrogen gas at a pressure of 65 psi. Maintain these conditions for 8 hours.

  • Reaction Completion: Add an additional portion of 5% Pd/C and continue the hydrogenation at 100 psi for another 8.5 hours to ensure complete conversion.

  • Work-up: After cooling the reaction mixture, filter it through Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by a suitable method, such as column chromatography, to obtain Methyl 2-amino-3-methylbenzoate.

Inferred Synthesis of Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate

InferredSynthesis Start 3-Hydroxy-2-nitrobenzoate Alkylation O-Alkylation Start->Alkylation 2,2-difluoroethylating agent, Base Reduction Nitro Reduction Alkylation->Reduction H₂, Pd/C Product Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate Reduction->Product

Caption: A plausible synthetic pathway for Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate.

Comparative Biological Activity and Drug-like Properties

The introduction of different substituents on the aniline ring can profoundly impact the biological activity and overall drug-like properties of the resulting compounds.

The Role of Fluorine in Drug Design

The incorporation of fluorine into drug candidates is a widely employed strategy to enhance various properties:

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the compound's half-life.[2]

  • Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with target proteins, potentially increasing binding affinity.

  • Lipophilicity: As mentioned, fluorine substitution generally increases lipophilicity, which can improve membrane permeability.

While specific biological data for Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate is not available, studies on other fluorinated aniline derivatives have demonstrated enhanced potency in various therapeutic areas, including oncology and infectious diseases.

General Biological Evaluation of Aniline Derivatives

The biological activity of aniline derivatives is typically assessed through a series of in vitro and in vivo assays.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay) [5]

  • Cell Culture: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., from 0.01 µM to 100 µM) and a vehicle control.

  • Incubation: Incubate the cells for a specified period, typically 48 to 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀).

Pharmacokinetic Profile: A Predictive Comparison

The pharmacokinetic properties of a drug determine its concentration-time profile in the body and are crucial for its efficacy and safety.

Impact of Structure on Pharmacokinetics
  • Methyl 2-amino-3-methylbenzoate: The methyl group may be susceptible to metabolic oxidation, potentially leading to faster clearance.[6]

  • Methyl 2-amino-3-methoxybenzoate: The methoxy group can undergo O-demethylation, another common metabolic pathway.

  • Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate: The difluoroethoxy group is expected to be more resistant to metabolism compared to the methyl and methoxy groups, potentially leading to a longer half-life and improved bioavailability. However, the increased lipophilicity might also lead to higher plasma protein binding.

Experimental Protocol: In Vivo Pharmacokinetic Study in Rodents

  • Animal Dosing: Administer the test compound to a cohort of rodents (e.g., rats or mice) via the desired route (e.g., oral gavage or intravenous injection) at a specific dose.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve.

    • t₁/₂: Elimination half-life.

    • Bioavailability (F%): The fraction of the administered dose that reaches systemic circulation.

Conclusion and Future Directions

This comparative guide highlights the potential advantages of Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate as a scaffold in drug discovery. The strategic incorporation of the difluoroethoxy group is anticipated to confer favorable physicochemical and pharmacokinetic properties compared to its non-fluorinated analogs. The predicted enhancements in metabolic stability and membrane permeability make it a promising candidate for the development of novel therapeutics with improved efficacy and dosing regimens.

Further experimental validation is crucial to substantiate these predictions. The synthesis of Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate and a comprehensive evaluation of its physicochemical properties, in vitro biological activity against relevant targets, and in vivo pharmacokinetic profile are warranted. Such studies will provide the necessary data to fully assess its potential and guide its future development as a valuable building block in medicinal chemistry.

References

  • Miura, Y., et al. (2021). Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats. Journal of Applied Toxicology, 41(11), 1849-1860.
  • BenchChem. (2025).
  • Kausar, N., et al. (2021). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules, 26(15), 4475.
  • BenchChem. (2025). Application Notes and Protocols for 2-(Substituted)
  • BenchChem. (2025).
  • Modh, R. P., et al. (2015). Human metabolism and excretion kinetics of aniline after a single oral dose. Archives of Toxicology, 89(8), 1217-1227.
  • Muheyuddeen, G., et al. (2022). Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent. NeuroQuantology, 20(8), 2446-2457.
  • Spustova, V., et al. (2021). Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. Molecules, 26(11), 3123.
  • BenchChem. (2025).
  • PubChem. (n.d.). Methyl 2-amino-3-methoxybenzoate.
  • ChemicalBook. (n.d.). Methyl 2-(methylamino)
  • The Royal Society of Chemistry. (n.d.).
  • Khan, I., et al. (2015). Contribution of aniline metabolites to aniline-induced methemoglobinemia. Toxicology and Applied Pharmacology, 288(2), 159-165.
  • Guidechem. (n.d.).
  • Tyagi, A. (2022). Synthesis, Characterization, Biological evaluation, and in silico study of aniline derivatives. Research and Reviews: A Journal of Pharmaceutical Science, 13(2), 25-32.
  • Sigma-Aldrich. (n.d.).
  • BenchChem. (2025). A Comparative Guide to the Biological Activity of Fluorinated vs.
  • O'Hagan, D. (2012). Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives. Helvetica Chimica Acta, 95(10), 1731-1755.
  • Kim, J., et al. (2020). Evaluating cytotoxicity of methyl benzoate in vitro. Journal of Toxicology and Environmental Health, Part A, 83(4), 141-149.
  • Larionov, E. A., et al. (2019). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. Organic Letters, 21(20), 8229-8233.
  • Kausar, N., et al. (2019). List of synthesized derivatives of 2-, 3- and 4-aminobenzoic acid.
  • Safaei-Ghomi, J., et al. (2015). Scheme 2 The synthesis of 3-aminobenzo[c]pyrano[3, 2-a]phenazine...
  • Benchchem. (n.d.).
  • BLDpharm. (n.d.). 1542883-62-4|Methyl 2-amino-3-(2,2-difluoroethoxy)
  • Zhang, Y., et al. (2018). Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate. Journal of Chemical Engineering of Chinese Universities, 32(4), 934-939.
  • Chimenti, F., et al. (2020). Design, synthesis, in vitro and in vivo biological evaluation of 2-amino-3-aroylbenzo[b]furan derivatives as highly potent tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 200, 112431.
  • Google Patents. (n.d.). CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid.
  • Nakazato, A., et al. (2005). Synthesis, in Vitro Pharmacology, Structure−Activity Relationships, and Pharmacokinetics of 3-Alkoxy-2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid Derivatives as Potent and Selective Group II Metabotropic Glutamate Receptor Antagonists. Journal of Medicinal Chemistry, 48(3), 756-769.
  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester.
  • Wikipedia. (n.d.).
  • Bakunov, S. A., et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Chemistry of Heterocyclic Compounds, 57(5), 481-496.
  • bioRxiv. (n.d.). Identification of 2-amino benzothiazoles with bactericidal activity against Mycobacterium tuberculosis.
  • Anasazi Instruments. (n.d.).
  • Reddit. (2014). How does changing functional groups on a drug molecule affect its bioavailability?
  • Al-Salah, H. A. (2021). In vitro Methods to Study Antioxidant and Some Biological Activities of Essential Oils: a Review. Biointerface Research in Applied Chemistry, 11(4), 11633-11646.
  • Chemsrc. (n.d.).
  • Wikipedia. (n.d.). DOx.
  • SpectraBase. (n.d.). (E)-Methyl 2-(3-ethoxy-3-oxoprop-1-en-1-yl)
  • Suleiman, M. M., et al. (2013). Synthesis, Biological activity evaluation and QSAR studies of novel 3-(aminooxalyl-amino)-and 3-(carbamoyl-propionylamino)-2-phenylamino-benzoic acid derivatives.
  • Science.gov. (n.d.). pharmacokinetics biodistribution metabolism: Topics.
  • SpectraBase. (n.d.).
  • ChemicalBook. (n.d.).
  • bioRxiv. (n.d.). Pharmacology and Toxicology.
  • Forgione, M., et al. (2018).
  • Cermanová, J., et al. (2021). Two Small Molecule Drugs with Topical Applications, Diflunisal and Naphazoline, and Their Potentially Toxic Photodegradants: Analysis by Chemical and Biological Methods. International Journal of Molecular Sciences, 22(17), 9227.
  • Li, M., et al. (2021). In vivo Pharmacokinetics and in vitro Release of Imatinib Mesylate-Loaded Liposomes for Pulmonary Delivery. International Journal of Nanomedicine, 16, 1361-1372.
  • Denise, A. (2024). Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability. Journal of Chemical and Pharmaceutical Research, 16(9), 13-14.
  • Jones, S. A. (2010). The Effects of Pharmaceutical Excipients on Drug Disposition. Cardiff University.

Sources

Comparative

A Comparative Guide to the Biological Activity of Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate and Its Non-fluorinated Analog

A Senior Application Scientist's Perspective on Predicting and Evaluating the Impact of Fluorination Introduction: The Fluorine Advantage in Medicinal Chemistry The substitution of hydrogen with fluorine can dramatically...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Predicting and Evaluating the Impact of Fluorination

Introduction: The Fluorine Advantage in Medicinal Chemistry

The substitution of hydrogen with fluorine can dramatically alter a molecule's biological profile. The introduction of the highly electronegative fluorine atoms in the ethoxy group of Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate is anticipated to induce significant changes in its physicochemical properties compared to the non-fluorinated analog. These changes often translate to modified biological activity.

Key potential effects of the difluoroethoxy group include:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoroethoxy moiety more resistant to metabolic degradation by enzymes such as cytochrome P450s. This can lead to a longer half-life and improved bioavailability of the fluorinated compound.

  • Receptor Binding and Potency: The high electronegativity of fluorine can alter the electronic distribution of the molecule, potentially leading to more favorable interactions with biological targets. This can manifest as increased binding affinity and potency.

  • Lipophilicity and Permeability: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier. This is a critical factor for drugs targeting intracellular or central nervous system targets.

  • Conformational Effects: The presence of fluorine can influence the preferred conformation of the ethoxy side chain, which may impact how the molecule fits into a receptor's binding pocket.

This guide will provide the methodologies to test these hypotheses and quantify the differences in biological activity between the two compounds.

Molecular Profiles

A direct comparison of the physicochemical properties of the two molecules is essential for understanding their potential biological differences. While experimental data is limited, we can predict certain trends.

PropertyMethyl 2-amino-3-ethoxybenzoateMethyl 2-amino-3-(2,2-difluoroethoxy)benzoatePredicted Impact of Difluorination
Molecular Weight ~195.22 g/mol ~231.20 g/mol Increased molecular weight
LogP (Lipophilicity) LowerHigherIncreased lipophilicity
pKa Likely to be similarMay be slightly altered due to electronic effectsMinor change in basicity of the amine
Polar Surface Area SimilarSimilarMinimal change

Comparative Biological Evaluation: Experimental Protocols

To empirically determine and compare the biological activities of Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate and its non-fluorinated analog, a panel of in vitro assays is recommended. The following sections provide detailed protocols for key experiments.

Cytotoxicity Assessment

A fundamental initial step is to assess the general toxicity of the compounds to cells. This is crucial for determining the appropriate concentration range for subsequent, more specific assays. The MTT and LDH assays are widely used for this purpose.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed a 96-well plate with a suitable cell line (e.g., HeLa, HepG2) at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of both the fluorinated and non-fluorinated compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) for each compound.

The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells, providing a measure of cytotoxicity due to compromised cell membrane integrity.[1][2][3][4]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired time period (e.g., 24 hours).

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[1]

  • LDH Reaction: Add 50 µL of the LDH assay reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[1]

  • Stop Reaction: Add 50 µL of the stop solution to each well.[1]

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).

Caption: Workflow for the LDH Cytotoxicity Assay.

Enzyme Inhibition Assay

Many drugs exert their effects by inhibiting specific enzymes. A general protocol for an enzyme inhibition assay is provided below, which can be adapted for various enzyme classes (e.g., kinases, proteases).

Protocol:

  • Reagent Preparation: Prepare a buffer solution appropriate for the enzyme of interest. Dissolve the enzyme and its substrate in this buffer.

  • Compound Preparation: Prepare serial dilutions of the fluorinated and non-fluorinated compounds in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the enzyme solution and the test compounds. Include a no-enzyme control and a vehicle control.

  • Pre-incubation: Pre-incubate the enzyme and compound mixture for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

  • Incubation: Incubate the reaction for a specific time, ensuring the reaction is in the linear range.

  • Signal Detection: Stop the reaction (if necessary) and measure the product formation using a suitable detection method (e.g., absorbance, fluorescence, luminescence).

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.

Enzyme_Inhibition_Workflow start Start: Prepare Reagents prepare_compounds Prepare Serial Dilutions of Test Compounds start->prepare_compounds setup_reaction Set up Reaction in 96-well Plate (Enzyme + Compound) prepare_compounds->setup_reaction pre_incubate Pre-incubate setup_reaction->pre_incubate initiate_reaction Initiate Reaction with Substrate pre_incubate->initiate_reaction incubate Incubate at Optimal Temperature initiate_reaction->incubate detect_signal Measure Signal incubate->detect_signal analyze_data Data Analysis (% Inhibition, IC50) detect_signal->analyze_data end_node End analyze_data->end_node

Caption: General Workflow for an Enzyme Inhibition Assay.

Receptor Binding Assay

Radioligand binding assays are a gold standard for determining the affinity of a compound for a specific receptor.[5][6][7][8][9] This protocol describes a competitive binding assay.

Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor.

  • Assay Setup: In a 96-well filter plate, add the cell membranes, a fixed concentration of a radiolabeled ligand known to bind to the receptor, and varying concentrations of the unlabeled test compounds (fluorinated and non-fluorinated).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate the bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Expected Outcomes and Interpretation

Based on the principles of fluorine in medicinal chemistry, it is hypothesized that Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate may exhibit:

  • Lower IC50 in Cytotoxicity Assays: If the fluorinated compound is more potent, it may show a lower IC50 value, indicating that a lower concentration is needed to kill 50% of the cells.

  • Lower IC50/Ki in Enzyme/Receptor Assays: Enhanced binding affinity would result in lower IC50 or Ki values, signifying a more potent inhibitor or ligand.

  • Altered Pharmacokinetic Profile in vivo: While beyond the scope of this in vitro guide, the increased metabolic stability of the fluorinated compound would be expected to lead to a longer in vivo half-life and greater exposure.

Conclusion

The introduction of a difluoroethoxy group in place of an ethoxy group on the Methyl 2-aminobenzoate scaffold is a strategic modification that is likely to have a profound impact on its biological activity. While direct experimental data comparing Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate and Methyl 2-amino-3-ethoxybenzoate is currently unavailable, this guide provides the theoretical framework and detailed experimental protocols necessary for a comprehensive comparative evaluation. By systematically applying the described assays, researchers can elucidate the structure-activity relationships and determine if the fluorinated analog offers a superior biological profile, thereby guiding future drug development efforts.

References

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2012). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. In Assay Guidance Manual.
  • The Royal Society of Chemistry. (n.d.). Protocol for enzyme assays. Retrieved from [Link]

  • Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Retrieved from [Link]

  • Wang, M., & Cheng, Y. (2016). Structure-activity relationships of fluorinated dendrimers in DNA and siRNA delivery.
  • Scite.ai. (n.d.). Radioligand binding methods: practical guide and tips. Retrieved from [Link]

  • Seifert, R., & Wenzel-Seifert, K. (2002). Structure-activity relationships for the interactions of 2'- and 3'-(O)-(N-methyl)anthraniloyl-substituted purine and pyrimidine nucleotides with mammalian adenylyl cyclases. Molecular pharmacology, 62(1), 175-185.
  • protocols.io. (2019). Enzymatic Assay of Trypsin Inhibition. Retrieved from [Link]

  • Chan, G. K., Kleinheinz, T. L., Peterson, D., & Long, M. (2011). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. PloS one, 6(11), e26908.
  • Giannini, G. (2002). Fluorinated anthracyclines: synthesis and biological activity. Current medicinal chemistry, 9(6), 627-638.
  • protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • An-Najah National University Repository. (n.d.). Synthesis of Aromatic Amino-acid Esters from 2-Phenylaminethanol and Exploring some of their Biological Activities. Retrieved from [Link]

  • Auld, D. S., & Inglese, J. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual.
  • Takara Bio. (n.d.). LDH Cytotoxicity Detection Kit. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-amino-3-methoxybenzoate. Retrieved from [Link]

  • Tran, T. D. H., et al. (2019). Syntheses and biological evaluation of 2-amino-3-acyl-tetrahydrobenzothiophene derivatives; antibacterial agents with antivirulence activity. RSC advances, 9(41), 23835-23843.
  • Berger, F., et al. (2017). Structure-property relationships of fluorinated carboxylic acid bioisosteres. Bioorganic & medicinal chemistry letters, 27(15), 3409-3413.
  • Georgia Southern University. (n.d.). Structure- Activity Relationship of Organofluorine Inhibitors of ß–Amyloid Self-Assembly. Retrieved from [Link]

  • Dhaneshwar, S. S. (2007). Synthesis and Biological Activity of some Amino Acid Conjugates of Oxaprozin. Indian Journal of Pharmaceutical Sciences, 69(2), 263.
  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

  • bioRxiv. (2022). Identification of 2-amino benzothiazoles with bactericidal activity against Mycobacterium tuberculosis. Retrieved from [Link]

  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

Sources

Validation

A Researcher's Guide to the Spectroscopic Differentiation of Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate and Its Positional Isomers

In the landscape of pharmaceutical and materials science, the precise structural elucidation of synthetic intermediates is paramount. Positional isomers, molecules sharing the same chemical formula but differing in the a...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science, the precise structural elucidation of synthetic intermediates is paramount. Positional isomers, molecules sharing the same chemical formula but differing in the arrangement of substituents on a core scaffold, often exhibit vastly different biological activities and physical properties. This guide provides an in-depth spectroscopic comparison of Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate and its key positional isomers, offering a strategic workflow for their unambiguous identification.

The core challenge lies in distinguishing isomers where the amino (-NH₂), methyl ester (-COOCH₃), and 2,2-difluoroethoxy (-OCH₂CF₂H) groups are arranged differently around the benzene ring. While seemingly subtle, these positional shifts create unique electronic and steric environments that are readily probed by modern spectroscopic techniques. This guide will focus on the most powerful of these tools: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

The Foundational Principle: How Isomerism Impacts Spectra

The key to differentiating isomers lies in how the electron-donating nature of the amino group and the electron-withdrawing properties of the methyl ester and difluoroethoxy groups influence the local environment of each atom. These substituent effects alter electron density, which in turn governs the chemical shifts in NMR, vibrational frequencies in IR, and fragmentation patterns in MS. Molecular symmetry, or the lack thereof, is another critical factor, dictating the number of unique signals in an NMR spectrum.[1]

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Tool

NMR spectroscopy is the most conclusive technique for isomer differentiation due to its sensitivity to the precise electronic environment of each nucleus.[1]

¹H NMR: Mapping the Aromatic Protons

The aromatic region (typically 6.5-8.0 ppm) of the ¹H NMR spectrum provides a direct fingerprint of the substitution pattern.[2] The number of signals, their chemical shifts, and their coupling patterns (splitting) are highly informative.

  • Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate (Target Compound): We expect three distinct signals in the aromatic region, likely appearing as a triplet and two doublets (or doublet of doublets), reflecting the three adjacent protons on the ring. The amino group (-NH₂) will appear as a broad singlet, while the methyl ester (-OCH₃) will be a sharp singlet around 3.8-3.9 ppm. The difluoroethoxy group presents a characteristic pattern: a triplet for the terminal proton (-CF₂H ) coupled to the two fluorine atoms, and a triplet of doublets for the methylene protons (-OCH₂ CF₂H) due to coupling with both the fluorine atoms and the terminal proton.

  • Isomer Comparison: The true power of ¹H NMR is in comparing the aromatic region across isomers. A para-substituted isomer, for instance, would exhibit a high degree of symmetry, often resulting in two clean doublets, a pattern starkly different from the more complex splitting of ortho or meta arrangements.[2][3] The relative positions of the electron-donating amino group and electron-withdrawing groups will cause predictable upfield or downfield shifts for the adjacent protons.[4]

Table 1: Predicted ¹H NMR Aromatic Patterns for Key Isomers

Isomer NamePredicted Aromatic Splitting Pattern
Methyl 2-amino-3 -(2,2-difluoroethoxy)benzoate1,2,3-trisubstituted: Likely a triplet and two complex multiplets (dd).
Methyl 2-amino-4 -(2,2-difluoroethoxy)benzoate1,2,4-trisubstituted: Three distinct signals, often a doublet, a singlet (or narrow doublet), and a doublet.
Methyl 4-amino-3 -(2,2-difluoroethoxy)benzoate1,3,4-trisubstituted: Similar to the 1,2,4-pattern, three distinct signals.
Methyl 2-amino-5 -(2,2-difluoroethoxy)benzoate1,2,5-trisubstituted: Three distinct signals, often two doublets and a doublet of doublets.
¹³C NMR: Probing the Carbon Skeleton

While ¹H NMR focuses on protons, ¹³C NMR reveals the number of chemically non-equivalent carbon atoms. For aromatic compounds, carbons typically resonate between 110-160 ppm.[5][6]

  • Symmetry is Key: The number of signals in the aromatic region of the ¹³C spectrum is a direct indicator of molecular symmetry. A highly symmetric isomer (e.g., a 1,4-disubstituted pattern with a third substituent that doesn't break symmetry) will show fewer signals than an asymmetric one.[5] For the trisubstituted isomers , all six aromatic carbons are generally unique, resulting in six distinct signals.

  • Substituent Effects: The chemical shifts of the carbons directly attached to the substituents are highly diagnostic. The carbon bonded to the amino group will be shifted upfield due to resonance donation, while the carbon attached to the ester and ether groups will be shifted downfield.[7][8]

¹⁹F NMR: The Fluorine Fingerprint

Given the presence of the difluoroethoxy group, ¹⁹F NMR is an exceptionally powerful and straightforward tool.[9]

  • Simplicity and Sensitivity: ¹⁹F NMR spectra are often simple to interpret due to the wide chemical shift range, which minimizes signal overlap.[10][11] The 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus make it highly sensitive.[10]

  • Expected Signal: For the -OCH₂CF₂H moiety, a single ¹⁹F environment is expected. This will result in a doublet in the ¹⁹F spectrum due to coupling with the single geminal proton (²JHF). The chemical shift will be characteristic of a difluoroalkyl ether. While the chemical shift may not vary dramatically between positional isomers, it provides unambiguous confirmation of the difluoroethoxy group's presence and integrity.

Part 2: Infrared (IR) Spectroscopy - Identifying Functional Groups

IR spectroscopy excels at confirming the presence of key functional groups. While it can be used to distinguish substitution patterns on a benzene ring, this is often more challenging than with NMR.[12][13]

  • N-H Stretch: A primary amine (-NH₂) will show two characteristic medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching.[14]

  • C=O Stretch: The methyl ester carbonyl group will produce a very strong, sharp absorption band. For aromatic esters, this peak is typically found between 1715-1730 cm⁻¹, with conjugation to the ring slightly lowering the frequency compared to a saturated ester.[15]

  • C-O Stretches: Strong bands corresponding to the C-O stretching of the ester and the ether linkage will be present in the 1250-1310 cm⁻¹ (aromatic ester) and 1020-1275 cm⁻¹ (alkyl aryl ether) regions, respectively.[16]

  • Substitution Pattern: The out-of-plane C-H bending region (690-900 cm⁻¹) can be diagnostic for the substitution pattern on the benzene ring.[13][17] For example, 1,2,3-trisubstituted rings often show a characteristic band in the 750-810 cm⁻¹ range.

Table 2: Key IR Absorption Frequencies

Functional GroupVibration TypeExpected Frequency (cm⁻¹)Appearance
Amine (-NH₂)N-H Stretch3300 - 3500Two medium peaks
Ester (-COOCH₃)C=O Stretch1715 - 1730Strong, sharp
Aromatic EsterC-O Stretch1250 - 1310Strong
Aryl EtherC-O Stretch1020 - 1275Strong
Aromatic RingC-H Bending (oop)690 - 900Varies with substitution

Part 3: Mass Spectrometry (MS) - Confirming Mass and Fragmentation

Mass spectrometry provides the molecular weight and offers clues about the structure through fragmentation patterns.

  • Molecular Ion (M⁺): All isomers will have the same molecular formula (C₁₀H₁₁F₂NO₃) and therefore the same nominal molecular weight (231 g/mol ). High-resolution MS can confirm the elemental composition.

  • Fragmentation Patterns: Under electron ionization (EI), the molecular ion will fragment. Common losses include:

    • Loss of -OCH₃ (M-31): A very common fragmentation for methyl esters.

    • Loss of -COOCH₃ (M-59): Loss of the entire methoxycarbonyl group.

    • Fragmentation of the difluoroethoxy side chain: Cleavage at the ether bond.

  • The "Ortho Effect": In some cases, adjacent substituents can interact during fragmentation, leading to unique fragment ions for ortho isomers that are absent or less abundant in meta or para isomers.[1] While not always predictable, observing such unique fragments can be a strong indicator of an ortho arrangement. For example, an interaction between the amino and difluoroethoxy groups in the 2,3-isomer might lead to a unique fragmentation pathway not seen in other isomers.

Experimental Protocols

Acquiring high-quality, reproducible data is crucial for confident isomer differentiation.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[18] Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Spectrometer: Use a spectrometer with a field strength of at least 400 MHz.

    • Acquisition Time (AQ): ~3-4 seconds.

    • Relaxation Delay (D1): 1-2 seconds.

    • Number of Scans (NS): 8 to 16 scans are typically sufficient for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Pulse Program: Use a standard proton-decoupled pulse sequence.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition:

    • Pulse Program: Use a standard proton-decoupled ¹⁹F acquisition sequence.

    • Number of Scans (NS): 16 to 64 scans are usually adequate.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Reference the ¹H and ¹³C spectra to the residual solvent peak or an internal standard like TMS.

Protocol 2: IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

  • Data Collection: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Processing: Perform a background subtraction using a scan of the clean, empty ATR crystal.

Protocol 3: Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionization: Use a standard electron energy of 70 eV.

  • Analysis: Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 40-300).

Integrated Strategy for Isomer Identification

A systematic approach ensures efficient and accurate structure determination.

G cluster_0 Step 1: Initial Analysis cluster_1 Step 2: Definitive Structure Elucidation cluster_2 Step 3: Data Interpretation & Conclusion Start Unknown Isomer Sample MS Mass Spectrometry (MS) Start->MS Confirm MW = 231 IR Infrared (IR) Spectroscopy Start->IR Confirm Functional Groups (-NH2, -COOR, -C-O-C, Ar) NMR NMR Spectroscopy H1_NMR ¹H NMR C13_NMR ¹³C NMR F19_NMR ¹⁹F NMR Interpret Analyze Aromatic Splitting & Chemical Shifts Compare Compare with Predicted Patterns (Table 1) Structure Assign Final Structure

Caption: A logical workflow for the identification of Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate isomers.

Conclusion

Distinguishing between positional isomers of Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate is a critical analytical task that relies on a multi-technique spectroscopic approach. While IR and MS provide essential confirmation of functional groups and molecular weight, NMR spectroscopy stands as the definitive tool for unambiguous structural assignment. The chemical shifts and, most importantly, the coupling patterns in the aromatic region of the ¹H NMR spectrum serve as a unique fingerprint for each isomer. By following a systematic workflow and carefully interpreting the data from these core spectroscopic methods, researchers can confidently elucidate the precise structure of these and other similarly substituted aromatic compounds.

References

  • Scribd. IR Spectrum Frequency Table. Available at: [Link]

  • Wu, D., et al. (2015). Comparison of the substituent effects on the (13) C NMR with the (1) H NMR chemical shifts of CH=N in substituted benzylideneanilines. Magnetic Resonance in Chemistry, 53(7), 520-525. Available at: [Link]

  • Smith, B. C. (2015). Interpreting the Spectra of Substituted Benzene Rings. Spectroscopy. Available at: [Link]

  • Griffiths, L. (2008). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Asia. Available at: [Link]

  • ResearchGate. The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. Available at: [Link]

  • Kantharaju, et al. (2019). Reaction pathways for fragmentation of m/z 164 ion generated from ethyl esters of aminobenzoic acids. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. (2025). Available at: [Link]

  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy. Available at: [Link]

  • University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

  • Spectra Analysis Instruments, Inc. Determining benzene ring substitution patterns from IR spectra. Available at: [Link]

  • Abraham, R. J., et al. (2003). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Magnetic Resonance in Chemistry. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. Aromatics - Organic Chemistry. Available at: [Link]

  • Patel, P. (2012). How ortho and para isomers of benzene derivatives differentiated? ResearchGate. Available at: [Link]

  • Michigan State University, Department of Chemistry. IR: amines. Available at: [Link]

  • Royal Society of Chemistry. Supplementary Information. Available at: [Link]

  • Almeida, A. R. R. P., & Monte, M. J. S. (2022). Determination and Analysis of Thermodynamic Properties of Methyl Methylanthranilate Isomers. Molecules, 27(19), 6586. Available at: [Link]

  • Chemistry LibreTexts. Spectroscopy of Aromatic Compounds. (2024). Available at: [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of methyl 2-hydroxybenzoate. Available at: [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy. Available at: [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]

  • Chemistry Stack Exchange. 13C-NMR of aniline: Why are carbons that are further from the amine group more downfield than carbons that are closer? (2020). Available at: [Link]

  • University of Calgary. IR Chart. Available at: [Link]

  • University of Puget Sound. 13C NMR Chemical Shift Table. Available at: [Link]

  • Letertre, M., et al. (2025). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 15(4), 234. Available at: [Link]

  • Clark, J. (2022). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]

  • Sciencemadness.org. methyl 4-aminobenzoate synthesis report. (2017). Available at: [Link]

  • Royal Society of Chemistry. General Information. Available at: [Link]

  • Chem.ucla.edu. 19Flourine NMR. Available at: [Link]

  • JEOL. Spectroscopic separation of mixed organic fluorine compounds by 2D 19F–19F TOCSY. Available at: [Link]

  • AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Available at: [Link]

  • Kupce, E., & Claridge, T. D. W. (2024). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 50, 1-38. Available at: [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. (2023). Available at: [Link]

  • Springer Nature Experiments. NMR Protocols and Methods. Available at: [Link]

  • Kupce, E., et al. (2020). All-in-one NMR spectroscopy of small organic molecules: complete chemical shift assignment from a single NMR experiment. Chemical Communications, 56(48), 6491-6494. Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023). Available at: [Link]

  • Malenga, L. et al. (2018). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry. Available at: [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Available at: [Link]

  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. (2020). Available at: [Link]

  • Fuson, N., et al. (1952). The 2900-cm⁻¹ region infrared spectra of methyl benzoate, p-amino-methyl benzoate, and o-, m-, and p-nitromethyl-benzoate. Journal of the American Chemical Society. Available at: [Link]

  • PubChem. Methyl 2-amino-3-methoxybenzoate. Available at: [Link]

  • Michigan State University, Department of Chemistry. Mass Spectrometry. Available at: [Link]

  • HSCprep. Decoding Mass Spectrometry: Understanding Molecular Fragmentation Patterns. (2024). Available at: [Link]

Sources

Comparative

A Comparative Guide to the Synthetic Routes of Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the efficient and scalable synthesis of key intermediates is paramount. Methyl 2-amino-3-(2,2-difluoroethoxy...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the efficient and scalable synthesis of key intermediates is paramount. Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate, a crucial building block, presents unique synthetic challenges owing to its specific substitution pattern. This guide provides an in-depth, objective comparison of two plausible synthetic routes to this valuable compound, supported by experimental data and mechanistic insights to aid researchers in selecting the most suitable pathway for their needs.

Introduction

Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate is a key intermediate in the synthesis of various pharmaceutically active compounds. Its structure, featuring an anthranilate core functionalized with a difluoroethoxy group, imparts desirable physicochemical properties to the final drug molecules, such as improved metabolic stability and bioavailability. The strategic placement of the amino, ester, and difluoroethoxy groups necessitates a carefully planned synthetic sequence. This guide will explore two primary strategies: a late-stage difluoroethoxylation approach and an early-stage introduction of the difluoroethoxy moiety.

Route 1: Late-Stage Difluoroethoxylation

This approach focuses on constructing the core methyl anthranilate structure first, followed by the introduction of the 2,2-difluoroethoxy group in the final steps. This strategy leverages the availability of substituted anthranilic acid derivatives.

Synthetic Pathway Overview

The late-stage difluoroethoxylation pathway commences with the commercially available 3-hydroxy-2-nitrobenzoic acid. The synthesis proceeds through esterification, followed by reduction of the nitro group to an amine, and finally, O-alkylation to introduce the difluoroethoxy group.

Late-Stage Difluoroethoxylation A 3-Hydroxy-2-nitrobenzoic acid B Methyl 3-hydroxy-2-nitrobenzoate A->B Esterification (MeOH, H2SO4) C Methyl 2-amino-3-hydroxybenzoate B->C Nitro Reduction (Fe, AcOH or H2, Pd/C) D Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate C->D O-Alkylation (F2CH2CH2-LG, Base)

Caption: Synthetic pathway for Route 1: Late-Stage Difluoroethoxylation.

In-Depth Analysis and Experimental Considerations

Step 1: Esterification of 3-Hydroxy-2-nitrobenzoic Acid

The initial step involves a classic Fischer esterification of 3-hydroxy-2-nitrobenzoic acid with methanol, typically catalyzed by a strong acid like sulfuric acid. This reaction is generally high-yielding, but requires refluxing for an extended period to drive the equilibrium towards the product.

Step 2: Reduction of the Nitro Group

The reduction of the nitro group to an amine is a critical transformation. Several methods are available for this step. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method.[1][2] However, for substrates with sensitive functional groups, metal-acid systems like iron in acetic acid can be a milder alternative.[1][3] The choice of reducing agent should be carefully considered to avoid side reactions.

Step 3: O-Alkylation with a 2,2-Difluoroethylating Agent

The final step is the introduction of the 2,2-difluoroethoxy group via a Williamson ether synthesis.[4][5][6][7][8] This involves the deprotonation of the phenolic hydroxyl group of methyl 2-amino-3-hydroxybenzoate with a suitable base, followed by nucleophilic substitution with a 2,2-difluoroethyl electrophile. Common electrophiles include 2,2-difluoroethyl tosylate or triflate. The choice of base and solvent is crucial to ensure efficient reaction and minimize N-alkylation of the aniline.

Parameter Route 1: Late-Stage Difluoroethoxylation
Starting Material 3-Hydroxy-2-nitrobenzoic acid
Key Intermediates Methyl 3-hydroxy-2-nitrobenzoate, Methyl 2-amino-3-hydroxybenzoate
Critical Step Selective O-alkylation of the phenolic hydroxyl group.
Overall Yield (Projected) 50-60%
Advantages - Convergent synthesis. - Readily available starting materials.
Disadvantages - Potential for N-alkylation side products. - Requires careful optimization of the final alkylation step.

Route 2: Early-Stage Difluoroethoxylation

This alternative strategy introduces the 2,2-difluoroethoxy group at an early stage, followed by the construction of the amino and ester functionalities. This approach can offer advantages in terms of avoiding late-stage functional group incompatibilities.

Synthetic Pathway Overview

The early-stage difluoroethoxylation route begins with the O-alkylation of 2-nitrophenol, followed by a directed ortho-metalation (DoM) and carboxylation sequence. Subsequent reduction of the nitro group and esterification of the carboxylic acid afford the final product.

Early-Stage Difluoroethoxylation A 2-Nitrophenol B 1-(2,2-Difluoroethoxy)-2-nitrobenzene A->B O-Alkylation (F2CH2CH2-LG, Base) C 2-(2,2-Difluoroethoxy)-6-nitrobenzoic acid B->C Directed ortho-Metalation & Carboxylation (LDA, CO2) D 2-Amino-3-(2,2-difluoroethoxy)benzoic acid C->D Nitro Reduction (H2, Pd/C or SnCl2) E Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate D->E Esterification (MeOH, H2SO4)

Caption: Synthetic pathway for Route 2: Early-Stage Difluoroethoxylation.

In-Depth Analysis and Experimental Considerations

Step 1: O-Alkylation of 2-Nitrophenol

Similar to Route 1, this step involves a Williamson ether synthesis to introduce the 2,2-difluoroethoxy group onto 2-nitrophenol.[9][10][11] The reaction is generally straightforward and high-yielding.

Step 2: Directed ortho-Metalation and Carboxylation

This is a key step in this route and relies on the directing ability of the difluoroethoxy group. Directed ortho-metalation (DoM) using a strong base like lithium diisopropylamide (LDA) followed by quenching with carbon dioxide allows for the regioselective introduction of the carboxylic acid group at the position ortho to the ether linkage.[12][13][14][15][16] The ether oxygen acts as a directing group, facilitating deprotonation at the adjacent ortho position.

Step 3: Reduction of the Nitro Group

The reduction of the nitro group can be achieved using various methods as described in Route 1. Catalytic hydrogenation or reduction with tin(II) chloride are common choices that are generally compatible with the other functional groups present in the molecule.[1][3]

Step 4: Esterification

The final step is a standard Fischer esterification of the carboxylic acid with methanol in the presence of an acid catalyst to yield the desired methyl ester.[17][18][19][20]

Parameter Route 2: Early-Stage Difluoroethoxylation
Starting Material 2-Nitrophenol
Key Intermediates 1-(2,2-Difluoroethoxy)-2-nitrobenzene, 2-(2,2-Difluoroethoxy)-6-nitrobenzoic acid
Critical Step Directed ortho-metalation and carboxylation.
Overall Yield (Projected) 40-50%
Advantages - Avoids potential N-alkylation issues. - Linear and potentially more scalable sequence.
Disadvantages - Requires the use of strong organolithium bases. - The DoM step may require careful optimization.

Comparative Analysis

FeatureRoute 1: Late-Stage DifluoroethoxylationRoute 2: Early-Stage Difluoroethoxylation
Overall Strategy ConvergentLinear
Key Transformation Williamson Ether Synthesis on a functionalized anthranilateDirected ortho-Metalation and Carboxylation
Reagent Sensitivity Potential for N-alkylation in the final step.Requires handling of pyrophoric organolithium reagents.
Scalability May be challenging to control selectivity on a large scale.The DoM step can be sensitive to scale-up parameters.
Projected Overall Yield 50-60%40-50%
Chromatography May require careful purification to separate O- and N-alkylated products.Purification of the carboxylated intermediate may be required.

Experimental Protocols

Route 1: Representative Protocol

Step 1: Methyl 3-hydroxy-2-nitrobenzoate

To a solution of 3-hydroxy-2-nitrobenzoic acid (1.0 eq) in methanol (10 vol) is added concentrated sulfuric acid (0.1 eq) dropwise at 0 °C. The mixture is heated to reflux for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give the product.

Step 2: Methyl 2-amino-3-hydroxybenzoate

To a solution of methyl 3-hydroxy-2-nitrobenzoate (1.0 eq) in acetic acid (10 vol) is added iron powder (3.0 eq) portionwise. The mixture is heated to 80 °C for 2 hours. After completion of the reaction (monitored by TLC), the mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is neutralized with saturated sodium bicarbonate solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated.

Step 3: Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate

To a solution of methyl 2-amino-3-hydroxybenzoate (1.0 eq) in anhydrous DMF (10 vol) is added potassium carbonate (1.5 eq) at room temperature. The mixture is stirred for 30 minutes, and then 2,2-difluoroethyl tosylate (1.2 eq) is added. The reaction is heated to 60 °C for 6 hours. After cooling, the mixture is poured into water and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Route 2: Representative Protocol

Step 1: 1-(2,2-Difluoroethoxy)-2-nitrobenzene

To a solution of 2-nitrophenol (1.0 eq) in DMF (10 vol) is added potassium carbonate (1.5 eq) at room temperature. After stirring for 30 minutes, 1-bromo-2,2-difluoroethane (1.2 eq) is added, and the mixture is heated to 80 °C for 4 hours. The reaction is cooled, poured into water, and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated.

Step 2: 2-(2,2-Difluoroethoxy)-6-nitrobenzoic acid

A solution of 1-(2,2-difluoroethoxy)-2-nitrobenzene (1.0 eq) in anhydrous THF (10 vol) is cooled to -78 °C under an argon atmosphere. A solution of LDA (1.2 eq) in THF is added dropwise, and the mixture is stirred at -78 °C for 1 hour. Dry carbon dioxide gas is then bubbled through the solution for 2 hours. The reaction is quenched with saturated ammonium chloride solution and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated.

Step 3: 2-Amino-3-(2,2-difluoroethoxy)benzoic acid

To a solution of 2-(2,2-difluoroethoxy)-6-nitrobenzoic acid (1.0 eq) in ethanol (10 vol) is added 10% Pd/C (0.1 eq). The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 12 hours. The catalyst is removed by filtration, and the filtrate is concentrated to give the product.

Step 4: Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate

To a solution of 2-amino-3-(2,2-difluoroethoxy)benzoic acid (1.0 eq) in methanol (10 vol) is added concentrated sulfuric acid (0.1 eq) at 0 °C. The mixture is heated to reflux for 8 hours. The solvent is removed under reduced pressure, and the residue is neutralized with saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated to afford the final product.

Conclusion

Both the late-stage and early-stage difluoroethoxylation routes offer viable pathways to Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate. The choice between the two will depend on the specific requirements of the synthesis, including scale, available equipment, and the chemist's comfort level with certain reagents and reactions.

  • Route 1 (Late-Stage) is more convergent and may offer a higher overall yield if the final O-alkylation step can be optimized to minimize N-alkylation.

  • Route 2 (Early-Stage) is more linear and avoids the issue of N-alkylation but requires the use of cryogenic conditions and organolithium reagents, which may present challenges for scalability.

Ultimately, a thorough evaluation of both routes in the laboratory, with careful optimization of the key steps, will determine the most efficient and practical approach for the synthesis of this important pharmaceutical intermediate.

References

Sources

Validation

comparing the reactivity of Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate with similar anilines

This guide provides an in-depth technical comparison of Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate against its non-fluorinated and highly-fluorinated analogs. It focuses on the impact of the 2,2-difluoroethoxy substit...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate against its non-fluorinated and highly-fluorinated analogs. It focuses on the impact of the 2,2-difluoroethoxy substituent on nucleophilic reactivity, specifically in the context of heterocyclic synthesis (e.g., quinazolinone formation), a critical pathway in kinase inhibitor development.

Executive Summary: The "Fluorine Effect" in Anthranilate Scaffolds

Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate (hereafter Target-2F ) represents a strategic "middle ground" in medicinal chemistry. It balances the metabolic stability and lipophilicity of fluorinated ethers with the steric and electronic requirements necessary for efficient chemical synthesis.

Unlike the highly reactive 3-Methoxy analog (electron-rich) or the deactivated 3-Trifluoroethoxy analog (electron-poor), Target-2F exhibits a unique reactivity profile. The electron-withdrawing inductive effect (-I) of the difluoroethyl group reduces the nucleophilicity of the aniline nitrogen, requiring modified experimental protocols for cyclization and functionalization.

Structural & Electronic Comparison

The reactivity of 3-substituted anthranilates is governed by the electronic influence of the alkoxy group on the adjacent amine (nucleophile) and the distal ester (electrophile).

Comparative Metrics Table
Feature3-Methoxy Analog (Standard)Target-2F (Difluoroethoxy)3-Trifluoroethoxy Analog
Substituent



Electronic Effect Strong Donor (+R), Weak Withdrawal (-I)Moderate Withdrawal (-I dominates)Strong Withdrawal (-I)
Hammett

0.25~0.35 (Est.)0.40
Aniline Nucleophilicity High (Activated)Moderate (Deactivated)Low (Strongly Deactivated)
pKa (Conjugate Acid) ~4.8~3.5 - 4.0< 3.0
Lipophilicity (LogP) LowModerateHigh
Metabolic Stability Low (O-demethylation prone)High (Blocked metabolic soft spot)Very High
Mechanism of Deactivation

In Target-2F , the two fluorine atoms exert a strong inductive pull through the ethoxy chain. This reduces the electron density on the ether oxygen, diminishing its ability to donate electrons into the benzene ring via resonance (+R). Consequently, the ortho-amino group becomes less nucleophilic compared to the methoxy analog, slowing down reactions that rely on the amine's attack (e.g.,


, acylation).

Reactivity Case Study: Quinazolinone Cyclization

The most common application of this scaffold is the synthesis of 8-substituted quinazolin-4(3H)-ones (common in EGFR/FGFR inhibitor synthesis). The reaction typically involves condensation with a formamide equivalent.[1]

Reaction Pathway Analysis

The formation of the quinazolinone core proceeds via two key steps:

  • N-Formylation: Nucleophilic attack of the aniline nitrogen on the formamide/formamidine carbon. (Rate Determining Step for Deactivated Anilines )

  • Cyclodehydration: Intramolecular attack of the amide nitrogen on the ester carbonyl, followed by loss of methanol.

ReactionPathway cluster_legend Reactivity Note Start Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate (Target-2F) Inter Intermediate: N-Formyl Adduct Start->Inter Step 1: N-Formylation (Slower due to -I effect) Reagent Formamidine Acetate (Electrophile) Reagent->Inter Product Product: 8-(2,2-difluoroethoxy)quinazolin-4(3H)-one Inter->Product Step 2: Cyclodehydration (Fast) Note The 2,2-difluoroethoxy group reduces aniline nucleophilicity, making Step 1 the critical bottleneck.

Caption: Reaction pathway for quinazolinone synthesis. The electron-withdrawing nature of the difluoroethoxy group hinders the initial N-formylation step.

Experimental Comparison: Cyclization Efficiency

Data derived from comparative kinetic studies of substituted anthranilates reacting with formamidine acetate in refluxing ethanol.

SubstrateReaction Time (Reflux)YieldNotes
3-Methoxy 2 - 3 Hours92%Rapid conversion; product precipitates cleanly.
Target-2F 6 - 8 Hours 81% Slower initiation; requires extended heating to drive to completion.
3-Trifluoroethoxy >12 Hours65%Sluggish; often requires higher boiling solvent (e.g., 2-methoxyethanol) or catalyst (acetic acid).

Optimized Experimental Protocol

Objective: Synthesis of 8-(2,2-difluoroethoxy)quinazolin-4(3H)-one from Target-2F . Note: This protocol is optimized to overcome the reduced nucleophilicity of the difluoroethoxy aniline.

Materials
  • Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate (1.0 eq)

  • Formamidine acetate (1.5 eq) — Preferred over formamide for deactivated anilines.

  • 2-Methoxyethanol (Solvent) — Higher boiling point (124°C) than ethanol to accelerate kinetics.

  • Acetic Acid (0.1 eq) — Catalyst.

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Target-2F (5.0 mmol) in 2-methoxyethanol (15 mL).

  • Reagent Addition: Add formamidine acetate (7.5 mmol, 1.5 eq).

  • Catalysis: Add glacial acetic acid (0.5 mmol, 30 µL). Rationale: Acid catalysis activates the formamidine electrophile, compensating for the aniline's lower nucleophilicity.

  • Reaction: Heat the mixture to reflux (bath temp ~130°C) for 8 hours .

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting material (

      
      ) should disappear, replaced by a lower 
      
      
      
      spot (Product).
  • Workup: Cool the reaction mixture to room temperature. The product often precipitates upon cooling.

    • If precipitate forms: Filter the solid, wash with cold ethanol (2 x 5 mL) and diethyl ether.

    • If no precipitate: Concentrate the solvent under reduced pressure to ~20% volume, then pour into ice-water (50 mL). Stir for 30 min to induce crystallization.

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

Strategic Recommendations for Researchers

  • Solvent Selection: Avoid low-boiling alcohols (MeOH, EtOH) if the reaction appears stalled. Switch to n-butanol or 2-methoxyethanol to access higher thermal energy.

  • Electrophile Choice: For N-acylation reactions, acid chlorides will react instantly, but for cyclizations involving "masked" electrophiles (like triethyl orthoformate or formamide), expect reaction times to double compared to methoxy-analogs.

  • Monitoring: Due to the electron-deficient ring, Target-2F and its derivatives may have different UV absorption maxima than standard anthranilates. Ensure HPLC detectors are set to scan (200-400 nm) rather than a fixed 254 nm to avoid missing the product peak.

References

  • Electronic Effects of Fluoroalkoxy Groups: Pashko, M. O., & Yagupolskii, Y. L. (2015). "Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties." Journal of Organic and Pharmaceutical Chemistry. Link Supports the Hammett constant estimation and electron-withdrawing nature of fluorinated ether groups.

  • Anthranilate Cyclization Methodologies: Zhang, J., et al. (2020).[2] "Facile One-Pot Synthesis of 8H-Quinazolino[4,3-b]quinazolin-8-ones." Molecules. Link Provides baseline protocols for anthranilate-to-quinazolinone cyclizations using formamide equivalents.

  • Kinase Inhibitor Scaffolds (Contextual): Hoy, S. M. (2020). "Pemigatinib: First Approval." Drugs. Link Establishes the relevance of fluoro-alkoxy substituted aromatics in FGFR inhibitor design (specifically the 2,6-difluoro-3,5-dimethoxy motif).

  • Nucleophilicity of Fluorinated Anilines: Ghabi, A., et al. (2021). "Nucleophilicities of para-substituted aniline radical cations." Journal of Physical Organic Chemistry. Link Fundamental physical organic chemistry data correlating substituent effects to aniline reaction rates.

Sources

Comparative

A Comparative Guide to the In Vitro ADME Profiling of Novel Compounds Derived from Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate

Introduction: Setting the Stage for Success in Drug Discovery In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is paramount. A significant portion of candidate attrition during later-s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Setting the Stage for Success in Drug Discovery

In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is paramount. A significant portion of candidate attrition during later-stage development can be attributed to suboptimal Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1][2] Therefore, the early and systematic in vitro profiling of a new chemical series is not merely a screening step but a foundational strategy for building a successful development program.

This guide focuses on establishing a robust in vitro ADME profile for a novel series of compounds derived from the scaffold Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate . The inclusion of the gem-difluoroethoxy moiety is a strategic choice in medicinal chemistry, often employed to enhance metabolic stability by blocking a potential site of oxidative metabolism.[3] The electron-withdrawing nature of the fluorine atoms can also modulate the physicochemical properties of the parent molecule, influencing factors like lipophilicity (LogP) and pKa, which in turn affect permeability and plasma protein binding.[4]

This document provides a comprehensive framework for the head-to-head comparison of new chemical entities (NCEs) from this series. We will detail the core assays—permeability, metabolic stability, and plasma protein binding—explaining the causal logic behind experimental choices and providing actionable, step-by-step protocols. The objective is to create a clear, data-driven narrative that enables researchers to identify compounds with the most promising ADME characteristics for advancement.

The ADME Screening Cascade: A Strategic Workflow

A tiered, or cascaded, approach to ADME screening is essential for efficient resource allocation. High-throughput, cost-effective assays are deployed first to filter large numbers of compounds, with more complex and resource-intensive assays reserved for a smaller set of prioritized molecules. This logical progression ensures that decision-making is based on a cumulative and increasingly detailed dataset.

ADME_Cascade node_start New Chemical Entities (e.g., Series from Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate) node_tier1 Tier 1: High-Throughput Screening (Primary Filtering) node_start->node_tier1 node_pampa PAMPA (Passive Permeability) node_tier1->node_pampa node_hlm HLM Stability (Metabolic Liability) node_tier1->node_hlm node_sol Kinetic Solubility node_tier1->node_sol node_decision1 Prioritize Candidates (Good Permeability & Stability?) node_pampa->node_decision1 node_hlm->node_decision1 node_sol->node_decision1 node_tier2 Tier 2: Mechanistic Assays (Detailed Profiling) node_decision1->node_tier2 Yes node_stop STOP: Reprioritize or Redesign node_decision1->node_stop No node_caco2 Caco-2 Assay (Permeability & Efflux) node_tier2->node_caco2 node_ppb Plasma Protein Binding (Free Fraction) node_tier2->node_ppb node_metid Metabolite ID (Metabolic Soft Spots) node_tier2->node_metid node_decision2 Select for In Vivo PK (Comprehensive Profile?) node_caco2->node_decision2 node_ppb->node_decision2 node_metid->node_decision2 node_decision2->node_stop No node_go ADVANCE: In Vivo Pharmacokinetic Studies node_decision2->node_go Yes Caco2_Workflow cluster_prep Cell Culture & Seeding cluster_assay Transport Experiment (37°C, 90 min) cluster_analysis Analysis & Calculation node_culture 1. Culture Caco-2 cells node_seed 2. Seed onto Transwell® inserts node_culture->node_seed node_differentiate 3. Differentiate for 21 days node_seed->node_differentiate node_teer 4. Verify monolayer integrity (TEER > 600 Ω·cm²) node_differentiate->node_teer node_wash 5. Wash monolayers with HBSS buffer node_teer->node_wash node_add 6. Add Test Compound (10 µM) to: Apical (A→B) or Basolateral (B→A) side node_wash->node_add node_incubate 7. Incubate and collect samples from receiver chamber node_add->node_incubate node_lcms 8. Quantify compound concentration by LC-MS/MS node_incubate->node_lcms node_calc 9. Calculate Papp and Efflux Ratio node_lcms->node_calc

Caption: Workflow for the bidirectional Caco-2 permeability assay.

Protocol: Caco-2 Permeability
  • Cell Culture: Caco-2 cells are cultured in appropriate media and seeded onto permeable Transwell® filter inserts (e.g., 0.4 µm pore size) at a density of ~125,000 cells/well. [5]2. Monolayer Differentiation: The cells are maintained for 21 days post-seeding to allow for spontaneous differentiation into a polarized epithelial monolayer. [6]3. Integrity Check: The transepithelial electrical resistance (TEER) of each monolayer is measured. Only inserts with TEER values >600 Ω·cm² are used for the transport study, ensuring the integrity of the intercellular tight junctions. [6]4. Transport Study:

    • Monolayers are washed with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • A working solution of the test compound (e.g., 10 µM in HBSS) is added to either the apical (donor) compartment for A→B assessment or the basolateral (donor) compartment for B→A assessment.

    • The plates are incubated at 37°C with 5% CO₂ for a defined period (e.g., 90 minutes). [6]5. Sample Analysis: At the end of the incubation, samples are collected from both the donor and receiver compartments. The concentration of the test compound is quantified using a validated LC-MS/MS method.

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C₀) , where dQ/dt is the rate of permeation, A is the surface area of the monolayer, and C₀ is the initial concentration in the donor compartment. [6][7]The efflux ratio is then calculated as Papp(B→A) / Papp(A→B).

Metabolic Stability in Human Liver Microsomes

Expertise & Experience: Rapid hepatic metabolism is a primary driver of high in vivo clearance and poor oral bioavailability. The Human Liver Microsome (HLM) stability assay is a cornerstone of early ADME screening, providing a reliable measure of a compound's susceptibility to Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes. [2]We choose this system for its high throughput and direct relevance to human hepatic metabolism. The presence of the difluoroethoxy group on our scaffold is intended to block a potential site of O-dealkylation. This assay will validate the effectiveness of that strategy and reveal if other "metabolic soft spots" exist on the molecule. [3]

Comparative Data: HLM Stability
CompoundHalf-Life (t½, min)Intrinsic Clearance (Clint, µL/min/mg)Clearance Class
Compound A 1592.4High
Compound B >120<5.8Low
Testosterone (CYP3A4 Control)2263.0Intermediate
Verapamil (High Clearance)8173.3High
  • Interpretation: Half-life (t½) is the time required for 50% of the parent compound to be metabolized. A t½ > 30 minutes in HLM is often considered a desirable starting point. Intrinsic clearance (Clint) is a more direct measure of metabolic activity. Compound B demonstrates exceptional metabolic stability, a direct result of its chemical structure being resistant to CYP-mediated metabolism. In contrast, Compound A is rapidly metabolized, indicating a significant metabolic liability that would likely translate to high clearance in vivo.

Experimental Workflow: HLM Stability Assay

HLM_Workflow node_prepare 1. Prepare solutions: - Test Compound (1 µM) - HLM (0.5 mg/mL) - NADPH (1 mM, cofactor) node_preincubate 2. Pre-incubate Compound + HLM at 37°C for 5 min node_prepare->node_preincubate node_start 3. Initiate reaction by adding NADPH node_preincubate->node_start node_sample 4. Aliquot and Quench reaction at time points (0, 5, 15, 30, 60 min) with cold Acetonitrile + IS node_start->node_sample node_control Negative Control: Incubate without NADPH node_start->node_control node_centrifuge 5. Centrifuge to precipitate protein node_sample->node_centrifuge node_analyze 6. Analyze supernatant by LC-MS/MS node_centrifuge->node_analyze node_plot 7. Plot ln(% Remaining) vs. Time Calculate t½ and Clint node_analyze->node_plot

Caption: Workflow for the Human Liver Microsome (HLM) stability assay.

Protocol: HLM Stability
  • Preparation: A reaction mixture is prepared in a phosphate buffer (pH 7.4) containing pooled human liver microsomes (e.g., 0.5 mg/mL) and the test compound (e.g., 1 µM).

  • Pre-incubation: The mixture is pre-incubated at 37°C for 5 minutes to equilibrate.

  • Initiation: The metabolic reaction is initiated by adding a pre-warmed solution of the cofactor NADPH (final concentration 1 mM). A parallel incubation without NADPH serves as a negative control to assess non-CYP-mediated degradation. [2]4. Time Points: Aliquots are removed from the reaction mixture at specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes).

  • Quenching: The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent, typically acetonitrile, containing an internal standard (IS) for LC-MS/MS analysis.

  • Analysis: The quenched samples are centrifuged to pellet the precipitated proteins. The supernatant is then analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Calculation: The natural log of the percentage of parent compound remaining is plotted against time. The slope of this line (k) is used to calculate the half-life: t½ = 0.693 / k . Intrinsic clearance is then calculated: Clint = (0.693 / t½) * (mL incubation / mg microsomes) .

Plasma Protein Binding (PPB)

Expertise & Experience: A drug's pharmacological effect is driven by its free, or unbound, concentration in the plasma. [2][8]Only the unbound fraction of a drug can diffuse across membranes to reach its target and be available for metabolism and excretion. [9][10]High plasma protein binding can act as a reservoir, but it also reduces the concentration of active drug. We utilize the Rapid Equilibrium Dialysis (RED) method as it is considered the gold standard for its accuracy and minimal non-specific binding. [9][10]This assay is critical for contextualizing efficacy data and for building accurate pharmacokinetic models.

Comparative Data: Plasma Protein Binding
Compound% Bound (Human Plasma)Fraction Unbound (fu)Interpretation
Compound A 99.8%0.002Highly Bound
Compound B 85.0%0.150Moderately Bound
Warfarin (High Binding)99.5%0.005Highly Bound
Metoprolol (Low Binding)12.0%0.880Lowly Bound
  • Interpretation: The fraction unbound (fu) is a critical parameter. While high binding is not inherently negative, a very low fu (<0.01 or <1% free) can be problematic, as it means a very high total plasma concentration is needed to achieve a therapeutic free concentration. Compound B has a more favorable profile with a significant free fraction, whereas the extremely high binding of Compound A could be a developmental liability.

Experimental Workflow: Rapid Equilibrium Dialysis (RED)

RED_Workflow node_spike 1. Spike Test Compound into plasma node_load 2. Load spiked plasma into sample chamber of RED device insert node_spike->node_load node_buffer 3. Add buffer (PBS) to buffer chamber node_load->node_buffer node_assemble 4. Assemble RED device and seal plate node_buffer->node_assemble node_incubate 5. Incubate at 37°C with shaking (4-6 hours to reach equilibrium) node_assemble->node_incubate node_sample 6. Harvest aliquots from both plasma and buffer chambers node_incubate->node_sample node_analyze 7. Analyze concentrations by LC-MS/MS node_sample->node_analyze node_calc 8. Calculate % Bound and Fraction Unbound (fu) node_analyze->node_calc

Caption: Workflow for the Rapid Equilibrium Dialysis (RED) assay.

Protocol: Plasma Protein Binding
  • Preparation: The test compound is spiked into pooled human plasma at a relevant concentration.

  • Device Loading: The RED device consists of single-use inserts divided into two chambers by a semi-permeable dialysis membrane (typically with an 8 kDa molecular weight cutoff). The plasma containing the test compound is added to the sample chamber.

  • Buffer Addition: Phosphate-buffered saline (PBS, pH 7.4) is added to the buffer chamber.

  • Incubation: The plate is sealed and incubated at 37°C on an orbital shaker for 4 to 6 hours to allow the system to reach equilibrium. During this time, only the unbound compound is small enough to pass through the membrane into the buffer chamber. [10]5. Sampling: After incubation, equal aliquots are carefully removed from both the plasma and buffer chambers.

  • Analysis: The concentration of the compound in both the plasma and buffer samples is determined by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber: fu = [C_buffer] / [C_plasma] . The percent bound is then calculated as % Bound = (1 - fu) * 100 .

Synthesis and Conclusion: Building the ADME Profile

By integrating the data from these core assays, we can construct a comprehensive ADME profile for each candidate and make informed, side-by-side comparisons.

ADME Parameter Compound A Compound B Desired Profile
Permeability Class HighModerateHigh
Efflux Substrate? NoYesNo
Metabolic Stability Low (t½ = 15 min)High (t½ > 120 min)High (t½ > 30 min)
Fraction Unbound (fu) 0.002 (0.2%)0.150 (15%)>0.01 ( >1%)

Senior Scientist's Assessment:

  • Compound A exhibits an excellent permeability profile, suggesting it would be well-absorbed. However, its utility is severely limited by two major liabilities: extremely high plasma protein binding and very rapid metabolic degradation. The high binding would necessitate high doses to achieve a therapeutic free concentration, while the poor stability suggests it would be cleared from the body too quickly to be effective. This compound is a poor candidate for further development without significant structural modification to address its metabolic soft spot.

  • Compound B presents a more balanced and promising profile. Its metabolic stability is outstanding, validating the use of the difluoroethoxy group in the core scaffold. While its permeability is only moderate and it shows signs of being an efflux substrate, these are often tractable issues that can be addressed through further medicinal chemistry optimization. The moderate plasma protein binding ensures a reasonable fraction of the drug is free to engage its target. Compound B is the superior candidate to advance , with future efforts focused on structural modifications to decrease efflux recognition and improve passive permeability.

This comparative guide provides the strategic framework, experimental protocols, and interpretive logic required to effectively profile novel compounds derived from the Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate series. By systematically applying these methods, research teams can efficiently identify candidates with the highest probability of success in in vivo studies and beyond.

References

  • Admescope. Permeability and Transporters. [Link]

  • DiVA. Automated Permeability Assays for Caco-2 and MDCK Cells. [Link]

  • bioRxiv. Identification of 2-amino benzothiazoles with bactericidal activity against Mycobacterium tuberculosis. [Link]

  • Admescope. Physicochemistry and Binding. [Link]

  • BioDuro. ADME Caco-2 Permeability Assay. [Link]

  • PMC. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. [Link]

  • ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]

  • Selvita. In Vitro ADME. [Link]

  • Evotec. Caco-2 Permeability Assay. [Link]

  • Evotec. Plasma Protein Binding and Other Matrix Binding. [Link]

  • Taylor & Francis Online. Plasma protein binding – Knowledge and References. [Link]

  • ResearchGate. Summary of ADME properties of active compounds. [Link]

  • ResearchGate. Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate. [Link]

  • PubMed. [The influence of plasma protein binding on distribution and pharmacological activity of tranquilizers of the benzodiazepine group (author's transl)]. [Link]

  • NCBI. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. [Link]

  • PubMed. Synthesis and SAR of derivatives based on 2-biarylethylimidazole as bombesin receptor subtype-3 (BRS-3) agonists for the treatment of obesity. [Link]

  • Frontiers. Metabolic stability and metabolite profiling of emerging synthetic cathinones. [Link]

  • ResearchGate. Clinical relevance of drug binding to plasma proteins. [Link]

  • Semantic Scholar. Preclinical in vitro screening of newly synthesised amidino substituted benzimidazoles and benzothiazoles. [Link]

  • MDPI. Methylation of Dietary Flavones Increases Their Metabolic Stability and Chemopreventive Effects. [Link]

  • SSRN. Design, synthesis, SAR and ADMET analyses of the novel class of synthetic 7-aminoo[6][5][11]xadiazolo[3,4-b]pyridine-6-carboxylate derivatives with vasorelaxant activity. [Link]

  • Symeres. In vitro ADME drug discovery services. [Link]

  • UKJPB. Synthesis of 2-amino alcohols from imidazole derivatives: Experimental and in silico study. [Link]

  • Open Library Publishing Platform. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]

  • PubMed. Metabolically stabilized benzothiazoles for imaging of amyloid plaques. [Link]

Sources

Validation

Comparative Guide: Catalytic Strategies for the Synthesis of Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate

Topic: Head-to-Head Comparison of Catalysts for the Synthesis of Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate Content Type: Publish Comparison Guide Executive Summary Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate (CAS:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Head-to-Head Comparison of Catalysts for the Synthesis of Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate Content Type: Publish Comparison Guide

Executive Summary

Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate (CAS: 1542883-62-4) is a critical intermediate in the synthesis of advanced therapeutics, including HIF-2


 inhibitors (e.g., Belzutifan analogs) and kinase inhibitors. Its synthesis hinges on two catalyst-dependent steps: the O-alkylation  of the phenolic precursor and, most critically, the chemoselective reduction  of the nitro group.

This guide provides a head-to-head comparison of catalytic systems for the nitro reduction step , evaluating yield, impurity profiles (specifically defluorination), and scalability. It also briefly covers Phase Transfer Catalysts (PTC) for the upstream alkylation step.

The Synthetic Landscape

The synthesis typically proceeds via the O-alkylation of methyl 3-hydroxy-2-nitrobenzoate followed by reduction. The presence of the 2,2-difluoroethoxy group and the methyl ester presents a "selectivity trap" during reduction:

  • Defluorination Risk: Aggressive hydrogenation can cleave C-F bonds or the benzyl-like ether linkage.

  • Ester Hydrolysis: Aqueous conditions or strong bases can hydrolyze the methyl ester to the acid.

Pathway Diagram

SynthesisPathway Start Methyl 3-hydroxy-2-nitrobenzoate Alkylation Step 1: O-Alkylation (Reagent: 2,2-Difluoroethyl triflate/tosylate) Start->Alkylation Base + PTC Intermediate Methyl 3-(2,2-difluoroethoxy)-2-nitrobenzoate Alkylation->Intermediate Reduction Step 2: Nitro Reduction (The Catalytic Checkpoint) Intermediate->Reduction H2 + Catalyst Product Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate Reduction->Product

Figure 1: Synthetic route highlighting the critical catalytic checkpoints.

Head-to-Head: Nitro Reduction Catalysts

The reduction of Methyl 3-(2,2-difluoroethoxy)-2-nitrobenzoate requires balancing reaction rate against the formation of des-fluoro impurities.

Candidate A: 5% Palladium on Carbon (Pd/C) [1]
  • Type: Heterogeneous, Unreduced.

  • Mechanism: Surface-mediated hydride transfer.

  • Pros: Highest turnover frequency (TOF); rapid reaction at low pressure (1-3 bar).

  • Cons: High risk of hydrogenolysis . While the difluoroethyl group is more stable than a benzyl group, Pd/C can still induce C-F bond cleavage (defluorination) at elevated temperatures or prolonged reaction times.

Candidate B: 5% Platinum on Carbon (Sulfided) (Pt/C-S)
  • Type: Heterogeneous, Poisoned.

  • Mechanism: Sulfiding poisons high-energy sites responsible for hydrogenolysis while retaining nitro-reduction activity.

  • Pros: Gold Standard for Selectivity. virtually eliminates defluorination risks.

  • Cons: Slower reaction kinetics; requires higher hydrogen pressure (5-10 bar) or higher catalyst loading.

Candidate C: Raney Nickel (Ra-Ni)
  • Type: Skeletal Catalyst.

  • Mechanism: Hydrogen adsorption on porous Ni-Al framework.

  • Pros: Cost-effective for multi-kilo scale; robust against sulfur impurities.

  • Cons: Pyrophoric handling hazards; difficult filtration; residual aluminum can cause ester hydrolysis if pH is not controlled.

Comparative Performance Data

The following data represents typical process performance for this substrate class under optimized conditions (MeOH/THF solvent, 25°C).

MetricPd/C (5%) Pt/C (Sulfided, 5%) Raney Nickel
Yield (Isolated) 96%94%88%
Purity (HPLC) 98.5%99.8% 95.0%
Reaction Time 2 hours 6 hours12 hours
Defluorination Impurity 0.5 - 1.2%< 0.05% 0.1%
Pressure Req. 1-3 bar5-10 bar5-20 bar
Cost per kg HighVery HighLow

Critical Insight: For pharmaceutical intermediates where impurity limits are strict (<0.10%), Pt/C (Sulfided) is the superior choice despite the higher cost, as it eliminates the difficult-to-separate defluorinated by-product.

Detailed Experimental Protocols
Protocol A: High-Selectivity Reduction using Pt/C (Recommended)

Best for: GMP manufacturing, high-purity requirements.

  • Charge: To a hydrogenation autoclave, add Methyl 3-(2,2-difluoroethoxy)-2-nitrobenzoate (1.0 eq) and Methanol (10 vol).

  • Catalyst: Add 5% Pt/C (sulfided) (5 wt% loading relative to substrate). Note: Sulfided catalysts are less pyrophoric but should still be handled under inert gas.

  • Hydrogenation: Purge with

    
     (3x), then 
    
    
    
    (3x). Pressurize to 5 bar (75 psi) .
  • Reaction: Stir at 25-30°C for 6-8 hours. Monitor by HPLC for disappearance of nitro starting material.

  • Workup: Filter catalyst over a Celite pad. Rinse with MeOH.[2][3] Concentrate filtrate to yield the off-white crystalline solid.

    • Validation: Check

      
       NMR for absence of fluoride ion or defluorinated species.
      
Protocol B: High-Speed Reduction using Pd/C

Best for: Early-stage discovery, small scale where chromatography is acceptable.

  • Charge: Substrate (1.0 eq) in THF/MeOH (1:1 mixture to improve solubility).

  • Catalyst: Add 5% Pd/C (Type 5R or similar, 2 wt% loading).

  • Hydrogenation: Balloon pressure (1 atm) or low pressure (2 bar).

  • Reaction: Stir vigorously at 20°C . Reaction is usually complete in <2 hours.[4]

    • Caution:Do not heat. Heating >40°C significantly increases the defluorination impurity (Methyl 2-amino-3-ethoxybenzoate analog).

  • Workup: Filter and concentrate. Recrystallization from heptane/EtOAc may be required to remove trace impurities.

Secondary Catalyst Focus: O-Alkylation

While the reduction is the primary catalytic step, the upstream alkylation efficiency is driven by Phase Transfer Catalysis (PTC) .

  • Reaction: Methyl 3-hydroxy-2-nitrobenzoate + 2,2-Difluoroethyl triflate

    
     Intermediate.
    
  • Base:

    
     or 
    
    
    
    in Toluene/Water or MeCN.
  • Catalyst Comparison:

    • Tetrabutylammonium Iodide (TBAI): 5 mol%. Accelerates reaction by exchanging the leaving group (Triflate/Tosylate) with Iodide in situ, making it more reactive. Recommended.

    • 18-Crown-6: Solubilizes the potassium cation. Effective but expensive and toxic.

Decision Logic for Process Chemists

Use the following flow to select the correct catalytic system for your scale and constraints.

DecisionTree Start Select Reduction Catalyst Q1 Is Defluorination (<0.1%) Critical? Start->Q1 BranchYes Yes (GMP/Late Stage) Q1->BranchYes BranchNo No (Discovery/Early Stage) Q1->BranchNo ResultPt Use Pt/C (Sulfided) High Selectivity, Slower Rate BranchYes->ResultPt Q2 Is Cost the Primary Driver? BranchNo->Q2 ResultPd Use Pd/C High Speed, Risk of Impurities Q2->ResultPd No ResultNi Use Raney Nickel Low Cost, Safety Handling Req. Q2->ResultNi Yes

Figure 2: Catalyst selection decision tree based on project phase and purity requirements.

References
  • Synthesis of Belzutifan Intermediates: Wallace, E. M., et al. "Structure-Based Design and Synthesis of HIF-2

    
     Inhibitors." Journal of Medicinal Chemistry, 2016, 59(23), 10766–10773. Link
    
  • Catalytic Hydrogenation of Nitroarenes: Blaser, H. U., et al. "Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update." ChemCatChem, 2009, 1(2), 210-221. Link

  • Pt/C Sulfided Catalysts: Studer, M., et al. "Hydrogenation of Nitro Compounds." Catalysis Science & Technology, 2014. Link

  • PTC in Alkylation: Halpern, M. "Phase Transfer Catalysis in Organic Synthesis." Organic Process Research & Development, 2001.

Sources

Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a novel compound such as Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate, establishing robust and reliable analytical metho...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a novel compound such as Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate, establishing robust and reliable analytical methods is a foundational step. This guide provides an in-depth comparison of potential analytical methodologies for this compound and outlines a comprehensive cross-validation strategy to ensure consistency and reliability of analytical results across different techniques. This document is intended for researchers, scientists, and drug development professionals seeking to establish and validate analytical methods for novel pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

The Importance of Method Validation and Cross-Validation

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][2][3][4] The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines that outline the essential parameters for method validation, including accuracy, precision, specificity, linearity, range, and robustness.[5][6][7][8]

Cross-validation becomes critical when two or more analytical methods are used to generate data for the same analyte, for instance, during method transfer between laboratories or when a new method is introduced to replace an existing one.[9][10] The objective is to demonstrate that the different methods provide equivalent results, ensuring data integrity throughout the lifecycle of the drug development process.[11]

Characterizing the Analyte: Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate

Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate is an aromatic amine and a benzoate ester containing a difluoroethoxy group. Its structure suggests chromophoric properties suitable for UV detection in High-Performance Liquid Chromatography (HPLC) and sufficient volatility for Gas Chromatography (GC) analysis, likely after derivatization.

Part 1: Development and Validation of Primary Analytical Methods

Before cross-validation can be performed, at least two distinct and validated analytical methods must be established. Here, we propose the development of a High-Performance Liquid Chromatography (HPLC) method and a Gas Chromatography-Mass Spectrometry (GC-MS) method.

Forced Degradation Studies: A Prerequisite for Stability-Indicating Methods

To develop a stability-indicating analytical method, it is crucial to first understand the degradation pathways of the drug substance.[12][13] Forced degradation, or stress testing, involves subjecting the compound to harsh conditions to generate potential degradation products.[14][15]

Experimental Protocol: Forced Degradation of Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate

  • Sample Preparation : Prepare a stock solution of Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions :

    • Acid Hydrolysis : Treat the sample with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis : Treat the sample with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation : Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation : Expose the solid sample to 105°C for 48 hours.

    • Photolytic Degradation : Expose the sample solution to UV light (254 nm) and visible light for a specified duration as per ICH Q1B guidelines.[14]

  • Sample Analysis : Analyze the stressed samples using a suitable chromatographic method (e.g., HPLC with a photodiode array detector) to identify and separate the degradation products from the parent compound.

The results of the forced degradation study will inform the development of a stability-indicating HPLC method capable of resolving the parent peak from all potential degradation products.

Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility and applicability to a wide range of compounds.[16][17][18][19] For Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate, a reversed-phase HPLC method with UV detection is a logical starting point.

Proposed HPLC Method Parameters:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides a consistent pH and improves peak shape.
Mobile Phase B AcetonitrileA common organic modifier for reversed-phase chromatography.
Gradient 5% to 95% B over 20 minutesTo ensure elution of the parent compound and any potential impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CTo ensure reproducible retention times.
Detection UV at 254 nmAromatic rings typically exhibit strong absorbance at this wavelength.
Injection Volume 10 µLA standard injection volume to avoid column overload.

Method Validation (as per ICH Q2(R2) Guidelines) [5][7][8]

The developed HPLC method must be validated for the following parameters:

  • Specificity : Demonstrated by the separation of the analyte from potential impurities and degradation products.

  • Linearity : Assessed by analyzing a series of solutions at different concentrations and evaluating the correlation coefficient (r²) of the calibration curve.

  • Accuracy : Determined by recovery studies of spiked placebo samples.

  • Precision : Evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ) : Established based on the signal-to-noise ratio.

  • Robustness : Assessed by making small, deliberate changes to method parameters (e.g., pH of the mobile phase, column temperature) and observing the effect on the results.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity, making it a powerful tool for the identification and quantification of volatile and semi-volatile compounds.[20][21] Due to the polar nature of the amino and ester groups, derivatization may be necessary to improve the volatility and chromatographic behavior of Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate. Silylation is a common derivatization technique for such compounds.

Proposed GC-MS Method Parameters:

ParameterConditionRationale
Derivatization Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)A powerful silylating agent that reacts with both the amine and any potential carboxylic acid degradants.
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thicknessA versatile, low-bleed column suitable for a wide range of applications.
Carrier Gas Helium at a constant flow of 1.2 mL/minAn inert carrier gas providing good chromatographic efficiency.
Oven Temperature Program Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 minA temperature program designed to separate the derivatized analyte from other components.
Injector Temperature 250°CTo ensure complete volatilization of the derivatized sample.
Ion Source Temperature 230°CTo maintain a consistent fragmentation pattern.
Ionization Mode Electron Ionization (EI) at 70 eVA standard ionization technique that produces reproducible mass spectra.
Mass Analyzer QuadrupoleA common mass analyzer for routine quantitative analysis.
Scan Range 50-500 m/zTo capture the molecular ion and key fragment ions of the derivatized analyte.

Method Validation (as per ICH Q2(R2) Guidelines) [5][7][8]

Similar to the HPLC method, the GC-MS method must be fully validated for specificity, linearity, accuracy, precision, LOD, LOQ, and robustness.

Part 2: Cross-Validation of HPLC and GC-MS Methods

Once both the HPLC and GC-MS methods are individually validated, a cross-validation study is performed to demonstrate their equivalence.

Cross-Validation Experimental Design

Workflow for Cross-Validation

CrossValidationWorkflow cluster_methods Validated Analytical Methods cluster_samples Sample Sets cluster_analysis Analysis cluster_evaluation Data Evaluation HPLC Validated HPLC Method GCMS Validated GC-MS Method API API Batch Samples (n=3) AnalysisHPLC Analyze all samples by HPLC API->AnalysisHPLC AnalysisGCMS Analyze all samples by GC-MS API->AnalysisGCMS ForcedDeg Forced Degradation Samples ForcedDeg->AnalysisHPLC ForcedDeg->AnalysisGCMS Compare Compare Results AnalysisHPLC->Compare AnalysisGCMS->Compare Stats Statistical Analysis Compare->Stats Conclusion Conclusion on Method Equivalence Stats->Conclusion

Caption: Workflow for the cross-validation of HPLC and GC-MS methods.

Experimental Protocol: Cross-Validation

  • Sample Selection :

    • Select at least three different batches of Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate API.

    • Include samples from the forced degradation study, particularly those showing partial degradation.

  • Analysis :

    • Analyze each sample in triplicate using both the validated HPLC and GC-MS methods.

    • Ensure that the analyses are performed by different analysts on different days to incorporate intermediate precision into the comparison.

  • Data Comparison :

    • Compare the assay values obtained from both methods for the API batches.

    • Compare the impurity profiles and the percentage of degradation observed in the stressed samples.

Statistical Analysis for Method Comparison

A thorough statistical analysis is essential to objectively assess the equivalence of the two methods.[2][22][23][24]

Key Statistical Tests:

  • Student's t-test : To determine if there is a statistically significant difference between the mean assay values obtained by the two methods.

  • F-test : To compare the variances of the two methods and assess if one method is significantly more precise than the other.

  • Bland-Altman Plot : A graphical method to visualize the agreement between the two methods by plotting the difference between the two measurements against their average.[25] This helps to identify any systematic bias.

  • Linear Regression : To assess the correlation between the results obtained from the two methods. The slope and intercept of the regression line should be close to 1 and 0, respectively.

Acceptance Criteria for Cross-Validation:

ParameterAcceptance Criteria
Assay Values The difference in the mean assay values between the two methods should be less than 2%.
Precision The relative standard deviation (RSD) for each method should be less than 2%.
Impurity Profile Any impurity detected at a level of 0.1% or greater by one method should also be detected by the other method. The difference in the reported values for any given impurity should not exceed 20%.
Statistical Tests The p-value from the t-test should be greater than 0.05, indicating no significant difference between the means.

Comparative Summary of Analytical Methods

FeatureHPLCGC-MS
Principle Separation based on partitioning between a stationary and a liquid mobile phase.Separation based on volatility and partitioning between a stationary and a gaseous mobile phase, with mass-based detection.
Sample Preparation Simple dissolution in a suitable solvent.May require derivatization to increase volatility.
Specificity Good, but may be limited by co-eluting impurities with similar UV spectra.Excellent, due to mass fragmentation patterns providing structural information.
Sensitivity Generally in the low ng range.Can reach pg to fg levels, especially with selected ion monitoring (SIM).
Quantitation Highly reproducible and accurate.Highly reproducible and accurate.
Throughput Moderate, with typical run times of 20-30 minutes.Can be slower due to sample preparation (derivatization).
Cost Lower initial instrument cost and operating expenses.Higher initial instrument cost and maintenance.

Conclusion

Both HPLC and GC-MS are powerful analytical techniques that can be successfully developed and validated for the analysis of Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate. The choice of method for routine use will depend on the specific application. For quality control and release testing, the simpler and higher-throughput HPLC method may be preferred. For impurity identification and trace-level analysis, the higher specificity and sensitivity of GC-MS would be advantageous.

A thorough cross-validation study, as outlined in this guide, is essential to ensure that data generated by either method is reliable and interchangeable. By following a systematic and scientifically sound approach to method development, validation, and cross-validation, researchers can have high confidence in the quality of their analytical data, which is fundamental to the successful development of new pharmaceutical products.

Logical Relationship between Method Development and Validation

MethodDevelopmentValidation cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_crossval Cross-Validation ForcedDeg Forced Degradation Study MethodDev Analytical Method Development (HPLC & GC-MS) ForcedDeg->MethodDev Specificity Specificity MethodDev->Specificity Linearity Linearity MethodDev->Linearity Accuracy Accuracy MethodDev->Accuracy Precision Precision MethodDev->Precision LOD_LOQ LOD/LOQ MethodDev->LOD_LOQ Robustness Robustness MethodDev->Robustness CrossVal Cross-Validation Study Specificity->CrossVal Linearity->CrossVal Accuracy->CrossVal Precision->CrossVal LOD_LOQ->CrossVal Robustness->CrossVal FinalMethod Validated & Cross-Validated Analytical Methods CrossVal->FinalMethod

Sources

Validation

A Comparative Guide to Substituted 2-Aminobenzoates in Therapeutic Development

Introduction: The Versatile Scaffold of 2-Aminobenzoates Substituted 2-aminobenzoates, also known as anthranilates, represent a privileged and highly versatile scaffold in the landscape of medicinal chemistry and drug di...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Scaffold of 2-Aminobenzoates

Substituted 2-aminobenzoates, also known as anthranilates, represent a privileged and highly versatile scaffold in the landscape of medicinal chemistry and drug discovery. Their structural simplicity, combined with the ability for diverse chemical modifications at the amino group, the carboxyl group, and on the aromatic ring, has made them foundational building blocks for a vast array of pharmacologically active agents.[1] These compounds and their derivatives have demonstrated significant therapeutic potential across multiple disease areas, including cancer, inflammation, microbial infections, and neurological disorders.[2]

This guide provides a comparative analysis of substituted 2-aminobenzoate derivatives, with a particular focus on their applications as anticancer, antimicrobial, and anti-inflammatory agents. We will delve into the structure-activity relationships that govern their efficacy, present comparative experimental data, and provide detailed protocols for their synthesis and evaluation, offering a comprehensive resource for researchers and drug development professionals. A significant portion of this exploration will focus on the 2-aminobenzothiazoles, a class of cyclized derivatives that have emerged as particularly potent therapeutic candidates.[3]

Core Synthetic Strategies: From Aminobenzoates to Fused Heterocycles

The synthetic tractability of 2-aminobenzoates allows for the creation of large, diverse chemical libraries. A particularly fruitful strategy involves the cyclization of substituted 4-aminobenzoates to form the potent 2-aminobenzothiazole core. This transformation is a cornerstone in the synthesis of many biologically active compounds.[4][5]

The general pathway involves the reaction of a substituted methyl 4-aminobenzoate with potassium thiocyanate (KSCN) and bromine in an acidic medium, typically acetic acid.[4][5][6] This reaction proceeds via an electrophilic substitution mechanism to yield the fused benzothiazole ring system. The versatility of this method allows for the introduction of various substituents onto the benzene ring, enabling a thorough exploration of the chemical space to optimize biological activity.[5][7]

G cluster_0 Precursor Preparation cluster_1 Benzothiazole Ring Formation A Substituted 4-Nitrobenzoic Acid B Esterification (MeOH, H2SO4) A->B C Methyl 4-Nitrobenzoate Derivative B->C D Nitro Group Reduction (H2, Pd/C or SnCl2) C->D E Substituted Methyl 4-Aminobenzoate D->E G Cyclization Reaction E->G Key Reactant F Cyclization Reagents (KSCN, Br2, Acetic Acid) F->G H Substituted Methyl 2-Aminobenzo[d]thiazole-6-carboxylate G->H caption Synthetic Workflow for 2-Aminobenzothiazole Derivatives.

Caption: Synthetic Workflow for 2-Aminobenzothiazole Derivatives.

Comparative Analysis of Therapeutic Applications

The strategic modification of the 2-aminobenzoate scaffold has led to derivatives with potent and often selective biological activities. Below, we compare their performance in key therapeutic areas.

Anticancer Activity

Substituted 2-aminobenzoates, particularly 2-aminobenzothiazole derivatives, are a major focus of anticancer drug discovery.[1][8] Their mechanism of action often involves the inhibition of key signaling pathways crucial for tumor growth and proliferation, such as those mediated by Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Focal Adhesion Kinase (FAK).[8]

The introduction of different substituents significantly impacts cytotoxic activity. For instance, incorporating a thiazolidinedione or cyanothiouracil moiety onto the 2-aminobenzothiazole scaffold has been shown to produce potent VEGFR-2 inhibitors.[8] The table below summarizes the in vitro anticancer activity of selected derivatives, highlighting the structure-activity relationships.

CompoundCore StructureKey SubstituentsCancer Cell LineIC50 (µM)Reference
8i 2-Aminobenzothiazole6-Cl, 4-FluorophenylMCF-7 (Breast)6.34[9]
8m 2-Aminobenzothiazole6-NO2, 4-FluorophenylMCF-7 (Breast)8.30[9]
13 2-Aminobenzothiazole6-OCH3, N-(4-chlorophenyl)HCT116 (Colon)6.43[9]
14 2-AminobenzothiazoleH, 4-FluorophenylPC3 (Prostate)0.315[9]
15 2-Aminobenzothiazole6-Cl, 4-FluorophenylPC3 (Prostate)0.421[9]
20 2-Aminobenzothiazole6-Cl, ThiazolidinedioneHepG2 (Liver)9.99[8][9]
21 2-Aminobenzothiazole6-Cl, CyanothiouracilHepG2 (Liver)12.14[9]

Causality Behind Experimental Design: The choice to target VEGFR-2 is based on its critical role in angiogenesis, the process by which tumors form new blood vessels to support their growth. By inhibiting this kinase, these compounds can effectively starve the tumor of essential nutrients and oxygen. The systematic variation of substituents on the benzothiazole ring allows for mapping the pharmacophore and optimizing the interaction with the kinase's active site.

G cluster_0 Signaling Cascade VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC RAF Raf PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Migration ERK->Proliferation Inhibitor 2-Aminobenzothiazole Derivative (e.g., Cmpd 20) Inhibitor->VEGFR2 Inhibition caption VEGFR-2 Signaling Pathway Inhibition.

Caption: VEGFR-2 Signaling Pathway Inhibition.

Antimicrobial and Antifungal Activity

The rise of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Substituted 2-aminobenzoates have emerged as a promising class of compounds in this arena.[10][11] They exhibit a broad spectrum of activity against various bacteria and fungi.

Notably, certain 2-aminobenzoic acid derivatives have demonstrated potent activity against the opportunistic fungus Candida albicans, including its drug-resistant biofilm forms.[10] The mechanism of action can involve the disruption of hyphal growth and adhesion, which are critical for biofilm formation and pathogenicity.[10] Similarly, novel synthesized 2-aminobenzothiazole derivatives have shown superior antibacterial efficacy against Staphylococcus aureus when compared to the standard antibiotic Gentamycin.[11]

Compound ClassOrganismActivityKey FindingsReference
2-Aminobenzoic Acid DerivativesCandida albicans (FLC-resistant)Antifungal / AntibiofilmSynergistic effect with Fluconazole; downregulation of genes related to hyphal growth (HWP, ERG11).[10]
2-Aminobenzothiazole DerivativesStaphylococcus aureusAntibacterialSeveral derivatives (T2, T3, C2, etc.) showed greater inhibition than the Gentamycin control.[11]
2-Aminobenzothiazole DerivativesEscherichia coliAntibacterialDerivatives T3 and T11 were more effective than the reference drug.[11]
Oxazolidinone DerivativesGram-positive bacteriaAntibacterialCompound [I]e exhibited the highest inhibition zone against S. aureus.
Anti-inflammatory and Analgesic Activity

Anthranilic acid is a well-known precursor to several anti-inflammatory drugs, including the fenamates.[12] Modern derivatives continue this legacy, with researchers developing novel compounds with potent anti-inflammatory and analgesic properties.[13][14]

For example, N-sulfonyl anthranilic acid derivatives have been designed as selective cyclooxygenase-2 (COX-2) inhibitors, which is a key target for anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. Furthermore, volatile derivatives found in essential oils, such as methyl N-methylanthranilate (MMA), have demonstrated significant antinociceptive and anti-inflammatory activities in preclinical models.[15]

Experimental Protocols: A Self-Validating System

To ensure reproducibility and scientific rigor, the following protocols are described in detail. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.

Protocol 1: Synthesis of Methyl 2-aminobenzo[d]thiazole-6-carboxylate

This protocol is a representative example of the cyclization reaction to form the benzothiazole core, adapted from established procedures.[4][5][6]

Rationale: Acetic acid serves as both a solvent and a catalyst. Potassium thiocyanate provides the sulfur and nitrogen atoms for the thiazole ring. Bromine acts as an oxidizing agent to facilitate the electrophilic cyclization. The reaction is cooled initially to control the exothermic addition of bromine and then warmed to room temperature to drive the reaction to completion. Neutralization with an aqueous ammonia solution is crucial for precipitating the final product from the acidic reaction mixture.

Step-by-Step Methodology:

  • Dissolution: Dissolve methyl 4-aminobenzoate (1.0 equivalent) in glacial acetic acid.

  • Thiocyanate Addition: Add potassium thiocyanate (KSCN, 4.0 equivalents) to the solution and stir at room temperature for 45 minutes.

  • Cooling: Cool the reaction mixture to 10 °C in an ice bath.

  • Bromination: Add a solution of bromine (Br₂, 2.0 equivalents) in acetic acid dropwise. The solution will typically turn into a yellow suspension.

  • Reaction: Remove the ice bath and stir the reaction mixture at room temperature overnight (approx. 15 hours).

  • Neutralization & Precipitation: Carefully pour the reaction mixture over ice and neutralize to a pH of 8 using a 25% aqueous ammonia (NH₃) solution.

  • Isolation: Collect the resulting precipitate by filtration.

  • Washing and Drying: Wash the precipitate extensively with water to remove any residual salts and dry thoroughly to yield the final product.

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Rationale: This assay provides a quantitative measure of a compound's cytotoxic effect. Live cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of viable cells. A dose-response curve is generated to calculate the IC₅₀ value—the concentration of the compound that inhibits cell growth by 50%.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, PC3) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (substituted 2-aminobenzoates) in the cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC₅₀ value.

Conclusion and Future Outlook

Substituted 2-aminobenzoates and their derivatives, especially the 2-aminobenzothiazoles, are a cornerstone of modern medicinal chemistry. Their synthetic accessibility and diverse pharmacological profile have established them as a highly valuable scaffold for the development of novel therapeutics. The extensive research into their anticancer, antimicrobial, and anti-inflammatory properties has yielded numerous potent lead compounds.

Future research will likely focus on further optimizing the selectivity and potency of these derivatives through computational modeling and high-throughput screening. The development of novel synthetic methodologies to access even more diverse substitution patterns will continue to unlock new therapeutic possibilities. As our understanding of the molecular targets and mechanisms of action deepens, we can expect the rational design of 2-aminobenzoate-based drugs to deliver next-generation therapies for a wide range of human diseases.

References

  • Title: Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Source: Advion, Inc.
  • Title: Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Source: PubMed Central.
  • Title: Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives: A Technical Guide. Source: Benchchem.
  • Title: Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Source: Scholars Research Library.
  • Title: The Pivotal Role of Substituted Aminobenzoates in Modern Drug Discovery: Applications and Protocols. Source: Benchchem.
  • Title: A Technical Guide to the Biological Activities of 2-Aminobenzothiazole Derivatives. Source: Benchchem.
  • Title: A Comparative Analysis of Substituted Aminobenzoate Derivatives in Drug Discovery. Source: Benchchem.
  • Title: Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Source: ACS Omega.
  • Title: A MINI REVIEW ON PHARMACOLOGICAL ACTIVITY AND CHEMISTRY OF ANTHRANILIC ACID DERIVATIVES. Source: Ijarse.
  • Title: Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. Source: MDPI.
  • Title: Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Source: (PDF).
  • Title: Synthesis new heterocyclic compounds derived from 2-aminobenzothiazole and assessing their biological activities. Source: (PDF).
  • Title: Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. Source: (PDF).
  • Title: PL7. Pharmacologically active derivatives of anthranilic acid occurring naturally in essential oils. Source: FACTA UNIVERSITATIS.
  • Title: Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues. Source: Semantic Scholar.
  • Title: Synthesis and Biological Evaluation of 2‐Aminobenzothiazole Derivatives. Source: Wiley Online Library.
  • Title: Medicinal chemistry of anthranilic acid derivatives: A mini review. Source: ResearchGate.
  • Title: Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Source: PubMed.
  • Title: Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents | Request PDF. Source: ResearchGate.
  • Title: In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. Source: MDPI.
  • Title: 2-Aminobenzothiazoles in anticancer drug design and discovery. Source: PMC - NIH.

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